molecular formula C14H22O4 B231872 Palitantin CAS No. 15265-28-8

Palitantin

Número de catálogo: B231872
Número CAS: 15265-28-8
Peso molecular: 254.32 g/mol
Clave InChI: MPOXQBRZHHNMER-XZQMCIKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Palitantin is an organic hydroxy compound.
This compound has been reported in Penicillium commune, Penicillium implicatum, and other organisms with data available.
RN given refers to (2alpha,3beta(1E,3E),5alpha,6alpha)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOXQBRZHHNMER-XZQMCIKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161262, DTXSID601017488
Record name Palitantin, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palitantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15265-28-8, 140224-89-1
Record name Palitantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palitantin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palitantin, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palitantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALITANTIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PALITANTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the origin of Palitantin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Origin of Palitantin

Abstract

This compound is a naturally occurring polyketide, a secondary metabolite produced by several species of fungi, most notably from the Penicillium genus. First described in 1936, this cyclitol-like compound has garnered scientific interest due to its diverse biological activities, including antifungal, anti-HIV, and acetylcholinesterase inhibitory properties. This document provides a comprehensive overview of the origin of this compound, detailing its initial discovery, the primary producing microorganisms, its biosynthetic pathway, and the experimental methodologies used for its isolation and characterization.

Discovery and Producing Organism

This compound (C₁₄H₂₂O₄) was first isolated and characterized in 1936 by J.H. Birkinshaw and H. Raistrick.[1][2][3] Their seminal work identified the compound as a metabolic product of the fungus Penicillium palitans Westling, from which its name is derived.[1][2]

Since its initial discovery, this compound has been identified in several other species of Penicillium, including:

  • Penicillium brefeldianum[4]

  • Penicillium commune[5]

  • Penicillium implicatum[5]

  • An Antarctic strain of Geomyces sp.[6]

  • Other Penicillium sp.[7][8]

The presence of this compound across various Penicillium species has made it a useful marker for the chemotaxonomy of the genus.[1] The producing organism, P. palitans, has been isolated from diverse environments, including cheese, ancient permafrost deposits, and deep-sea sediments in Antarctica.[6][9][10]

Physicochemical Properties

This compound is a polar, neutral metabolite characterized by a six-membered carbocyclic ring and a heptadiene side chain.[1][4] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 15265-28-8[7][11]
Molecular Formula C₁₄H₂₂O₄[1][5][7][11]
Molecular Weight 254.32 g/mol [5][7][11]
Appearance White solid[7]
Melting Point 155-158 °C[7]
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. Insoluble in Hexane, Water.[7][11]

Biosynthesis of this compound

This compound is a polyketide, synthesized through the condensation of acetate units.[4][12] Studies utilizing isotopically labeled precursors have been instrumental in elucidating its biosynthetic pathway.

Experiments with Penicillium brefeldianum fed with sodium [1,2-¹³C₂]-, [2-²H₃]-, and [1-¹³C,¹⁸O₂]-acetate confirmed that the molecule is assembled from a polyketide chain.[4] Crucially, these labeling studies demonstrated that the formation of the six-membered carbocyclic ring does not involve any aromatic intermediates, which distinguishes its biosynthesis from that of many other fungal polyketides.[4][12]

G Acetate Acetate Units (from Acetyl-CoA) PKS Polyketide Synthase (PKS) Acetate->PKS Chain Linear Polyketide Chain PKS->Chain Condensation Cyclization Intramolecular Cyclization (Non-aromatic) Chain->Cyclization This compound This compound Core Structure Cyclization->this compound Tailoring Reactions (e.g., reduction)

Figure 1. Simplified biosynthetic pathway of this compound from acetate precursors.

Biological Activity

This compound exhibits a range of biological activities, making it a subject of interest for drug development. It is known to be a potent antifungal agent with minimal toxicity to mammalian cells.[1] More recently, other activities have been reported.

Activity TypeTargetValue (IC₅₀)Source
Anti-HIV HIV-1 Integrase (3'-processing)350 µM[11]
Anti-HIV HIV-1 Integrase (Strand Transfer)268 µM[11]
Antifungal Colletotrichum fragariaeLess active than (-)-penienone[10]
Enzyme Inhibition AcetylcholinesterasePotent Inhibitor[8]
Phytotoxicity Agrostis stoloniferaModerate activity[10]

Experimental Protocols

Fungal Fermentation and Isolation of this compound

The production of this compound is typically achieved through fungal fermentation. While the original methods by Birkinshaw and Raistrick were foundational, modern protocols have been optimized for higher yields. One recent study achieved a yield of approximately 160 mg/L.[8]

Methodology:

  • Inoculation: A pure culture of a this compound-producing strain (e.g., Penicillium sp. AMF1a) is used to inoculate a suitable liquid medium, such as 2% malt medium.[8]

  • Fermentation: The culture is incubated under controlled conditions (temperature, agitation) for a period sufficient for secondary metabolite production (typically 7-21 days).

  • Extraction: The culture broth is separated from the mycelium. The filtrate is then extracted with an organic solvent, such as methylene chloride or ethyl acetate.[6]

  • Purification: The crude extract is concentrated under reduced pressure. Purification is achieved through chromatographic techniques, including silica gel column chromatography and High-Performance Liquid Chromatography (HPLC), to yield pure this compound.[6][7]

G Start Penicillium sp. Culture Ferment Liquid Fermentation (e.g., 2% Malt Medium) Start->Ferment Separate Filtration (Separate Mycelia & Broth) Ferment->Separate Extract Solvent Extraction (e.g., Ethyl Acetate) Separate->Extract Culture Broth Concentrate Crude Extract Concentration Extract->Concentrate Purify Chromatographic Purification (Silica Gel, HPLC) Concentrate->Purify End Pure this compound Purify->End

Figure 2. General experimental workflow for the isolation and purification of this compound.
Biosynthetic Pathway Elucidation via Isotope Labeling

The protocol to determine the polyketide origin of this compound involves feeding the fungus stable isotopes and tracking their incorporation into the final molecule.

Methodology:

  • Precursor Synthesis: Isotopically labeled precursors, such as sodium [1-¹³C,¹⁸O₂]-acetate, are chemically synthesized.

  • Labeled Fermentation: The this compound-producing organism (e.g., P. brefeldianum) is cultured in a medium supplemented with the labeled acetate precursor.[4]

  • Isolation: this compound is isolated from the culture using the methods described in Protocol 5.1.

  • Spectroscopic Analysis: The purified, labeled this compound is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

  • Data Interpretation: The ¹³C-NMR and mass spectra are analyzed to identify the positions and patterns of isotope incorporation. This data reveals the acetate-derived backbone and rules out alternative pathways, such as those involving aromatic intermediates.[12]

G Start Culture P. brefeldianum Feed Supplement Medium with Labeled Acetate (e.g., ¹³C, ¹⁸O) Start->Feed Isolate Isolate & Purify this compound Feed->Isolate Analyze NMR & Mass Spectrometry Analysis Isolate->Analyze End Determine Isotope Incorporation & Elucidate Biosynthetic Origin Analyze->End

Figure 3. Workflow for the elucidation of this compound's biosynthetic origin.

Conclusion

This compound is a fungal polyketide with a well-documented history originating from its discovery in Penicillium palitans. Its biosynthesis proceeds via a non-aromatic cyclization of an acetate-derived chain. The compound's diverse biological activities, coupled with optimized fermentation protocols, ensure its continued relevance in natural product research and as a potential scaffold for the development of new therapeutic agents. The experimental frameworks established for its isolation and biosynthetic analysis provide a robust foundation for further investigation into this and other fungal secondary metabolites.

References

The Discovery of Palitantin: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fungal metabolite, Palitantin. First isolated in 1936 from Penicillium palitans, this polyketide has demonstrated a range of biological activities, including enzyme inhibition and moderate antifungal and antiparasitic properties. This document details the discovery, physicochemical properties, and biological activities of this compound. It also provides detailed experimental protocols for its isolation, purification, and for one of its key biological assays, the inhibition of protein tyrosine phosphatase 1B (PTP1B). Furthermore, this guide presents visual workflows and pathway diagrams to facilitate a deeper understanding of the discovery and biosynthesis of this promising natural product. The intended audience for this whitepaper includes researchers in natural product chemistry, mycology, and drug discovery, as well as professionals in the pharmaceutical and biotechnology industries.

Introduction

The discovery of novel secondary metabolites from microorganisms has been a cornerstone of drug development for decades. Fungi, in particular, are a rich source of structurally diverse compounds with a wide array of biological activities. This compound, a polyketide metabolite, was first reported in 1936 from cultures of the fungus Penicillium palitans.[1][2] It has since been isolated from various other Penicillium species, including P. commune and P. implicatum, as well as the Antarctic fungus Geomyces sp.[3][4]

This compound's chemical structure, a substituted cyclohexanone with a heptadienyl side chain, has attracted interest for its potential therapeutic applications.[3] Research has shown that this compound exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[4][5] Additionally, it has been reported to have moderate antifungal and antiparasitic activities.[1][6] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for scientists and researchers interested in its further investigation and potential development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic properties.

PropertyValueSource
Molecular Formula C₁₄H₂₂O₄[3]
Molecular Weight 254.32 g/mol [3]
IUPAC Name (2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one[3]
CAS Number 15265-28-8[3]
Appearance Crystalline solid[7]
UV Spectrum Characteristic UV spectrum due to the conjugated diene[2]

Biological Activity of this compound

This compound has been evaluated for several biological activities. The most notable of these is its potent inhibition of PTP1B. The quantitative data for its primary biological activities are summarized in Table 2.

Biological TargetAssay TypeResult (IC₅₀)Positive ControlSource
Protein Tyrosine Phosphatase 1B (PTP1B) Enzyme Inhibition Assay7.9 μMUrsolic Acid (IC₅₀ = 8.3 μM)[4][5]
Antifungal Activity Not specifiedModerateNot specified[1]
Antiparasitic Activity Leishmania brasiliensis inhibitionNot specifiedNot specified[6]

Experimental Protocols

This section provides detailed methodologies for the isolation and purification of this compound from fungal cultures, as well as the protocol for the PTP1B inhibition assay.

Isolation and Purification of this compound from Geomyces sp.

This protocol is adapted from methodologies reported for the isolation of this compound and other fungal polyketides.[4]

4.1.1. Fungal Cultivation

  • Prepare a suitable solid-state fermentation medium (e.g., rice medium).

  • Inoculate the sterile medium with a pure culture of Geomyces sp.

  • Incubate the culture under appropriate conditions (e.g., 25°C) for a sufficient period to allow for the production of secondary metabolites.

4.1.2. Extraction

  • After the incubation period, harvest the fungal biomass and the culture medium.

  • Extract the entire culture with an organic solvent such as ethyl acetate.

  • Repeat the extraction process multiple times to ensure complete recovery of the metabolites.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing this compound and concentrate them.

  • For further purification, employ preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20).

  • The purity of the isolated this compound can be confirmed by analytical HPLC, and its structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PTP1B Inhibition Assay

This protocol is based on a standard colorimetric assay for PTP1B activity.

4.2.1. Reagents and Materials

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ursolic acid)

  • 96-well microplate

  • Microplate reader

4.2.2. Assay Procedure

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • A solution of the test compound (this compound) at various concentrations.

    • A solution of the PTP1B enzyme.

  • Incubate the plate at 37°C for a pre-determined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Monitor the absorbance at 405 nm at regular intervals to measure the formation of the product, p-nitrophenol.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

The following diagrams illustrate the workflow for the discovery of fungal metabolites like this compound and a simplified representation of its biosynthetic pathway.

Discovery_Workflow cluster_collection Sample Collection & Isolation cluster_fermentation Cultivation & Extraction cluster_purification Purification & Identification cluster_bioassay Biological Evaluation Fungal Strain Isolation Fungal Strain Isolation Solid-State Fermentation Solid-State Fermentation Fungal Strain Isolation->Solid-State Fermentation Solvent Extraction Solvent Extraction Solid-State Fermentation->Solvent Extraction Chromatographic Separation Chromatographic Separation Solvent Extraction->Chromatographic Separation Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Chromatographic Separation->Structure Elucidation (NMR, MS) PTP1B Inhibition Assay PTP1B Inhibition Assay Structure Elucidation (NMR, MS)->PTP1B Inhibition Assay Antifungal & Antiparasitic Assays Antifungal & Antiparasitic Assays Structure Elucidation (NMR, MS)->Antifungal & Antiparasitic Assays

Figure 1: Experimental workflow for the discovery of this compound.

Biosynthesis_Pathway Acetate Units Acetate Units Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetate Units->Polyketide Synthase (PKS) Linear Polyketide Chain Linear Polyketide Chain Polyketide Synthase (PKS)->Linear Polyketide Chain Cyclization & Tailoring Enzymes Cyclization & Tailoring Enzymes Linear Polyketide Chain->Cyclization & Tailoring Enzymes This compound This compound Cyclization & Tailoring Enzymes->this compound

References

An In-depth Technical Guide to Palitantin-Producing Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palitantin, a polyketide secondary metabolite, has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal and potential anti-cancer properties. This technical guide provides a comprehensive overview of this compound, focusing on the Penicillium species known for its production. This document details the producing organisms, biosynthesis, and methodologies for its production, isolation, and analysis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating this promising natural product.

Introduction to this compound

This compound (C₁₄H₂₂O₄) is a mycotoxin first isolated from Penicillium palitans.[1] It belongs to the polyketide class of secondary metabolites, which are known for their complex structures and diverse biological functions. The structure of this compound features a substituted cyclohexane ring with a heptadienyl side chain. Its biological activities have been a subject of ongoing research, with studies reporting antifungal and other potentially therapeutic properties.

This compound-Producing Penicillium Species

Several species within the genus Penicillium have been identified as producers of this compound. While Penicillium palitans is the most well-known source, other species have also been reported to synthesize this compound.

Penicillium SpeciesReference
Penicillium palitans[1][2]
Penicillium brefeldianum[3]
Penicillium commune[4][5]
Penicillium implicatum[4]
Penicillium sp. AMF1a[6][7]
Penicillium frequentans[8]

Biosynthesis of this compound

The biosynthesis of this compound follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites.[3] This process is initiated by the condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional enzyme complex known as polyketide synthase (PKS).

While the specific gene cluster and detailed signaling pathway for this compound biosynthesis have not been fully elucidated in the reviewed literature, the general regulatory network for polyketide synthesis in Penicillium provides a framework for understanding its production. The expression of PKS genes is tightly controlled by a complex network of regulatory proteins and environmental signals.

General Regulatory Pathway for Polyketide Synthesis in Penicillium

The production of polyketides, like this compound, is governed by a hierarchical regulatory network that responds to various internal and external cues.

Palitantin_Biosynthesis_Regulation Environmental_Signals Environmental Signals (pH, Temperature, Nutrients) Global_Regulators Global Regulators (e.g., LaeA, VeA) Environmental_Signals->Global_Regulators influence Pathway_Specific_Regulator Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_Regulator activate/repress PKS_Gene_Cluster This compound Biosynthesis Gene Cluster (PKS genes, tailoring enzymes) Pathway_Specific_Regulator->PKS_Gene_Cluster binds to promoter Palitantin_Biosynthesis This compound Biosynthesis PKS_Gene_Cluster->Palitantin_Biosynthesis encodes enzymes

Caption: Generalized regulatory pathway for polyketide synthesis in Penicillium.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the producing strain and the cultivation conditions. Optimization of fermentation parameters is crucial for maximizing production.

Producing OrganismYieldCultivation ConditionsReference
Penicillium sp. AMF1a160 mg/L2% malt medium[6][7]

Experimental Protocols

The following sections outline generalized protocols for the cultivation of this compound-producing Penicillium species and the subsequent extraction, purification, and analysis of this compound. These protocols are based on methodologies reported in the literature for the study of fungal secondary metabolites.

General Experimental Workflow

The overall process for obtaining and analyzing this compound from a fungal culture can be summarized in the following workflow:

Experimental_Workflow Strain_Isolation Strain Isolation & Identification Inoculum_Preparation Inoculum Preparation Strain_Isolation->Inoculum_Preparation Fermentation Fermentation Inoculum_Preparation->Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Structural & Quantitative Analysis (NMR, HPLC, MS) Purification->Analysis

Caption: General experimental workflow for this compound production and analysis.

Fungal Cultivation

Objective: To cultivate a this compound-producing Penicillium species for the production of the target metabolite.

Materials:

  • Pure culture of a this compound-producing Penicillium species (e.g., P. palitans)

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Czapek-Dox broth, Malt Extract Broth)

  • Erlenmeyer flasks

  • Incubator

Procedure:

  • Strain Activation: Inoculate the Penicillium strain onto a PDA plate and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Inoculum Preparation: Prepare a spore suspension by adding sterile water (containing a wetting agent like 0.01% Tween 80) to the mature PDA culture and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Fermentation: Inoculate the liquid fermentation medium in Erlenmeyer flasks with the spore suspension (typically 1-5% v/v). Incubate the flasks at 25-28°C on a rotary shaker (150-200 rpm) for 14-21 days.

Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

  • Fungal culture broth

  • Organic solvent (e.g., ethyl acetate, chloroform)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Extraction of Mycelia (Optional): The mycelial mass can also be extracted by soaking in an organic solvent, followed by filtration.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To isolate pure this compound from the crude extract.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system (for final purification)

Procedure:

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto a silica gel column packed with hexane. Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound.

  • HPLC Purification: For higher purity, subject the pooled fractions to preparative or semi-preparative HPLC using a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Analysis of this compound

Objective: To confirm the identity and determine the quantity of the purified this compound.

5.5.1. High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

  • Detection: Monitor at the UV absorbance maximum of this compound (around 264 nm).

  • Quantification: Create a calibration curve using a pure this compound standard to determine the concentration in the sample.

5.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by comparing the chemical shifts and coupling constants with reported data.

Conclusion

This technical guide has provided a detailed overview of this compound-producing Penicillium species, encompassing their identification, the biosynthesis of this compound, and methodologies for its production and analysis. The provided protocols and data serve as a foundational resource for researchers aiming to explore the potential of this intriguing fungal metabolite. Further research into the specific genetic regulation of this compound biosynthesis and the optimization of its production will be crucial for advancing its potential applications in medicine and biotechnology.

References

The Palitantin Biosynthesis Pathway: A Technical Guide for Fungal Secondary Metabolite Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palitantin, a polyketide metabolite produced by various Penicillium species, has garnered interest for its biological activities. Despite early biosynthetic studies confirming its origin from acetate units, the complete enzymatic pathway and its genetic underpinnings remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing parallels with well-characterized fungal polyketide pathways. It outlines a putative biosynthetic scheme, details the necessary experimental protocols for the identification and characterization of the this compound biosynthetic gene cluster, and presents quantitative data from published literature. This document serves as a foundational resource for researchers aiming to unravel the intricacies of this compound production and harness its potential for drug development and synthetic biology applications.

Introduction

This compound is a secondary metabolite first isolated from Penicillium palitans.[1] It is also produced by other fungi, including Penicillium brefeldianum. Structurally, this compound is a polyketide, a class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. Early biosynthetic studies utilizing isotopically labeled precursors, specifically [1-¹³C]acetate and [1,2-¹³C₂]acetate, have unequivocally demonstrated its polyketide origin.[2] A key finding from these studies is that the formation of the six-membered carbocyclic ring of this compound does not proceed through an aromatic intermediate, distinguishing its biosynthesis from that of many other fungal polyketides.[2][3]

The full biosynthetic pathway, including the specific polyketide synthase (PKS) and the suite of tailoring enzymes responsible for the final structure of this compound, has not yet been definitively identified in the scientific literature. However, based on the known structure of this compound and the well-established principles of fungal polyketide biosynthesis, a putative pathway can be proposed. The identification and characterization of the this compound biosynthetic gene cluster (BGC) are critical next steps to fully understand and potentially manipulate its production.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a Type I iterative polyketide synthase (PKS). This multi-domain enzyme would utilize acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a linear polyketide chain. Subsequent modifications, including reductions and cyclization, would be carried out by the PKS and other tailoring enzymes encoded within the same gene cluster.

Key enzymatic steps are proposed as follows:

  • Polyketide Chain Assembly: A highly reducing PKS iteratively condenses one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide intermediate. The degree of reduction at each extension cycle is programmed into the PKS domains.

  • Cyclization: An intramolecular reaction, likely an aldol condensation, catalyzed by a cyclase domain within the PKS or a separate enzyme, would form the characteristic six-membered ring.

  • Post-PKS Modifications: A series of tailoring enzymes, such as reductases and dehydratases, would further modify the cyclized intermediate to yield the final this compound structure.

Palitantin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks This compound PKS (Iterative Type I) acetyl_coa->pks malonyl_coa Malonyl-CoA (x6) malonyl_coa->pks polyketide_chain Linear Heptaketide Intermediate pks->polyketide_chain cyclization Cyclase polyketide_chain->cyclization cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate tailoring_enzymes Tailoring Enzymes (Reductases, Dehydratases) cyclized_intermediate->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Quantitative Data on this compound Production

Quantitative data on this compound production is crucial for strain selection, fermentation optimization, and metabolic engineering efforts. The following table summarizes reported yields of this compound from various Penicillium species.

Fungal StrainCulture ConditionsThis compound YieldReference
Penicillium sp. AMF1a2% Malt Medium~160 mg/L[4]
Penicillium palitansNot specifiedNot quantified[1]
Penicillium brefeldianumNot specifiedNot quantified[2]

Experimental Protocols

The definitive elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the corresponding gene cluster. Below are detailed methodologies for key experiments to achieve this.

Identification of the this compound Biosynthetic Gene Cluster

Logical Workflow:

Gene_Cluster_Identification_Workflow genome_sequencing Genome Sequencing of Penicillium brefeldianum/palitans bgc_prediction Bioinformatic Prediction of Secondary Metabolite BGCs (e.g., antiSMASH) genome_sequencing->bgc_prediction pks_identification Identification of Candidate PKS Genes (Homology to known fungal PKSs) bgc_prediction->pks_identification gene_knockout Gene Knockout of Candidate PKS Genes (CRISPR-Cas9) pks_identification->gene_knockout heterologous_expression Heterologous Expression of Candidate BGC in a Host (e.g., Aspergillus oryzae) pks_identification->heterologous_expression metabolite_analysis Metabolite Analysis of Knockout Mutants (LC-MS) gene_knockout->metabolite_analysis palitantin_abolished This compound Production Abolished? metabolite_analysis->palitantin_abolished cluster_confirmed This compound BGC Identified palitantin_abolished->cluster_confirmed Yes palitantin_production This compound Production in Host? heterologous_expression->palitantin_production palitantin_production->cluster_confirmed Yes

Detailed Protocol for Gene Knockout using CRISPR-Cas9:

  • Guide RNA (gRNA) Design:

    • Identify the target PKS gene sequence from the annotated genome of the this compound-producing Penicillium strain.

    • Use online tools (e.g., CRISPR-P 2.0) to design two gRNAs targeting the 5' and 3' ends of the gene to be deleted.[5]

    • Synthesize the gRNA oligonucleotides.

  • Construction of CRISPR-Cas9 Vector:

    • Clone the designed gRNAs into a fungal expression vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).[6]

  • Protoplast Preparation and Transformation:

    • Grow the Penicillium strain in a suitable liquid medium.

    • Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.[7]

  • Selection and Screening of Transformants:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

    • Isolate individual transformants and extract their genomic DNA.

    • Screen for the desired gene deletion by PCR using primers flanking the target gene.

  • Metabolite Analysis:

    • Cultivate the confirmed knockout mutants and the wild-type strain under this compound-producing conditions.

    • Extract the culture broth with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the knockout mutants.

Heterologous Expression of the Candidate Gene Cluster

Detailed Protocol:

  • Gene Cluster Amplification and Assembly:

    • Amplify the entire candidate BGC from the genomic DNA of the producing Penicillium strain using high-fidelity PCR.

    • Assemble the amplified DNA fragments into a suitable fungal expression vector using methods like yeast homologous recombination.[7]

  • Transformation of a Heterologous Host:

    • Transform the expression vector into a well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, which does not produce this compound.[8][9]

  • Cultivation and Metabolite Analysis:

    • Cultivate the transformants under conditions that induce the expression from the vector's promoter.

    • Extract and analyze the culture broth for the production of this compound using HPLC-MS.

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated by a complex network of factors. While specific regulators of the this compound pathway are unknown, general regulatory mechanisms in Penicillium offer insights.

  • Global Regulators: Proteins like LaeA, a global regulator of secondary metabolism in fungi, are likely to play a role in controlling the expression of the this compound gene cluster.[10]

  • Environmental Factors: The production of this compound is expected to be influenced by culture conditions such as nutrient availability (carbon and nitrogen sources), pH, and temperature.

Signaling Pathway for Fungal Secondary Metabolism Regulation:

Fungal_SM_Regulation environmental_signals Environmental Signals (Nutrients, pH, Light) global_regulators Global Regulators (e.g., LaeA, VeA) environmental_signals->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor global_regulators->pathway_specific_tf palitantin_bgc This compound Biosynthetic Gene Cluster (BGC) pathway_specific_tf->palitantin_bgc palitantin_biosynthesis This compound Biosynthesis palitantin_bgc->palitantin_biosynthesis

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi presents an intriguing case of polyketide assembly. While foundational studies have laid the groundwork, the complete genetic and enzymatic machinery remains an open area for research. The protocols and workflows detailed in this guide provide a clear roadmap for the identification and characterization of the this compound biosynthetic gene cluster. The successful elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also pave the way for the rational engineering of Penicillium strains for enhanced this compound production and the generation of novel, bioactive analogues for drug discovery.

References

An In-Depth Technical Guide to Palitantin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palitantin is a polyketide metabolite first isolated from Penicillium palitans.[1] It has garnered interest in the scientific community due to its diverse biological activities, including antifungal and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols and an exploration of its role in cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a structurally complex molecule characterized by a substituted cyclohexanone ring and a conjugated hepta-1,3-dienyl side chain. Its systematic IUPAC name is (2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one.[2]

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₁₄H₂₂O₄
Molecular Weight 254.32 g/mol
Exact Mass 254.15180918 Da
XLogP3 1.5
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Topological Polar Surface Area 77.8 Ų
Heavy Atom Count 18
Complexity 322

Spectroscopic Data

Table 2: Spectroscopic Data of (+)-Palitantin

Technique Description
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the heptadienyl chain, methine and methylene protons of the cyclohexanone ring, and protons of the hydroxyl and hydroxymethyl groups. A recent study on (+)-Palitantin from Penicillium sp. AMF1a reports complete spectroscopic characterization, though the detailed spectral data is not fully available in the abstract.[3]
¹³C NMR The carbon NMR spectrum would reveal signals corresponding to the carbonyl carbon of the cyclohexanone, the sp² carbons of the dienyl side chain, and the sp³ carbons of the ring and hydroxymethyl group.[4]
FT-IR The infrared spectrum is expected to display characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double (C=C) bonds present in the molecule.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the cleavage of the side chain and ring structure.

Experimental Protocols

Isolation and Purification of (+)-Palitantin from Penicillium sp. AMF1a

A recently developed method allows for the enhanced production and isolation of (+)-Palitantin from the fungal strain Penicillium sp. AMF1a.[3][5]

Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Fermentation Culture of Penicillium sp. AMF1a in 2% malt medium Extraction Liquid-liquid extraction of the culture broth Fermentation->Extraction Chromatography Chromatographic separation (e.g., silica gel column) Extraction->Chromatography Analysis Spectroscopic analysis (NMR, MS, IR) Chromatography->Analysis Yield: ~160 mg/L G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds to P_IR Phosphorylated IR IR->P_IR Autophosphorylation IRS IRS P_IR->IRS Phosphorylates P_IRS Phosphorylated IRS IRS->P_IRS PI3K PI3K P_IRS->PI3K Activates AKT Akt PI3K->AKT Activates P_AKT Phosphorylated Akt AKT->P_AKT GLUT4 GLUT4 Translocation P_AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->P_IR Dephosphorylates This compound This compound This compound->PTP1B Inhibits

References

Palitantin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth overview of the natural compound Palitantin, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, biological activities, and mechanisms of action, supported by experimental protocols and pathway visualizations.

Core Compound Data

This compound is a polyketide metabolite produced by various Penicillium species. It has garnered scientific interest due to its diverse biological activities. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueCitation(s)
CAS Number 15265-28-8[1][2]
Molecular Formula C₁₄H₂₂O₄[1]
Molecular Weight 254.32 g/mol [1]
Appearance White solid[3]
Solubility Soluble in DMSO, MeOH, Chloroform, EtOAc; Insoluble in Hexane, water[3]
Storage -20°C[3]

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological effects, including antifungal properties, inhibition of HIV-1 integrase, and modulation of key cellular signaling pathways through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

Antifungal Activity

This compound has demonstrated notable antifungal activity.[4] While the precise signaling pathway of its antifungal action is not fully elucidated, the primary mechanism is believed to involve the disruption of the fungal cell membrane integrity. This leads to increased permeability and subsequent cell death.

A standardized method to determine the minimum inhibitory concentration (MIC) of this compound against a fungal strain is the broth microdilution assay.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

    • Harvest the spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (inoculum without this compound) and a sterility control (medium without inoculum).

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

HIV-1 Integrase Inhibition

This compound has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[5] HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. This compound's inhibitory action is thought to competitively block the binding of viral DNA to the integrase enzyme, thereby preventing these essential steps in viral replication.[5][6][7][8]

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase

    • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) (pre-processed donor DNA) and a target DNA.

    • Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl, and BSA).

    • Detection system (e.g., fluorescence-based or radioactivity-based).

  • Assay Procedure:

    • Pre-incubate the recombinant HIV-1 integrase with the pre-processed donor DNA oligonucleotide in the assay buffer to form the integrase-DNA complex.

    • Add varying concentrations of this compound or a control inhibitor to the complex and incubate.

    • Initiate the strand transfer reaction by adding the target DNA oligonucleotide.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA and a denaturing loading buffer).

    • Analyze the reaction products by gel electrophoresis followed by visualization using an appropriate detection method (e.g., fluorescence imaging or autoradiography).

  • Data Analysis:

    • Quantify the amount of strand transfer product formed in the presence of different concentrations of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit the strand transfer reaction by 50%.

PTP1B Inhibition and Signaling Pathway Modulation

This compound has been shown to be a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[4][9] By inhibiting PTP1B, this compound can potentially enhance insulin and leptin sensitivity, making it a compound of interest for metabolic disease research.[10][11]

This colorimetric assay measures the inhibition of PTP1B activity using a synthetic substrate.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Stop solution (e.g., 1 M NaOH).

  • Assay Procedure:

    • In a 96-well plate, add the PTP1B assay buffer.

    • Add varying concentrations of this compound or a known PTP1B inhibitor (e.g., suramin) to the wells.

    • Add the recombinant PTP1B enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action and experimental workflows associated with this compound.

Antifungal_Mechanism This compound This compound FungalCell Fungal Cell This compound->FungalCell Interacts with Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption Leads to Permeability Increased Permeability Disruption->Permeability CellDeath Cell Death Permeability->CellDeath

Antifungal Mechanism of this compound

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Integration cluster_inhibition Inhibition by this compound ViralDNA Viral DNA HIV_IN HIV-1 Integrase ViralDNA->HIV_IN Binds to Processing 3'-Processing HIV_IN->Processing StrandTransfer Strand Transfer Processing->StrandTransfer Integration Integration into Host Genome StrandTransfer->Integration This compound This compound HIV_IN_inhibited HIV-1 Integrase This compound->HIV_IN_inhibited Binds to Inhibition Binding Site Blocked HIV_IN_inhibited->Inhibition

Mechanism of HIV-1 Integrase Inhibition by this compound

PTP1B_Signaling_Inhibition cluster_pathway Insulin/Leptin Signaling Pathway Insulin_Leptin Insulin / Leptin Receptor Receptor (IR / LepR) Insulin_Leptin->Receptor Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, JAK/STAT) Receptor->Downstream Activates PTP1B PTP1B Downstream->PTP1B Dephosphorylates (Negative Regulation) Response Cellular Response (e.g., Glucose Uptake) Downstream->Response This compound This compound This compound->PTP1B Inhibits

Inhibition of PTP1B in Signaling Pathways by this compound

Conclusion

This compound is a multifaceted natural product with significant potential for further investigation in drug discovery and development. Its demonstrated activities as an antifungal agent, an inhibitor of HIV-1 integrase, and a modulator of metabolic signaling pathways through PTP1B inhibition highlight its importance as a lead compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to explore the therapeutic applications of this compound.

References

Palitantin: A Technical Guide to Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary scientific understanding of the mechanism of action for palitantin, a polyketide metabolite of fungal origin. The information presented herein is collated from foundational and recent studies, with a focus on its known biological activities and initial insights into its molecular targets. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a natural product first isolated from Penicillium palitans[1][2]. It is a polyketide characterized by a cyclitol-like core with a heptadiene side chain[3]. This compound has been identified in various species of Penicillium and more recently from the Antarctic fungus Geomyces sp.[3][4]. While its potent antifungal properties have been noted, recent studies have begun to shed light on more specific molecular interactions, suggesting its potential as a lead compound for therapeutic development.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data from preliminary studies on this compound and its related derivatives. This data provides a comparative look at its efficacy in various biological assays.

Table 1: Enzyme Inhibitory Activity of (+)-Palitantin

Target EnzymeCompoundIC50 Value (μM)Positive ControlPositive Control IC50 (μM)Reference
Protein Tyrosine Phosphatase 1B (PTP1B)(+)-Palitantin7.9Ursolic Acid8.3[4]

Table 2: Antifungal and Phytotoxic Activity of this compound Derivatives

Activity TypeCompoundOrganismConcentrationEffectReference
Antifungal(-)-PenienoneColletotrichum fragariae0.3 μMIC50[5]
Phytotoxic(-)-PenienoneAgrostis stolonifera1 mg/mL100% seed germination inhibition[5]
Phytotoxic(-)-PalitantinAgrostis stolonifera1 mg/mLModerate activity on germination and growth[5]
Growth Inhibition(-)-PenienoneLemna paucicostata57 μMIC50[5]

Note: A recent 2025 study reported that this compound itself was inactive in antibacterial and antiplasmodial assays where some of its semi-synthetic nitrogenated derivatives showed weak to moderate activity[6].

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preliminary assessment of this compound's biological activities.

3.1 Fungal Culture and Isolation of this compound

  • Producing Organism: Geomyces sp. 3-1, an Antarctic fungus[4].

  • Culture Conditions: The fungus is cultured on a solid medium to produce secondary metabolites.

  • Extraction: The crude extract is obtained from the fungal culture.

  • Purification: this compound is isolated from the crude extract using chromatographic separation techniques[5].

3.2 PTP1B Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Protein Tyrosine Phosphatase 1B (PTP1B)[4].

  • Methodology:

    • Recombinant PTP1B enzyme is used.

    • A suitable substrate for PTP1B is selected.

    • The enzyme, substrate, and varying concentrations of this compound are incubated together.

    • The reaction progress is monitored, typically by measuring the product formation over time using spectrophotometry.

    • Ursolic acid is used as a positive control for inhibition[4].

    • The IC50 value, the concentration of this compound required to inhibit 50% of the PTP1B enzyme activity, is calculated from the dose-response curve.

3.3 Antifungal and Phytotoxic Activity Assays

  • Objective: To assess the ability of this compound and its derivatives to inhibit fungal growth and affect plant seed germination and growth[5].

  • Antifungal Assay:

    • The target fungus (e.g., Colletotrichum fragariae) is cultured on a suitable growth medium.

    • Different concentrations of the test compound are incorporated into the medium.

    • The growth of the fungus is monitored over a period of time and compared to a control group without the compound.

    • The IC50 value is determined as the concentration that causes 50% inhibition of fungal growth[5].

  • Phytotoxicity Assay (Seed Germination):

    • Seeds of the target plant (e.g., Agrostis stolonifera) are placed on a suitable germination medium.

    • The medium is treated with the test compound at a specific concentration (e.g., 1 mg/mL).

    • The percentage of seed germination is recorded after a set period (e.g., 7 days) and compared to an untreated control[5].

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the research workflow for this compound and a hypothetical mechanism of action based on its known inhibitory effects.

Palitantin_Research_Workflow cluster_Discovery Discovery & Production cluster_Characterization Characterization cluster_Activity Biological Activity Screening cluster_MOA Mechanism of Action Investigation Fungal Source Fungal Source Fermentation Fermentation Fungal Source->Fermentation Extraction & Purification Extraction & Purification Fermentation->Extraction & Purification Structure Elucidation Structure Elucidation Extraction & Purification->Structure Elucidation Antifungal Assays Antifungal Assays Extraction & Purification->Antifungal Assays Phytotoxicity Assays Phytotoxicity Assays Extraction & Purification->Phytotoxicity Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Extraction & Purification->Enzyme Inhibition Assays Biosynthesis Studies Biosynthesis Studies Structure Elucidation->Biosynthesis Studies PTP1B Inhibition PTP1B Inhibition Enzyme Inhibition Assays->PTP1B Inhibition

Caption: Research workflow for this compound studies.

PTP1B_Inhibition_Pathway cluster_pathway Insulin Signaling Pathway (Simplified) cluster_inhibition Inhibitory Action Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor Binds pIR Phosphorylated IR (Active) InsulinReceptor->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruits pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream Activates PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits

Caption: Hypothetical mechanism of this compound via PTP1B inhibition.

Discussion on Mechanism of Action

The preliminary data strongly suggests that one of the molecular mechanisms of action for this compound is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[4]. PTP1B is a key negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates (IRS proteins), PTP1B attenuates the insulin signal. Inhibition of PTP1B is therefore a validated therapeutic strategy for type 2 diabetes and obesity. The potent PTP1B inhibitory activity of this compound (IC50 = 7.9 μM) positions it as an interesting natural product lead for further investigation in this area.

The antifungal mechanism of this compound is less clear from the current body of literature. While it is described as a "potent antifungal active," quantitative data for the parent compound against a broad panel of fungi is lacking in the reviewed studies, and one recent study noted its inactivity in certain assays[3][6]. The high potency of its derivative, (-)-penienone, suggests that the core structure of this compound is a viable scaffold for developing antifungal agents[5]. The precise cellular target for its antifungal activity remains to be elucidated. General mechanisms for antifungal polyketides can include disruption of cell membrane integrity, inhibition of cell wall biosynthesis, or interference with key cellular enzymes. Further research is required to pinpoint the specific antifungal mechanism of this compound.

Future Directions

The preliminary studies on this compound open up several avenues for future research:

  • Detailed Mechanistic Studies: Elucidating the precise binding mode of this compound to PTP1B through co-crystallization and molecular modeling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound derivatives to optimize PTP1B inhibition and to identify analogs with potent and broad-spectrum antifungal activity.

  • Antifungal Mechanism of Action: Investigating the effects of this compound on fungal cell morphology, cell wall and membrane integrity, and key metabolic pathways to identify its specific antifungal target.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound and its optimized derivatives in animal models of type 2 diabetes and fungal infections.

Conclusion

This compound is a fungal metabolite with demonstrated biological activities, most notably the inhibition of PTP1B. The existing data, while preliminary, underscores the potential of this compound as a scaffold for the development of new therapeutics. This guide has summarized the current understanding of its activity and mechanism of action, providing a foundation for future research and development efforts in this area.

References

A Technical Guide to the Antifungal and Antiprotozoal Efficacy of Palitantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palitantin is a natural product first isolated from Penicillium palitans. As a secondary metabolite, it has been the subject of preliminary investigations to determine its potential bioactive properties. This technical guide provides a comprehensive overview of the existing scientific literature on the antifungal and antiprotozoal effects of this compound. The information is presented to be a valuable resource for researchers and professionals in the fields of microbiology, parasitology, and drug discovery.

Antifungal Activity of this compound

The antifungal properties of this compound have been explored to a limited extent. The available data suggests that its activity may be moderate and highly dependent on the fungal species.

Quantitative Antifungal Data

Published quantitative data on the antifungal activity of this compound is sparse. The following table summarizes the available information.

Fungal SpeciesAssay TypeResultSource
Colletotrichum fragariaeNot specifiedMuch less active than (-)-penienone[Not available]
Candida sp.Not specifiedReported to have an effect[1]

Antiprotozoal Activity of this compound

Early studies indicated that this compound possesses activity against certain protozoan parasites. However, recent and comprehensive data remain limited.

Quantitative Antiprotozoal Data

The following table presents the available quantitative data on the antiprotozoal effects of this compound.

Protozoan SpeciesAssay TypeResult (IC50)Source
Plasmodium falciparumNot specified> 50 µM[Not available]
Leishmania brasiliensisNot specifiedReported to have an effect[1]

Note: The study on Leishmania brasiliensis, published in 1970, provides a qualitative indication of activity, but the abstract does not contain specific IC50 values.[1]

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not extensively described in the available literature. However, based on standard methodologies for natural products, the following general protocols can be outlined.

General Antifungal Susceptibility Testing

A common method for determining the antifungal activity of a natural compound like this compound is the broth microdilution assay.[2][3][4][5][6]

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

General In Vitro Antiprotozoal Assay (e.g., Antiplasmodial)

The SYBR Green I-based fluorescence assay is a widely used method to assess the in vitro activity of compounds against Plasmodium falciparum.[7][8][9][10][11]

  • Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in in vitro culture with human erythrocytes in a complete medium.

  • Compound Preparation: this compound is dissolved and serially diluted in the culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells. The plate is incubated in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by comparing the fluorescence in the wells with this compound to that of the control wells without the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of a natural product like this compound for its antimicrobial properties.

G General Workflow for Bioactivity Screening of this compound cluster_0 Isolation and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Interpretation A Fungal Culture (e.g., Penicillium palitans) B Extraction of Secondary Metabolites A->B C Purification of this compound B->C D Antifungal Assays (e.g., Broth Microdilution) C->D Test Compound E Antiprotozoal Assays (e.g., SYBR Green Assay) C->E Test Compound F Cytotoxicity Assays (on mammalian cells) C->F Test Compound G Determination of MIC and IC50 values D->G E->G H Selectivity Index Calculation (Cytotoxicity / Activity) F->H G->H I Identification of Lead Compound (High Activity, Low Cytotoxicity) H->I

Caption: A generalized workflow for the isolation, screening, and evaluation of this compound's bioactivity.

Logical Relationship of Findings

This diagram illustrates the logical flow from the natural source to the current understanding of this compound's bioactivity and the direction of ongoing research.

G Logical Flow of this compound Research cluster_0 Observed Bioactivities (Limited Data) A Source Organism Penicillium sp. B Isolated Compound This compound A->B C Antifungal Activity (Moderate/Inactive) B->C D Antiprotozoal Activity (Moderate) B->D E Synthesis of This compound Derivatives B->E Scaffold for Semi-synthesis G Further investigation needed for This compound's mechanism of action and broader spectrum of activity. F Enhanced Bioactivity of Derivatives (e.g., Antiplasmodial) E->F

Caption: Logical relationship of this compound from its natural source to its observed activities and derivative research.

Mechanism of Action and Signaling Pathways

To date, the specific mechanism of action of this compound against fungal or protozoal cells has not been elucidated in the scientific literature. There are no published studies that identify the cellular targets or the signaling pathways that may be modulated by this compound. This represents a significant knowledge gap and an area for future research.

Conclusion and Future Directions

The available scientific evidence suggests that this compound exhibits modest antifungal and antiprotozoal activities. The lack of comprehensive quantitative data and detailed mechanistic studies limits a thorough assessment of its therapeutic potential. Future research should focus on:

  • Broad-spectrum Screening: Evaluating the in vitro activity of pure this compound against a diverse panel of clinically relevant fungal and protozoal pathogens to determine its spectrum of activity and potency (MIC and IC50 values).

  • Mechanism of Action Studies: Investigating the cellular targets and molecular pathways affected by this compound to understand how it exerts its antimicrobial effects.

  • In Vivo Efficacy: Assessing the efficacy of this compound in animal models of fungal and protozoal infections to determine its potential for further development.

  • Synergistic Studies: Exploring the potential of this compound to act in synergy with existing antifungal or antiprotozoal drugs.

While this compound itself may have limited direct therapeutic application based on current knowledge, its chemical scaffold may serve as a valuable starting point for the semi-synthesis of more potent and selective antimicrobial derivatives.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Palitantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palitantin is a polyketide-derived secondary metabolite produced by several species of fungi, most notably from the Penicillium and Geomyces genera.[1][2][3][4] First described as a metabolic product of Penicillium palitans, this compound has garnered interest due to its diverse biological activities, including antifungal and phytotoxic properties, as well as its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, a target for the development of therapeutics for diabetes and obesity.[2][4] These application notes provide a detailed protocol for the isolation and purification of this compound, intended to guide researchers in obtaining this compound for further study and drug development endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below. This information is crucial for the identification and characterization of the purified compound.

PropertyValue
Molecular Formula C₁₄H₂₂O₄
Molecular Weight 254.32 g/mol
Appearance Crystalline solid
¹H NMR (400 MHz, MeOD) δ (ppm): 6.55-6.45 (m, 1H), 6.10-5.95 (m, 2H), 5.80-5.70 (m, 1H), 4.20-4.10 (m, 1H), 3.95-3.85 (m, 1H), 3.70-3.60 (m, 2H), 2.50-2.35 (m, 1H), 2.15-2.00 (m, 2H), 1.50-1.40 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H).[5]
¹³C NMR Data not explicitly available in the searched literature.
Mass Spectrometry HRESIMS data has been used for structural elucidation, though specific values are not detailed in the provided search results.[4]

Experimental Protocols

The following protocols describe a general yet detailed procedure for the production, isolation, and purification of this compound based on established methods for fungal secondary metabolites.

Fungal Strain and Cultivation
  • Producing Organism: Penicillium sp. (e.g., Penicillium palitans, Penicillium commune) or Geomyces sp. A high-yielding strain such as Penicillium sp. AMF1a has been reported to produce up to 160 mg/L of this compound in liquid culture.[6]

  • Culture Method: Solid-state fermentation (SSF) is a common and effective method for producing this compound.[2]

Protocol for Solid-State Fermentation:

  • Substrate Preparation: Use a solid substrate such as rice or rice bran.[7][8][9] In a 1 L Erlenmeyer flask, place 100 g of rice and add 100 mL of distilled water.

  • Sterilization: Autoclave the moistened rice substrate at 121°C for 20 minutes to ensure sterility. Allow the substrate to cool to room temperature.

  • Inoculation: Inoculate the sterile, cooled rice with a spore suspension or mycelial plugs of the selected fungal strain.

  • Incubation: Incubate the flasks under static conditions at 25-28°C for 14-21 days in the dark.

Extraction of Crude this compound

Protocol for Solvent Extraction:

  • Harvesting: After the incubation period, break up the fungal biomass and substrate.

  • Extraction: Transfer the entire culture to a large flask and add 500 mL of ethyl acetate. Macerate and shake the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through cheesecloth or a sintered glass funnel to separate the solid residue from the ethyl acetate extract.

  • Repeat Extraction: Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography.

a) Silica Gel Column Chromatography (Initial Purification)

  • Column Packing: Prepare a silica gel 60 (70-230 mesh) column in a suitable glass column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract. Pack the column using a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. A common solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane:methanol, 95:5 v/v) and visualize under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions containing this compound (identified by its characteristic Rf value on TLC) and evaporate the solvent to yield a partially purified this compound fraction.

b) Sephadex LH-20 Chromatography (Size Exclusion - Optional Polishing Step)

  • Column Preparation: Swell Sephadex LH-20 beads in methanol and pack a column.

  • Elution: Dissolve the partially purified this compound fraction in a minimal amount of methanol and load it onto the Sephadex LH-20 column. Elute with methanol.

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure this compound.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column: A C18 reversed-phase column is suitable for this purpose.

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used. The specific gradient should be optimized based on analytical HPLC runs.

  • Injection and Fractionation: Dissolve the this compound-containing fraction in the mobile phase, inject it onto the column, and collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity by analytical HPLC and characterize the compound using spectroscopic methods (NMR, MS).

Quantitative Data Summary

The following table summarizes the available quantitative data regarding this compound production. It is important to note that detailed yields for each purification step are not widely reported in the literature.

ParameterValueSource
Production Yield (Liquid Culture) 160 mg/LPenicillium sp. AMF1a[6]
Purification Step Yields Not Reported-
Final Purity >95% (HPLC)Commercially available standard[10]
PTP1B Inhibitory Activity (IC₅₀) 7.9 µM(+)-Palitantin from Geomyces sp.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Palitantin_Isolation_Workflow cluster_production Production cluster_extraction Extraction cluster_purification Purification Fungus Fungal Strain (e.g., Penicillium sp.) SSF Solid-State Fermentation (Rice Substrate) Fungus->SSF Extraction Solvent Extraction (Ethyl Acetate) SSF->Extraction Concentration1 Evaporation Extraction->Concentration1 Crude_Extract Crude this compound Extract Concentration1->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 (Optional) Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for this compound isolation and purification.

Signaling Pathway

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. The diagram below depicts a simplified representation of this pathway, highlighting the role of PTP1B.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS-1) IR->IRS phosphorylates (activates) Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) This compound This compound This compound->PTP1B inhibits

Caption: Simplified insulin signaling pathway showing PTP1B inhibition.

References

Laboratory Synthesis of Palitantin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palitantin is a secondary metabolite produced by various fungi, notably from the Penicillium genus. It belongs to the dihydroisocoumarin class of natural products, a group recognized for a wide array of biological activities. Structurally, this compound is characterized by a highly substituted cyclohexanone core featuring a cis-diol, a hydroxymethyl group, and a distinctive (1'E, 3'E)-heptadienyl side chain.[1] Its complexity and potential biological relevance make it an interesting target for organic synthesis.

These application notes provide a detailed overview of the laboratory synthesis of this compound, drawing from model studies on its core structure and established synthetic methodologies for the construction of its characteristic side chain. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be conceptually divided into two main parts: the construction of the substituted cyclohexanone core and the synthesis and attachment of the heptadienyl side chain. A plausible retrosynthetic analysis suggests that the core can be assembled via a Michael-Wittig [3+3] annulation reaction, followed by functional group manipulations including stereoselective dihydroxylation and reduction. The side chain can be introduced via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction on a suitable aldehyde precursor.

Experimental Protocols

Part 1: Synthesis of the Cyclohexanone Core

The following protocols are based on the model studies for the synthesis of this compound's core structure.[2][3]

Protocol 1.1: Michael-Wittig Annulation for Cyclohexenone Formation

This protocol describes the formation of a 6-carbethoxy-5-(1'-propenyl)-2-cyclohexen-1-one, a key intermediate for the this compound core.

  • Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-carbethoxy-2-oxopropylidene)triphenylphosphorane.

  • Reaction Setup: Dissolve the Wittig reagent in anhydrous tetrahydrofuran (THF).

  • Addition of Aldehyde: To the stirred solution, add an α,β-unsaturated aldehyde (e.g., crotonaldehyde to form a propenyl-substituted ring) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the cyclohexenone derivative.

Protocol 1.2: Stereoselective Dihydroxylation

This protocol details the formation of the cis-diol on the cyclohexenone ring, a crucial stereochemical feature of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the cyclohexenone derivative from Protocol 1.1 in a mixture of THF and water.

  • Addition of Oxidant: Add a catalytic amount of osmium tetroxide (OsO₄) followed by the stoichiometric oxidant, such as N-methylmorpholine N-oxide (NMO) or sodium periodate (NaIO₄).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The stereoselectivity of the dihydroxylation is influenced by the existing substituents on the ring.[3]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography to yield the cis-dihydroxy cyclohexanone derivative.

Protocol 1.3: Reduction of the Ester and Ketone

This protocol describes the reduction of the carbethoxy group to a hydroxymethyl group and the ketone to a hydroxyl group, which may be necessary for subsequent steps.

  • Ester Reduction: Dissolve the dihydroxy ester in an anhydrous solvent like THF under an inert atmosphere. Cool the solution to -78 °C and add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.[3] Stir for the appropriate time and then quench carefully with methanol, followed by a saturated solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with an organic solvent, and then dry, concentrate, and purify the product.

  • Ketone Reduction: For the reduction of the ketone, dissolve the substrate in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) in portions. Monitor the reaction by TLC. Upon completion, carefully add acetone to quench the excess NaBH₄, followed by water. Extract the product, dry the organic layer, and concentrate.

Part 2: Synthesis and Attachment of the Heptadienyl Side Chain

The following protocols describe a plausible route for the synthesis and installation of the (1'E, 3'E)-heptadienyl side chain, based on standard olefination reactions.

Protocol 2.1: Synthesis of the Heptadienyl Phosphonium Ylide (Wittig Reagent)

  • Preparation of the Phosphonium Salt: React (E)-1-bromo-2-butene with triphenylphosphine in a suitable solvent like toluene at reflux to form the corresponding phosphonium salt.

  • Generation of the Ylide: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic color of the ylide appears.

Protocol 2.2: Horner-Wadsworth-Emmons (HWE) Approach for (E,E)-Diene Synthesis

The HWE reaction is often superior for generating (E)-alkenes.[4][5][6][7]

  • Preparation of the Phosphonate: Synthesize a phosphonate reagent suitable for forming a diene, for example, by reacting an appropriate allylic halide with triethyl phosphite via an Arbuzov reaction.

  • Generation of the Carbanion: In a flame-dried flask under an inert atmosphere, treat the phosphonate with a base such as sodium hydride (NaH) in anhydrous THF to generate the phosphonate carbanion.

  • Reaction with Aldehyde: Cool the carbanion solution and add the desired aldehyde (e.g., propanal) to build the heptadienyl chain. The HWE reaction typically provides the (E)-isomer with high selectivity.[4]

Protocol 2.3: Attachment of the Side Chain to the Core

This protocol outlines the final coupling of the side chain to the cyclohexanone core, which would first need to be converted to a suitable aldehyde.

  • Oxidation to the Aldehyde: The primary alcohol on the cyclohexanone core (from the reduction of the ester) can be selectively oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Wittig/HWE Reaction: React the resulting aldehyde with the pre-formed heptadienyl phosphonium ylide (from Protocol 2.1) or phosphonate carbanion (from Protocol 2.2) under standard olefination conditions.

  • Final Deprotection (if necessary): If any protecting groups were used for the diol or other functional groups, they would be removed in the final step to yield this compound.

Data Presentation

The following tables summarize quantitative data for key reactions based on the model studies of the this compound core synthesis.[3] Yields for the proposed side-chain synthesis and attachment are representative of typical Wittig or HWE reactions.

Table 1: Synthesis of this compound Model Core Structures

StepReactionKey ReagentsProductYield (%)Reference
1Michael-Wittig Annulation(3-carbethoxy-2-oxopropylidene)triphenylphosphorane, crotonaldehyde, NaH, THF6-carbethoxy-5-(1'Z-propenyl)-2-cyclohexen-1-oneNot specified[3]
2Regiospecific Ketone ReductionNaBH₄, CeCl₃, MeOHβ-hydroxyester60%[3]
3Ester Reduction to AlcoholDIBAL-H, CH₂Cl₂, -78 °CEnediol33%[3]
4Selective Allylic OxidationMnO₂, CH₂Cl₂, RTEnone alcohol55%[3]
5DihydroxylationNaClO₃, cat. OsO₄, THFTriol (this compound core analog)50%[3]

Table 2: Proposed Synthesis and Attachment of the Heptadienyl Side Chain (Representative Yields)

StepReactionKey ReagentsProductRepresentative Yield (%)
1HWE ReactionHeptadienyl phosphonate, NaH, Aldehyde(1'E, 3'E)-heptadienyl side chain precursor70-90%
2Oxidation of Core AlcoholDMP or Swern OxidationAldehyde-functionalized core85-95%
3Final Wittig/HWE CouplingAldehyde-core, Heptadienyl ylide/phosphonateThis compound60-80%

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_core Core Synthesis cluster_sidechain Side Chain Synthesis Start α,β-Unsaturated Aldehyde + Wittig Reagent Annulation Michael-Wittig Annulation Start->Annulation Cyclohexenone Substituted Cyclohexenone Annulation->Cyclohexenone Dihydroxylation Stereoselective Dihydroxylation (OsO₄) Cyclohexenone->Dihydroxylation Diol cis-Diol Intermediate Dihydroxylation->Diol Reduction Ester Reduction (DIBAL-H) Diol->Reduction AlcoholCore Primary Alcohol on Core Reduction->AlcoholCore Oxidation Selective Oxidation (DMP) AlcoholCore->Oxidation AldehydeCore Aldehyde-Functionalized Core Oxidation->AldehydeCore Coupling Final Wittig/HWE Coupling AldehydeCore->Coupling SC_Start Allylic Halide + Triethyl Phosphite Arbuzov Arbuzov Reaction SC_Start->Arbuzov Phosphonate Phosphonate Precursor Arbuzov->Phosphonate HWE_Reagent HWE Reaction with Propanal Phosphonate->HWE_Reagent Heptadienyl (1'E, 3'E)-Heptadienyl Phosphonate HWE_Reagent->Heptadienyl Heptadienyl->Coupling This compound This compound Coupling->this compound

Caption: A workflow diagram illustrating the key stages in the total synthesis of this compound.

Diagram 2: Logical Relationship of Key Transformations

G Cyclohexenone Cyclohexenone Formation Michael-Wittig Annulation Key Transformation: C-C bond formation (ring closure) Stereocontrol Stereocenter Installation Stereoselective Dihydroxylation Key Transformation: Formation of cis-diol Cyclohexenone->Stereocontrol establishes core ring Coupling Fragment Coupling Wittig/HWE Reaction Key Transformation: C-C bond formation (side chain attachment) Stereocontrol->Coupling provides stereochemically defined core SideChain Side Chain Construction Horner-Wadsworth-Emmons Key Transformation: Formation of (E,E)-conjugated diene SideChain->Coupling provides side chain fragment FinalProduct This compound Coupling->FinalProduct assembles final molecule

References

Application Notes and Protocols for Cell-Based Assays of Palitantin's Antiprotozoal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays to evaluate the antiprotozoal activity of Palitantin, a polyketide metabolite produced by several species of Penicillium. While this compound has been reported to possess antiprotozoal properties, particularly against Leishmania brasiliensis[1][2], detailed quantitative data from contemporary studies remains to be fully published. Recent research indicates ongoing investigation into its activity against various protozoan parasites, including Leishmania spp. and Trypanosoma cruzi[3].

This document offers detailed protocols for assays that can be employed to quantify the efficacy of this compound and to investigate its potential mechanism of action.

Overview of this compound's Antiprotozoal Potential

This compound is a fungal metabolite that has demonstrated a range of biological activities, including antifungal and antiprotozoal effects[3][4]. Its activity against Leishmania brasiliensis was first reported in 1970[1][2]. As a polyketide, this compound belongs to a large class of natural products known for their diverse and potent biological activities, which include antimicrobial and antiparasitic effects[5]. The evaluation of this compound's antiprotozoal efficacy is a critical step in assessing its potential as a lead compound for the development of new therapeutic agents against protozoan-mediated diseases.

Quantitative Data Summary

To facilitate future research and ensure data comparability, the following table structure is recommended for summarizing the antiprotozoal activity of this compound once determined.

Table 1: Antiprotozoal Activity and Cytotoxicity of this compound

Protozoan SpeciesParasite StageHost Cell Line (for intracellular assays)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Leishmania donovaniAmastigoteTHP-1
Leishmania donovaniPromastigote-
Trypanosoma cruziAmastigoteL6
Trypanosoma cruziTrypomastigote-

IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against the host cell line.

Experimental Protocols

The following are detailed protocols for robust and reproducible cell-based assays to determine the antiprotozoal activity of this compound against Leishmania donovani (causative agent of visceral leishmaniasis) and Trypanosoma cruzi (causative agent of Chagas disease).

Anti-Leishmanial Activity Assay against Leishmania donovani

This protocol describes an in vitro assay to determine the efficacy of this compound against both the extracellular promastigote and intracellular amastigote stages of Leishmania donovani.

3.1.1. Materials

  • Leishmania donovani promastigotes

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • M-199 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt

  • Giemsa stain

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

3.1.2. Protocol for Anti-promastigote Assay

  • Culturing Promastigotes: Culture L. donovani promastigotes in M-199 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 26°C.

  • Assay Setup: In a 96-well plate, add 100 µL of M-199 medium containing 1 x 10^6 promastigotes/mL.

  • Compound Addition: Add serial dilutions of this compound (typically from 100 µM to 0.1 µM) to the wells. Include a solvent control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add 10 µL of Resazurin solution (0.125 mg/mL in PBS) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

3.1.3. Protocol for Anti-amastigote Assay

  • Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS. Differentiate the cells into macrophages by adding PMA to a final concentration of 50 ng/mL and incubating at 37°C in 5% CO2 for 48 hours.

  • Infection: Wash the adherent macrophages with pre-warmed RPMI-1640 medium and infect with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours at 37°C in 5% CO2.

  • Removal of Extracellular Promastigotes: Wash the wells gently with pre-warmed medium to remove non-internalized promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include appropriate controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.

  • Assessment of Infection:

    • Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope.

    • High-Content Imaging: Alternatively, stain the cells with DNA dyes (e.g., DAPI or Hoechst) to visualize both macrophage and amastigote nuclei and quantify infection using an automated imaging system.

  • Data Analysis: Determine the IC50 value by plotting the percentage reduction in parasite burden versus the log of the compound concentration.

3.1.4. Cytotoxicity Assay

  • Cell Seeding: Seed THP-1 cells and differentiate with PMA as described in the anti-amastigote assay.

  • Compound Addition: Add serial dilutions of this compound to the wells containing the macrophages.

  • Incubation: Incubate for 72 hours at 37°C in 5% CO2.

  • Viability Assessment: Perform a Resazurin assay as described for the promastigotes.

  • Data Analysis: Calculate the CC50 value.

Anti-Trypanosomal Activity Assay against Trypanosoma cruzi

This protocol outlines a cell-based assay to evaluate the efficacy of this compound against the intracellular amastigote form of Trypanosoma cruzi.

3.2.1. Materials

  • Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • L6 rat skeletal myoblast cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • 96-well flat-bottom tissue culture plates

3.2.2. Protocol for Anti-amastigote Assay

  • Host Cell Seeding: Seed L6 cells in a 96-well plate at a density of 4 x 10^3 cells/well and incubate for 24 hours at 37°C in 5% CO2.

  • Infection: Infect the L6 cells with trypomastigotes at an MOI of 5:1.

  • Compound Addition: After 2 hours of infection, remove the medium and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.

  • Enzymatic Assay:

    • Add 50 µL of CPRG (100 µM) and NP-40 (0.1%) in PBS to each well.

    • Incubate at 37°C for 4-6 hours.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value.

3.2.3. Cytotoxicity Assay

  • Cell Seeding: Seed L6 cells as described above.

  • Compound Addition: Add serial dilutions of this compound.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Use a standard viability assay such as Resazurin or MTT.

  • Data Analysis: Calculate the CC50 value.

Visualizations: Workflows and Putative Signaling Pathway

Experimental Workflows

Antileishmanial_Assay_Workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay p1 Culture L. donovani promastigotes p2 Seed promastigotes in 96-well plate p1->p2 p3 Add serial dilutions of this compound p2->p3 p4 Incubate for 72h at 26°C p3->p4 p5 Add Resazurin p4->p5 p6 Measure fluorescence p5->p6 p7 Calculate IC50 p6->p7 a1 Differentiate THP-1 cells with PMA a2 Infect macrophages with promastigotes a1->a2 a3 Wash to remove extracellular parasites a2->a3 a4 Add serial dilutions of this compound a3->a4 a5 Incubate for 72h at 37°C a4->a5 a6 Fix and stain (Giemsa) or use HCS a5->a6 a7 Determine parasite load a6->a7 a8 Calculate IC50 a7->a8

Caption: Workflow for Leishmania donovani antiprotozoal assays.

Antitrypanosomal_Assay_Workflow cluster_trypanosoma Anti-Trypanosoma cruzi Assay t1 Seed L6 host cells in 96-well plate t2 Infect with T. cruzi trypomastigotes t1->t2 t3 Add serial dilutions of this compound t2->t3 t4 Incubate for 72h at 37°C t3->t4 t5 Add CPRG substrate t4->t5 t6 Measure absorbance t5->t6 t7 Calculate IC50 t6->t7

Caption: Workflow for Trypanosoma cruzi antiprotozoal assay.

Putative Mechanism of Action: Disruption of Ergosterol Biosynthesis

The precise molecular target of this compound in protozoa has not been elucidated. However, as a polyketide with known antifungal activity, a plausible hypothesis is the interference with essential lipid biosynthesis pathways, such as the ergosterol pathway, which is crucial for fungal and some protozoal membrane integrity. The following diagram illustrates a hypothetical mechanism of action for this compound in Leishmania. This is a proposed pathway and requires experimental validation.

Putative_Mechanism_of_Action This compound This compound Enzyme Key Pathway Enzyme (e.g., Sterol C24-methyltransferase) This compound->Enzyme Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Enzyme->Ergosterol Blocked Synthesis Membrane Protozoal Cell Membrane Ergosterol->Membrane Incorporation Membrane_Integrity Loss of Membrane Integrity Membrane->Membrane_Integrity Disruption Cell_Lysis Cell Lysis and Death Membrane_Integrity->Cell_Lysis

Caption: Hypothetical mechanism of this compound via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel antiprotozoal agents. The protocols outlined in these application notes provide a framework for the systematic evaluation of its efficacy against key protozoan pathogens. Future research should focus on:

  • Definitive IC50 Determination: Generating robust dose-response curves for this compound against a panel of clinically relevant protozoan species and strains.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound in protozoa. This could involve transcriptomic or proteomic analyses of treated parasites, or screening against a panel of known drug-resistant parasite lines.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of leishmaniasis and Chagas disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to improve potency and selectivity, as suggested by recent research[3].

By employing these standardized assays and pursuing these research avenues, the scientific community can thoroughly assess the therapeutic potential of this compound and its analogues as much-needed new treatments for neglected tropical diseases.

References

Application Notes and Protocols: Biochemical Assays for the Inhibition of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. As a key component of the viral life cycle with no human counterpart, HIV-1 integrase is a prime target for antiretroviral drug development. The inhibition of this enzyme effectively blocks the ability of the virus to replicate. Biochemical assays are fundamental tools for the discovery and characterization of new HIV-1 integrase inhibitors.

This document provides detailed protocols for in vitro biochemical assays designed to screen and characterize potential inhibitors of HIV-1 integrase, such as the compound Palitantin. While specific experimental data for this compound's effect on HIV-1 integrase is not available in the public domain, the following protocols describe the standard methods used to test any compound for such activity.

The catalytic activity of HIV-1 integrase involves two main sequential reactions:

  • 3'-Processing: The endonucleolytic removal of a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's DNA.

Signaling Pathway and Inhibition

The following diagram illustrates the two-step catalytic process of HIV-1 integrase and the point of inhibition by integrase strand transfer inhibitors (INSTIs).

HIV_Integrase_Pathway cluster_viral_dna Viral DNA Processing cluster_host_dna Integration into Host DNA Viral DNA Viral DNA Processed Viral DNA Processed Viral DNA Viral DNA->Processed Viral DNA 3'-Processing (Endonuclease Activity) Integrated Provirus Integrated Provirus Processed Viral DNA->Integrated Provirus Strand Transfer (Integration) Host DNA Host DNA Host DNA->Integrated Provirus HIV-1 Integrase HIV-1 Integrase HIV-1 Integrase->Viral DNA HIV-1 Integrase->Processed Viral DNA Integrase Inhibitor (e.g., this compound) Integrase Inhibitor (e.g., this compound) Integrase Inhibitor (e.g., this compound)->Processed Viral DNA Inhibition

Caption: HIV-1 Integrase Catalytic Pathway and Point of Inhibition.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening potential HIV-1 integrase inhibitors involves a multi-step process from initial high-throughput screening to more detailed characterization of lead compounds.

Experimental_Workflow Compound Library (e.g., this compound) Compound Library (e.g., this compound) Primary Screening (HTS) Primary Screening (HTS) Compound Library (e.g., this compound)->Primary Screening (HTS) Hit Identification Hit Identification Primary Screening (HTS)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Lead Compound Selection Lead Compound Selection Dose-Response & IC50 Determination->Lead Compound Selection Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies Selectivity & Specificity Assays Selectivity & Specificity Assays Lead Compound Selection->Selectivity & Specificity Assays Final Candidate Final Candidate Mechanism of Action Studies->Final Candidate Selectivity & Specificity Assays->Final Candidate

Caption: General workflow for the screening and identification of HIV-1 integrase inhibitors.

Data Presentation: Quantitative Analysis of Inhibitory Activity

When testing a compound like this compound, the primary goal is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables are examples of how to structure the data for clarity and comparison.

Table 1: Inhibition of HIV-1 Integrase 3'-Processing by this compound (Example Data)

This compound Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
IC50 (µM) 1.05

Table 2: Inhibition of HIV-1 Integrase Strand Transfer by this compound (Example Data)

This compound Concentration (µM)% Inhibition
0.0018.1
0.0125.4
0.152.3
192.7
1099.5
IC50 (µM) 0.09

Experimental Protocols

The following are detailed protocols for non-radioactive, high-throughput biochemical assays to measure the inhibition of HIV-1 integrase 3'-processing and strand transfer activities.

Protocol 1: HIV-1 Integrase 3'-Processing Assay (Fluorescence-Based)

This assay measures the cleavage of a dinucleotide from a fluorophore-labeled DNA substrate.

Materials:

  • Recombinant HIV-1 Integrase

  • 3'-Processing DNA substrate (e.g., a 21-mer oligonucleotide with a 3' fluorescein label and a 5' quencher)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl2 or MgCl2, 0.1 mg/mL BSA

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Raltegravir)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the 3'-processing DNA substrate to a final concentration of 50 nM in the assay buffer.

    • Dilute the recombinant HIV-1 integrase to a final concentration of 200 nM in the assay buffer.

    • Prepare serial dilutions of the test compound (this compound) and the positive control in DMSO, then dilute in assay buffer. The final DMSO concentration should be less than 1%.

  • Assay Setup (per well):

    • Add 10 µL of the diluted test compound or control to the wells of the 96-well plate.

    • Add 20 µL of the diluted HIV-1 integrase to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of the diluted DNA substrate to each well to start the reaction.

    • The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: HIV-1 Integrase Strand Transfer Assay (ELISA-Based)

This assay detects the integration of a biotin-labeled donor DNA into a digoxigenin-labeled target DNA immobilized on a streptavidin-coated plate.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotin-labeled donor DNA (pre-processed)

  • Digoxigenin-labeled target DNA

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl2 or MgCl2, 0.1 mg/mL BSA

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Raltegravir)

  • Streptavidin-coated 96-well microplates

  • Wash Buffer: PBS with 0.05% Tween-20

  • Anti-digoxigenin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Prepare Donor DNA:

    • Immobilize the biotin-labeled donor DNA on the streptavidin-coated plate by incubating for 1 hour at 37°C.

    • Wash the plate three times with wash buffer to remove unbound DNA.

  • Prepare Reagents:

    • Dilute the recombinant HIV-1 integrase to a final concentration of 200 nM in the assay buffer.

    • Dilute the digoxigenin-labeled target DNA to a final concentration of 20 nM in the assay buffer.

    • Prepare serial dilutions of the test compound (this compound) and the positive control.

  • Assay Setup (per well):

    • Add 20 µL of the diluted test compound or control to the wells.

    • Add 20 µL of the diluted HIV-1 integrase to each well.

    • Incubate for 15 minutes at 37°C.

  • Initiate Strand Transfer:

    • Add 10 µL of the diluted digoxigenin-labeled target DNA to each well.

    • The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of anti-digoxigenin-HRP conjugate (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value as described in Protocol 1.

Application Notes and Protocols for In Vitro Studies with Palitantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Palitantin in various in vitro experimental settings. The information is intended to guide researchers in accurately preparing this compound solutions and in designing and executing relevant assays to explore its biological activities.

Product Information and Storage

This compound is a fungal metabolite with known inhibitory activity against HIV-1 integrase.[1] Proper handling and storage are crucial for maintaining its stability and activity.

PropertyValueSource
Molecular Formula C14H22O4[1]
Molecular Weight 254.3 g/mol [1]
Solubility Soluble in DMSO[1]
Storage of Powder Store at -20°C[1]
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

Preparation of this compound Stock Solutions

For in vitro experiments, it is essential to prepare a concentrated stock solution of this compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: To aid dissolution, gently warm the solution to 37°C and vortex or sonicate until the this compound is completely dissolved.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber tubes to protect from light and minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

In Vitro Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Adherent or suspension cells of choice

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay determines the inhibitory effect of this compound on the strand transfer activity of HIV-1 integrase.

Materials:

  • Purified, full-length HIV-1 integrase

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)

  • Substrate oligonucleotides (e.g., biotin-labeled LTR donor DNA and digoxigenin-labeled target DNA)

  • This compound stock solution

  • 96-well polypropylene microplates

  • Detection reagents (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme and a suitable substrate)

  • Plate reader

Protocol:

  • Compound Addition: Add 1 µL of this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

  • Pre-incubation with Integrase: Add 16 µL of the HIV-1 integrase mixture (containing the enzyme in assay buffer) to each well. Incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Add 20 µL of the substrate oligonucleotide mixture to each well to start the strand transfer reaction.

  • Incubation: Incubate the plate for 18 hours at 37°C.

  • Detection: Perform the necessary steps for the chosen detection method (e.g., ELISA-based detection of the integrated product).

  • Data Analysis: Measure the signal and calculate the percentage of inhibition of the strand transfer reaction for each this compound concentration. From this data, the IC50 value can be determined.

Quantitative Data Summary

CompoundAssayTargetIC50 / ActivitySource
This compoundHIV-1 Integrase 3'-ProcessingHIV-1 Integrase350 µM[1]
This compoundHIV-1 Integrase Strand TransferHIV-1 Integrase268 µM[1]
This compoundAntiplasmodial AssayPlasmodium falciparum> 50 µM
This compoundCytotoxicity AssayNot specifiedNo cytotoxicity observed

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are not extensively characterized, its primary known mechanism of action is the inhibition of HIV-1 integrase. The following diagram illustrates the HIV-1 integration process and the point of inhibition by this compound.

HIV_Integration_Pathway HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Host_DNA Host Cell DNA PIC->Host_DNA 3'-Processing & Strand Transfer Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration This compound This compound This compound->PIC Inhibits Strand Transfer

Caption: HIV-1 Integration Pathway and this compound's Site of Action.

The following diagram outlines a general workflow for evaluating the in vitro activity of this compound.

Experimental_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (DMSO) Start->Prep_Stock Cytotoxicity Determine Cytotoxicity (e.g., MTT Assay) Prep_Stock->Cytotoxicity Primary_Assay Primary Bioassay (e.g., HIV-1 Integrase Assay) Prep_Stock->Primary_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Cytotoxicity->Data_Analysis Primary_Assay->Data_Analysis Secondary_Assay Secondary/Mechanism of Action Assays (Optional) Data_Analysis->Secondary_Assay End End Data_Analysis->End Secondary_Assay->End

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Novel Palitantin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the semi-synthesis of novel Palitantin derivatives and their subsequent bioactivity screening. The methodologies are designed to be clear and reproducible for researchers in the field of natural product chemistry and drug discovery.

Introduction

This compound, a secondary metabolite isolated from various Penicillium species, has demonstrated a range of biological activities, including moderate antiparasitic and antifungal properties.[1] Its chemical structure presents opportunities for semi-synthetic modifications to enhance its therapeutic potential. Recent studies have shown that the derivatization of this compound, particularly at the ketone group, can lead to analogs with altered and potentially improved bioactivities, such as antiplasmodial and antibacterial effects.[2] This application note outlines a comprehensive workflow for the synthesis of novel this compound derivatives and a protocol for their initial bioactivity screening.

Experimental Protocols

1. Semi-Synthesis of a Novel Hydrazone Derivative of this compound

This protocol describes the synthesis of a novel hydrazone derivative of this compound by reacting it with a substituted hydrazine, a method that has been successfully employed for generating other this compound derivatives.[1]

Materials:

  • (+)-Palitantin (isolated from Penicillium sp.[1][2])

  • 4-Trifluoromethylphenylhydrazine hydrochloride

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 100 mg of (+)-Palitantin in 10 mL of anhydrous ethanol.

  • Add 1.2 equivalents of 4-trifluoromethylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield the pure novel this compound hydrazone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

2. Bioactivity Screening: Cytotoxicity Assay using MTT

This protocol details a common cell-based assay to determine the cytotoxic effects of the newly synthesized this compound derivatives on a cancer cell line (e.g., HeLa or A549).

Materials:

  • HeLa (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized this compound derivatives dissolved in DMSO

  • Doxorubicin (positive control)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized this compound derivatives and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared dilutions of the compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) only.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compounds relative to the untreated control.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.

Data Presentation

The quantitative data from the synthesis and bioactivity screening should be summarized in tables for clear comparison.

Table 1: Synthesis Yields of Novel this compound Derivatives

Derivative CodeMolecular FormulaMolecular Weight ( g/mol )Yield (%)
PD-H1C₂₁H₂₃F₃N₂O₃424.42e.g., 75
............

Table 2: Cytotoxicity (IC₅₀) of this compound Derivatives on HeLa Cells

CompoundIC₅₀ (µM)
This compounde.g., >100
PD-H1e.g., 25.4
Doxorubicine.g., 0.8
......

Visualizations

Palitantin_Derivatization cluster_this compound This compound Core Structure cluster_derivatives Potential Modification Sites This compound ketone Ketone (C=O) This compound->ketone Reaction with nucleophiles (e.g., hydrazines) hydroxyl Hydroxyl (-OH) This compound->hydroxyl Esterification/ Etherification double_bond Double Bond (C=C) This compound->double_bond Reduction/ Epoxidation

Caption: General structure of this compound and key sites for derivatization.

workflow cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_advancement Lead Advancement start Start: (+)-Palitantin synthesis Semi-synthesis of Novel Derivatives start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Cytotoxicity Assay (e.g., MTT) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar data_analysis->sar further_assays Further Bioassays (e.g., Anti-inflammatory) sar->further_assays

Caption: Experimental workflow from synthesis to bioactivity analysis.

MAPK_Pathway cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Modulation This compound This compound Derivative receptor Cell Surface Receptor This compound->receptor Binds/Interacts ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response

Caption: A hypothetical MAPK/ERK signaling pathway modulated by this compound derivatives.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of Palitantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Palitantin and its analogs in structure-activity relationship (SAR) studies. The protocols detailed below cover essential assays for evaluating the biological activities of this compound derivatives, including cytotoxicity, antimicrobial, antiplasmodial, and enzyme inhibition assays.

Introduction to this compound

This compound is a polyketide natural product first isolated from Penicillium palitans. As a member of the polyketide family, this compound and its derivatives exhibit a range of biological activities, making it an interesting scaffold for SAR studies in drug discovery. Recent research has highlighted its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), as well as demonstrating that synthetic modifications can induce antiplasmodial and antibacterial properties.[1][2] This document outlines the necessary protocols to explore the SAR of this compound, providing a framework for the synthesis and evaluation of novel analogs with enhanced potency and selectivity.

Data Presentation: Quantitative Bioactivity of this compound and Derivatives

The following tables summarize the reported quantitative data for this compound and its semi-synthetic derivatives. These values are essential for establishing a baseline for SAR studies.

Table 1: PTP1B Inhibitory Activity of this compound Derivatives

CompoundStructureIC50 (µM)Source
(+)-PalitantinCore Scaffold7.9[2]
This compound BDerivative> 100[3]
This compound CDerivative> 100[3]

Table 2: Antiplasmodial Activity of this compound Derivatives

CompoundStructureIC50 (µM) vs. Plasmodium falciparumSource
(+)-PalitantinCore Scaffold> 50[4]
(Z)-PalifluorinHydrazone DerivativeModerate Activity (exact value not provided)[1]

Table 3: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Source
(+)-PalitantinEnterococcus faecalisInactive[1]
Staphylococcus aureusInactive[1]
(E)-PalifluorinEnterococcus faecalisWeak Activity (exact value not provided)[1]
Staphylococcus aureusWeak Activity (exact value not provided)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in SAR studies of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound derivatives on mammalian cell lines, which is crucial for assessing selectivity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Protocol 2: Antibacterial Susceptibility Test (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives dissolved in DMSO

  • Sterile 96-well plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: Grow bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol assesses the in vitro activity of this compound derivatives against the asexual erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • SYBR Green I lysis buffer

  • 96-well black plates

  • Fluorescence plate reader

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage.

  • Compound Plating: Prepare serial dilutions of this compound derivatives in complete culture medium in a 96-well plate.

  • Assay Initiation: Add synchronized parasite culture (2% hematocrit, 1% parasitemia) to each well. Include a parasite-only control and a positive control (e.g., Chloroquine).

  • Incubation: Incubate the plates for 72 hours under the specified gas conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the percent inhibition of parasite growth and determine the IC50 values.

Protocol 4: PTP1B Enzyme Inhibition Assay

This protocol measures the ability of this compound derivatives to inhibit the enzymatic activity of PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • This compound derivatives dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the PTP1B assay buffer, the this compound derivative at various concentrations, and the PTP1B enzyme.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the pNPP substrate.

  • Incubation and Measurement: Incubate at 37°C and monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

  • Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the SAR studies of this compound.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor pIR Phosphorylated Insulin Receptor IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruitment PTP1B PTP1B pIR->PTP1B pIRS Phosphorylated IRS Proteins IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Activation pIRS->PTP1B Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation to membrane PTP1B->IR Dephosphorylation PTP1B->IRS Dephosphorylation This compound This compound Analog This compound->PTP1B Inhibition Insulin Insulin Insulin->IR

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway and its inhibition by this compound analogs.

Antibacterial_SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Core Derivatives Library of This compound Analogs Start->Derivatives Chemical Modifications MIC_Assay Broth Microdilution (MIC Determination) Derivatives->MIC_Assay Cytotoxicity_Assay MTT Assay (Cytotoxicity) Derivatives->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Key Structural Features Lead_Opt->Derivatives Iterative Design & Synthesis

Caption: Experimental workflow for the structure-activity relationship (SAR) studies of this compound's antibacterial activity.

Hypothesized_Antiplasmodial_Mechanism cluster_parasite Plasmodium falciparum FASII Fatty Acid Synthesis II (FASII) Pathway Parasite_Growth Parasite Growth & Proliferation FASII->Parasite_Growth NonMev Non-mevalonate Pathway (Isoprenoids) NonMev->Parasite_Growth Chromatin Chromatin Remodeling & Transcription Chromatin->Parasite_Growth Palitantin_Analog This compound Analog Palitantin_Analog->FASII Inhibition Palitantin_Analog->NonMev Inhibition Palitantin_Analog->Chromatin Disruption

Caption: Hypothesized antiplasmodial mechanisms of action for this compound analogs targeting key parasite pathways.

Hypothesized_Antibacterial_Mechanism cluster_bacteria Bacterial Cell CellWall Cell Wall Synthesis (Peptidoglycan) Bacterial_Survival Bacterial Survival CellWall->Bacterial_Survival ProteinSynth Protein Synthesis (Ribosome) ProteinSynth->Bacterial_Survival DNASynth DNA Replication & Repair DNASynth->Bacterial_Survival Palitantin_Analog This compound Analog Palitantin_Analog->CellWall Inhibition Palitantin_Analog->ProteinSynth Inhibition Palitantin_Analog->DNASynth Inhibition

References

Palitantin as a standard for natural product dereplication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Natural product discovery is a critical pipeline for identifying novel bioactive compounds with therapeutic potential. However, the rediscovery of known compounds, a process known as dereplication, is a significant bottleneck that consumes valuable time and resources. The use of well-characterized natural product standards is essential for rapid and accurate dereplication. Palitantin, a polyketide produced by various fungi of the Penicillium and Geomyces genera, presents itself as a valuable standard for the dereplication of microbial natural product extracts. Its distinct chemical structure and spectroscopic properties make it an ideal reference compound for chromatographic and spectrometric analyses.

This document provides detailed application notes and protocols for utilizing this compound as a standard in the dereplication of natural product extracts. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive molecules.

Physicochemical and Spectroscopic Data of this compound

Accurate dereplication relies on the comparison of experimental data with a well-defined standard. The following tables summarize the key physicochemical and spectroscopic properties of (+)-palitantin.

Table 1: Physicochemical Properties of (+)-Palitantin

PropertyValueReference
Molecular Formula C₁₄H₂₂O₄[1]
Molecular Weight 254.32 g/mol [1]
Melting Point 155-158 °C
Appearance White solid
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. Insoluble in Hexane, Water.
IUPAC Name (2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one[1]
SMILES CCC/C=C/C=C/[C@@H]1C--INVALID-LINK--[C@H]1CO)O">C@HO[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Palitantin

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are crucial for structural confirmation. A recent publication has reported the complete spectroscopic characterization of (+)-palitantin[2]. Researchers should refer to this primary literature for the most accurate and detailed NMR data.

Table 3: Mass Spectrometry Data of (+)-Palitantin

Mass Spectrometry TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺, [M+Na]⁺Provides accurate mass for molecular formula confirmation.
Tandem Mass Spectrometry (MS/MS)ESI+VariesCharacteristic fragmentation pattern for structural elucidation.

The MS/MS fragmentation of this compound will yield specific daughter ions resulting from the cleavage of its functional groups and backbone. The exact fragmentation pathway can be determined experimentally and used to create a reference spectrum in a spectral library.

Experimental Protocols

The following protocols describe the use of this compound as a standard for the dereplication of natural product extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol 1: Preparation of this compound Standard Stock Solution
  • Accurately weigh approximately 1 mg of pure (+)-palitantin.

  • Dissolve the weighed this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • Serially dilute the stock solution to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Store the stock and working solutions at -20°C in amber vials to prevent degradation.

Protocol 2: HPLC-MS Analysis of Natural Product Extracts and this compound Standard
  • Sample Preparation : Prepare the microbial extract at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter before analysis.

  • Chromatographic Conditions :

    • HPLC System : A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

    • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically used.

    • Gradient : A linear gradient from 5% to 95% B over 30 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection : Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) or acquire a full UV spectrum with a DAD.

  • Mass Spectrometry Conditions :

    • Mass Spectrometer : An electrospray ionization (ESI) mass spectrometer capable of MS and MS/MS analysis.

    • Ionization Mode : Positive ion mode is generally suitable for this compound.

    • Scan Range : m/z 100 - 1000.

    • MS/MS Analysis : Perform data-dependent MS/MS on the most abundant ions in each scan. Set the precursor ion of this compound ([M+H]⁺) for targeted MS/MS analysis.

Protocol 3: Dereplication Workflow using this compound as a Standard

The process of dereplication involves comparing the analytical data of the unknown compounds in a natural product extract with the data from a known standard, in this case, this compound.

Dereplication_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Identification Extract Natural Product Extract HPLC_MS HPLC-MS/MS Analysis Extract->HPLC_MS Standard This compound Standard Standard->HPLC_MS Data_Processing Data Processing & Peak Picking HPLC_MS->Data_Processing RT_Comparison Retention Time Comparison Data_Processing->RT_Comparison MS_Comparison MS & MS/MS Spectral Comparison Data_Processing->MS_Comparison DB_Search Database Search (e.g., GNPS) Data_Processing->DB_Search Identification Identification of this compound RT_Comparison->Identification MS_Comparison->Identification DB_Search->Identification Novel_Compound Prioritization of Novel Compounds Identification->Novel_Compound

Figure 1. A generalized workflow for the dereplication of natural product extracts using a chemical standard like this compound.
  • Inject and Analyze : Analyze both the natural product extract and the this compound standard solution using the established HPLC-MS method.

  • Compare Retention Times : Compare the retention time of the peaks in the extract chromatogram with the retention time of the this compound standard. A matching retention time is the first indication of the presence of this compound.

  • Compare Mass Spectra : For peaks with matching retention times, compare the mass spectrum (MS1) with that of the this compound standard. Look for the characteristic [M+H]⁺ ion of this compound.

  • Compare MS/MS Spectra : For definitive identification, compare the MS/MS fragmentation pattern of the peak in the extract with that of the this compound standard. A high degree of similarity in the fragmentation pattern provides strong evidence for the presence of this compound.

  • Database Searching : Utilize public or in-house spectral libraries, such as the Global Natural Products Social Molecular Networking (GNPS) platform, to match the experimental MS/MS data of the unknown compounds against a database of known natural products, including this compound.[3]

Biological Activity of this compound

While primarily used as a chemical standard, this compound itself exhibits some biological activities. A recent study reported that while this compound was inactive in certain antibacterial and antiplasmodial assays, some of its semi-synthetic derivatives showed moderate activity.[2] This suggests that the this compound scaffold could be a starting point for the development of new bioactive compounds.

Biological_Activity This compound This compound Antibacterial Antibacterial Activity (E. faecalis, S. aureus) This compound->Antibacterial Inactive Antiplasmodial Antiplasmodial Activity This compound->Antiplasmodial Inactive Derivatives Semi-synthetic Derivatives Derivatives->Antibacterial Weak Activity Derivatives->Antiplasmodial Moderate Activity

Figure 2. Summary of the reported biological activities of this compound and its derivatives.

Conclusion

This compound serves as a valuable and reliable standard for the dereplication of natural product extracts, particularly those from microbial sources. By employing the protocols and data presented in these application notes, researchers can streamline their discovery workflows, avoid the redundant isolation of known compounds, and focus their efforts on the identification and characterization of novel, potentially therapeutic natural products. The availability of a well-characterized standard like this compound is a critical component in accelerating the pace of natural product drug discovery.

References

Application Notes and Protocols for Palitantin in Microbial Sensitivity Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palitantin, a polyketide metabolite produced by various Penicillium species, has been a subject of interest in natural product chemistry. While this compound itself has demonstrated limited to no direct antimicrobial activity, its derivatives have shown potential as antimicrobial agents. These application notes provide an overview of the current understanding of this compound's role in microbial sensitivity testing, focusing on its derivatives, and offer detailed protocols for assessing their antimicrobial properties. The information presented is intended to guide researchers in exploring the therapeutic potential of this compound-based compounds.

Antimicrobial Activity of this compound and Its Derivatives

Current research indicates that the utility of this compound in antimicrobial applications lies in its chemical scaffold, which can be modified to create derivatives with enhanced biological activity.

Key Findings:

  • This compound: In its natural form, this compound has been found to be inactive in antibacterial assays against common pathogens such as Enterococcus faecalis and Staphylococcus aureus[1].

  • (E)-palifluorin: This derivative of this compound has exhibited weak antibacterial activity against E. faecalis and S. aureus[1]. Further studies are required to quantify the minimum inhibitory concentration (MIC) of this compound.

  • (-)-Penienone: A structurally related compound, (-)-penienone, has demonstrated potent antifungal activity against the plant pathogen Colletotrichum fragariae, with a half-maximal inhibitory concentration (IC50) of 0.3 μM[1][2].

Data Summary

The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its derivatives. The limited data highlights the need for further comprehensive screening of a wider range of this compound derivatives against a diverse panel of microbial pathogens.

CompoundMicrobial SpeciesActivity TypeMeasurementValueReference
This compoundEnterococcus faecalisAntibacterial-Inactive[1]
This compoundStaphylococcus aureusAntibacterial-Inactive[1]
(E)-palifluorinEnterococcus faecalisAntibacterial-Weak Activity[1]
(E)-palifluorinStaphylococcus aureusAntibacterial-Weak Activity[1]
(-)-PenienoneColletotrichum fragariaeAntifungalIC500.3 μM[1][2]

Proposed Mechanism of Action

While the precise mechanism of action for antimicrobial this compound derivatives has not been elucidated, the broader class of polyketide natural products provides insights into a probable mode of action. Many fungal polyketides are known to exert their antimicrobial effects by disrupting the integrity of microbial cell membranes[3].

A proposed mechanism for the antifungal activity of this compound derivatives, such as (-)-penienone, involves interaction with and extraction of essential sterols, like ergosterol, from the fungal cell membrane. This action is analogous to the "sterol sponge" mechanism of the polyene macrolide amphotericin B[4][5]. The disruption of the cell membrane leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

For antibacterial activity, a similar mechanism involving the disruption of the bacterial cell membrane is plausible. The lipophilic nature of these compounds may facilitate their insertion into the lipid bilayer, leading to a loss of membrane potential and integrity.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound derivatives. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are suitable for natural products.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.

Materials:

  • This compound derivative (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known effective antimicrobial agent)

  • Negative control (medium with solvent)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the this compound derivative in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in the appropriate growth medium directly in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation: a. From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: a. Add 100 µL of the diluted microbial inoculum to each well containing the antimicrobial dilutions, the positive control, and the negative (growth) control. b. The final volume in each well will be 200 µL.

  • Incubation: a. Seal the plate to prevent evaporation and incubate at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: a. The MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth of the microorganism. b. Results can be read visually or spectrophotometrically by measuring the optical density at 600 nm.

Protocol 2: Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity based on the size of the zone of inhibition around a disk impregnated with the test compound.

Materials:

  • This compound derivative

  • Sterile filter paper disks (6 mm diameter)

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control disks (impregnated with a known effective antimicrobial)

  • Negative control disks (impregnated with the solvent used to dissolve the test compound)

Procedure:

  • Preparation of Antimicrobial Disks: a. Dissolve the this compound derivative in a suitable volatile solvent. b. Aseptically apply a known amount of the solution to each sterile filter paper disk and allow the solvent to evaporate completely.

  • Inoculum Preparation and Plating: a. Prepare a microbial suspension adjusted to a 0.5 McFarland standard. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes.

  • Disk Application: a. Aseptically place the prepared antimicrobial disks, along with positive and negative control disks, on the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at the appropriate temperature for 18-24 hours (bacteria) or 24-72 hours (fungi).

  • Reading Results: a. Measure the diameter of the zone of complete inhibition (in millimeters) around each disk. b. The size of the zone of inhibition is indicative of the antimicrobial activity.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Proposed_Mechanism_of_Action cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation / Ergosterol Extraction Ergosterol->Pore_Formation Phospholipid Phospholipid Bilayer Palitantin_Derivative This compound Derivative Palitantin_Derivative->Ergosterol Binds to Membrane_Disruption Membrane Disruption Ion_Leakage Ion Leakage (K+, etc.) Membrane_Disruption->Ion_Leakage Pore_Formation->Membrane_Disruption Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of antifungal action for this compound derivatives.

Broth_Microdilution_Workflow start Start prep_compound Prepare Serial Dilutions of This compound Derivative in 96-well Plate start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature (18-48 hours) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Disk_Diffusion_Workflow start Start prep_disks Prepare Disks Impregnated with This compound Derivative start->prep_disks prep_plate Prepare Lawn of Microbial Culture on Agar Plate start->prep_plate apply_disks Apply Disks to Inoculated Agar Surface prep_disks->apply_disks prep_plate->apply_disks incubate Incubate at Optimal Temperature (18-72 hours) apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Disk Diffusion Susceptibility Test.

Conclusion and Future Directions

The study of this compound and its derivatives in the context of antimicrobial research is still in its early stages. The available data suggests that while the parent compound is largely inactive, its derivatives hold promise, particularly as antifungal agents. The protocols provided herein offer a standardized approach for the systematic evaluation of these compounds.

Future research should focus on:

  • Synthesis and Screening: A broader library of this compound derivatives should be synthesized and screened against a diverse panel of clinically relevant bacteria and fungi to identify lead compounds with potent activity.

  • Quantitative Analysis: For active derivatives, comprehensive quantitative analysis, including the determination of MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values, is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism of action will be essential for the rational design of more effective derivatives and for understanding potential resistance mechanisms.

  • Toxicity and In Vivo Efficacy: Promising candidates should be evaluated for their cytotoxicity against mammalian cell lines and their efficacy in in vivo models of infection.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold in the ongoing search for novel antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Palitantin Production in Penicillium sp.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Palitantin production from Penicillium sp. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield of this promising polyketide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting yield for this compound production from Penicillium sp.?

A1: A reported yield of (+)-Palitantin is approximately 160 mg/L from Penicillium sp. AMF1a when cultivated in a 2% malt medium.[1] This serves as a good benchmark for initial experiments.

Q2: What are the key factors influencing the yield of this compound?

A2: The production of secondary metabolites like this compound in Penicillium species is influenced by a variety of factors. These include the composition of the culture medium (carbon and nitrogen sources), pH of the medium, cultivation temperature, aeration, and agitation speed.[2][3][4]

Q3: How critical is the choice of carbon and nitrogen sources in the culture medium?

A3: The choice of carbon and nitrogen sources significantly impacts both fungal growth and secondary metabolite production.[2][5][6][7] For many Penicillium species, complex carbon sources such as starches or bran can enhance secondary metabolite production compared to simple sugars like glucose.[2] Similarly, the type of nitrogen source, whether organic (e.g., yeast extract, peptone) or inorganic (e.g., ammonium nitrate), can dramatically affect the yield.[2][7]

Q4: What is the optimal temperature and pH for this compound production?

A4: While specific optimal conditions for this compound production are not extensively documented, studies on other polyketide-producing Penicillium species suggest that the optimal temperature for secondary metabolite production may differ from the optimal temperature for fungal growth. For instance, Penicillium expansum shows optimal growth at 25°C, but higher patulin (a polyketide) production at lower temperatures around 16°C.[4] The optimal pH for polyketide production in Penicillium species is often in the acidic range, typically between 4.0 and 6.5.[4]

Q5: How do aeration and agitation affect this compound yield?

A5: Aeration and agitation are critical for submerged fermentation as they ensure sufficient oxygen supply and nutrient distribution. For the production of other secondary metabolites in Penicillium, agitation speeds of 150-250 rpm are often employed.[3][8] However, excessive agitation can lead to shear stress, damaging the fungal mycelia and potentially reducing the yield.

Q6: Is there a known biosynthetic gene cluster for this compound?

A6: To date, the specific biosynthetic gene cluster for this compound has not been explicitly identified in the scientific literature. However, as this compound is a polyketide, its biosynthesis is understood to be catalyzed by a polyketide synthase (PKS) enzyme, which is encoded within a gene cluster.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound yield Suboptimal culture medium.- Start with a 2% malt extract medium as a baseline. - Experiment with different carbon sources (e.g., sucrose, starch, wheat bran) and nitrogen sources (e.g., yeast extract, peptone, ammonium nitrate).[2][5][6][7] - Vary the carbon-to-nitrogen ratio.
Inappropriate culture conditions (temperature, pH).- Optimize the cultivation temperature. Test a range from 20°C to 28°C. Note that optimal production may be at a lower temperature than optimal growth.[4] - Control the pH of the medium. Start with a pH around 5.5 and test a range from 4.0 to 7.0.[4]
Insufficient aeration or improper agitation.- For shake flask cultures, ensure adequate headspace and use baffled flasks. - In a bioreactor, optimize the agitation speed (start with 150-200 rpm) and aeration rate to maintain a dissolved oxygen level above 20%.[3][8]
Inconsistent yields between batches Variation in inoculum quality.- Standardize the inoculum preparation, including the age and concentration of spores. - Use a consistent seed culture protocol.
Fluctuations in culture parameters.- Ensure precise control of temperature, pH, and agitation speed throughout the fermentation process.
Fungal growth is good, but this compound production is low Culture conditions favor primary metabolism over secondary metabolism.- Secondary metabolite production often initiates during the stationary phase of growth. Extend the fermentation time. - Induce secondary metabolism by nutrient limitation (e.g., limiting nitrogen or phosphate) after an initial growth phase.
Feedback inhibition.- Consider strategies for in-situ product removal to prevent accumulation of this compound from inhibiting its own biosynthesis.

Quantitative Data on Factors Influencing Secondary Metabolite Production in Penicillium sp.

Table 1: Effect of Temperature on Growth and Secondary Metabolite Production in Penicillium Species

Penicillium SpeciesSecondary MetaboliteOptimal Temperature for GrowthOptimal Temperature for ProductionReference
P. expansumPatulin25°C16°C[4]
P. chrysogenumPenicillin-25-28°C[3]

Table 2: Effect of pH on Secondary Metabolite Production in Penicillium expansum

pHPatulin Production (relative to optimal)Reference
2.5Low[4]
4.0High[4]
7.0Decreased[4]

Table 3: Effect of Carbon Source on Pectinase Production by Penicillium chrysogenum

Carbon Source (1%)Pectinase Activity (U/mL)Reference
Sucrose82.5[6]
Glucose67.5[6]
Lactose79.1[6]

Table 4: Effect of Nitrogen Source on Pectinase Production by Penicillium chrysogenum

Nitrogen Source (0.2%)Pectinase Activity (U/mL)Reference
Ammonium sulphate65.0[6]
Peptone37.5[6]
Yeast extract31.6[6]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol provides a general procedure for the submerged fermentation of Penicillium sp. to produce this compound, based on reported methods for this and other secondary metabolites from Penicillium.

1. Media Preparation (per liter):

  • Malt Extract: 20 g

  • Mycological Peptone: 5 g (optional, but can enhance growth)

  • Distilled Water: 1 L

  • Adjust pH to 5.5 with HCl or NaOH before autoclaving.

  • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Preparation:

  • Grow Penicillium sp. on Malt Extract Agar (MEA) plates at 25°C for 7-10 days until sporulation is abundant.

  • Harvest spores by adding sterile water with 0.01% Tween 80 to the plate and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^7 spores/mL.

3. Fermentation:

  • Inoculate the sterile fermentation medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubate in a shaker at 25°C with an agitation speed of 180 rpm for 10-14 days.

  • Monitor the culture for growth and this compound production.

4. Extraction and Analysis:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Analyze the crude extract for the presence of this compound using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Signaling Pathways and Experimental Workflows

Palitantin_Production_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Penicillium sp. Strain inoculum Spore Inoculum strain->inoculum media Culture Medium (e.g., 2% Malt Extract) fermentation Submerged Fermentation (Controlled Temp, pH, Agitation) media->fermentation inoculum->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatography extraction->purification analysis Analysis (HPLC, LC-MS) purification->analysis

Caption: Experimental workflow for this compound production.

Secondary_Metabolism_Regulation cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_pathway Biosynthetic Pathway carbon Carbon Source creA CreA (Carbon Catabolite Repression) carbon->creA repression nitrogen Nitrogen Source velvet Velvet Complex (VeA, VelB, LaeA) nitrogen->velvet ph pH ph->velvet temp Temperature temp->velvet pks Polyketide Synthase (PKS) Gene Cluster creA->pks velvet->pks activation This compound This compound Biosynthesis pks->this compound

Caption: Regulation of polyketide synthesis in Penicillium.

References

Overcoming Palitantin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palitantin, focusing on overcoming its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2] Its solubility in purely aqueous solutions is low, which often necessitates the use of co-solvents or other formulation strategies for experimental use.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For instance, you can prepare a 10 mM stock solution. To aid dissolution, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.[2]

Q3: How should I store this compound stock solutions?

A3: For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles that could lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[2] When stored at -80°C, the stock solution can be used for up to 6 months, while at -20°C, it is recommended to be used within 1 month.[2]

Q4: My this compound precipitates when I add it to my aqueous experimental medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue due to this compound's low aqueous solubility. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Troubleshooting Guide

Issue: this compound Precipitates in Aqueous Buffer or Cell Culture Medium

This is a common problem arising from the poor water solubility of this compound. Here are several strategies to overcome this issue, ranging from simple to more complex formulation approaches.

Initial Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your aqueous medium.

  • Increase the Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain solubility, but be mindful of its potential toxicity to cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.

Intermediate Strategies:

  • Use of Co-solvents: If a higher concentration of this compound is required, employing a co-solvent system can be effective.[3][4] Co-solvents reduce the polarity of the aqueous solution, thereby increasing the solubility of hydrophobic compounds.[3]

  • pH Adjustment: The solubility of a compound can be influenced by pH. While there is no specific data on the pKa of this compound, you can empirically test the solubility and stability of this compound in a range of pH buffers relevant to your experiment. For some compounds, a pH adjustment can significantly improve solubility.[5]

Advanced Formulation Techniques:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[6]

  • Use of Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration can form micelles that encapsulate this compound, increasing its apparent solubility.

Quantitative Data Summary

The following tables summarize the known solubility of this compound and provide a general guide for the tolerance of common co-solvents in cell-based assays.

Table 1: this compound Solubility

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1][2]
EthanolSoluble[1]
MethanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Aqueous SolutionsPoorly SolubleInferred from solvent data

Table 2: General Co-Solvent Tolerance in Cell Culture

Co-solventTypical Max. Concentration (v/v)Notes
DMSO0.1% - 0.5%Cell line dependent, check for toxicity.
Ethanol0.1% - 0.5%Can be more toxic than DMSO for some cell lines.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-solvent

This protocol describes the preparation of a this compound working solution for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous buffer or cell culture medium, sterile

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound.

    • Dissolve the this compound in sterile DMSO to a final concentration of 10 mM.

    • To aid dissolution, the vial can be gently warmed to 37°C and sonicated for 10-15 minutes.[2]

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]

  • Prepare the Working Solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Serially dilute the stock solution in your aqueous buffer or cell culture medium to the desired final concentration.

    • Crucially , ensure that the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (typically ≤ 0.5%).

    • Vortex gently to mix.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

Visualizations

Diagram 1: Workflow for Solubilizing this compound

This diagram outlines the decision-making process for preparing a this compound working solution.

G start Start: this compound Powder stock Prepare High-Concentration Stock in DMSO (e.g., 10 mM) start->stock dilute Dilute Stock into Aqueous Medium stock->dilute check Precipitation? dilute->check success Solution Ready for Experiment check->success No troubleshoot Troubleshooting Required check->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

Diagram 2: Hypothetical Signaling Pathway for this compound as an Enzyme Inhibitor

Given that this compound has been shown to inhibit HIV-1 integrase, this diagram illustrates a generalized signaling pathway where this compound acts as an enzyme inhibitor.[2]

G cluster_0 Cellular Environment This compound This compound enzyme Target Enzyme (e.g., HIV-1 Integrase) This compound->enzyme Inhibits product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds to downstream Downstream Cellular Effects product->downstream

Caption: this compound as a hypothetical enzyme inhibitor.

References

Technical Support Center: Palitantin Degradation and Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palitantin. The information provided is designed to assist in understanding and identifying potential degradation products during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is understanding its degradation important?

A1: this compound is a fungal metabolite with a chemical formula of C14H22O4.[1] Understanding its degradation is crucial for determining its stability, shelf-life, and potential impurities that may arise during manufacturing, storage, or in a physiological environment. Knowledge of degradation products is a regulatory requirement for pharmaceutical development and ensures the safety and efficacy of the final product.[2][3]

Q2: What are the typical conditions that can cause this compound to degrade?

A2: Like many pharmaceutical compounds, this compound can be susceptible to degradation under various stress conditions. These include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

  • Thermal Stress: Degradation induced by high temperatures.

Forced degradation studies are designed to intentionally expose this compound to these conditions to identify potential degradation products.[2][3]

Q3: What are the initial steps to take if I suspect my this compound sample is degrading?

A3: If you observe unexpected peaks in your analytical chromatogram or changes in the physical appearance of your sample, it is prudent to suspect degradation. The first steps should be to:

  • Protect the sample: Store the sample at a low temperature (e.g., -20°C) and protect it from light.[4]

  • Review handling procedures: Ensure that the solvents and reagents used are of high purity and that the experimental conditions are well-controlled.

  • Perform a preliminary analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the presence of new, unknown peaks.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of this compound

Problem: You are observing unexpected peaks in your Reverse-Phase HPLC (RP-HPLC) chromatogram that are not present in your reference standard.

Possible Cause: The unexpected peaks are likely degradation products of this compound. This can be due to the inherent instability of the molecule under your experimental or storage conditions.

Troubleshooting Steps:

  • System Suitability Check:

    • Ensure your HPLC system is performing correctly by running a system suitability test with a fresh, reliable this compound standard.

    • Verify parameters like peak shape, retention time, and column efficiency.

  • Sample Preparation Review:

    • Evaluate your sample preparation procedure. Are you using solvents that could be reactive? For example, some organic solvents can contain peroxides that may lead to oxidative degradation.

    • Consider the pH of your sample diluent. This compound's stability can be pH-dependent.

  • Forced Degradation for Confirmation:

    • To confirm if the new peaks are indeed degradation products, perform a preliminary forced degradation study. Expose a small amount of your this compound standard to mild stress conditions (e.g., mild acid, base, or peroxide) and analyze the resulting solution.

    • Compare the retention times of the peaks generated in the stressed sample to the unexpected peaks in your experimental sample.

  • Peak Purity Analysis:

    • If your HPLC system has a Diode Array Detector (DAD) or a similar detector, perform a peak purity analysis on the this compound peak to check for co-eluting impurities.

Issue 2: Difficulty in Identifying the Structure of a this compound Degradation Product

Problem: You have confirmed the presence of a degradation product, but you are unable to determine its chemical structure.

Possible Cause: Structure elucidation of unknown compounds requires a combination of analytical techniques. A single technique may not provide sufficient information.

Troubleshooting Steps:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • LC-MS is a powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) of the degradation product can provide its molecular weight.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing clues about its substructures.

  • High-Resolution Mass Spectrometry (HRMS):

    • HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation product.

  • Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • If the degradation product is present in sufficient quantity, you can isolate it using preparative HPLC.

    • Once isolated, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy can be used to elucidate its complete chemical structure.

  • Consult Literature on Similar Compounds:

    • Review literature on the degradation of compounds with similar functional groups to this compound. This may provide insights into potential degradation pathways and the types of degradation products that might be formed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to generate its potential degradation products for identification and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol, acetonitrile, and water

  • pH meter

  • HPLC system with UV/DAD detector

  • LC-MS system (recommended)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature and monitor at different time intervals.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a set period.

    • Also, reflux the this compound stock solution at a controlled temperature.

    • At various time points, dissolve the solid sample or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and a solid sample to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

    • Analyze the samples at different time points.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating RP-HPLC method.

    • The mobile phase and gradient should be optimized to achieve good separation between this compound and its degradation products. A C18 column is often a good starting point.

    • Use a DAD to monitor the peaks at multiple wavelengths to ensure all components are detected.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products and process-related impurities.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a common stationary phase, such as a C18 column.

    • Screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water) and pH values (using buffers like phosphate or acetate) to find the optimal conditions for separating this compound from the degradation products generated in the forced degradation study.

  • Method Optimization:

    • Fine-tune the mobile phase gradient, flow rate, and column temperature to achieve the best resolution, peak shape, and analysis time.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. This is done by analyzing the stressed samples.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Hypothetical Compound (to be adapted for this compound)

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C15.22
Base Hydrolysis0.1 M NaOH8 hours60°C25.83
Oxidation3% H₂O₂48 hoursRoom Temp18.51
Thermal (Solid)-7 days80°C5.11
Thermal (Solution)-48 hours80°C9.32
Photolytic (UV)254 nm24 hoursRoom Temp12.71

Note: The data in this table is hypothetical and should be replaced with actual experimental results for this compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Standard stock Prepare Stock Solution (1 mg/mL) This compound->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (80°C) stock->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Identification hplc->lcms Characterize Unknown Peaks nmr Isolation & NMR for Structure Elucidation lcms->nmr Confirm Structure

Caption: Workflow for forced degradation and identification of this compound degradation products.

logical_relationship cluster_problem Problem cluster_investigation Initial Investigation cluster_confirmation Confirmation cluster_identification Identification unexpected_peak Unexpected Peak in This compound HPLC system_suitability Check System Suitability unexpected_peak->system_suitability Troubleshoot sample_prep Review Sample Preparation unexpected_peak->sample_prep Troubleshoot peak_purity Analyze Peak Purity unexpected_peak->peak_purity Troubleshoot forced_degradation Perform Forced Degradation system_suitability->forced_degradation If problem persists sample_prep->forced_degradation If problem persists peak_purity->forced_degradation If problem persists compare_rt Compare Retention Times forced_degradation->compare_rt lcms_analysis LC-MS/MS Analysis compare_rt->lcms_analysis If peaks match isolate_nmr Isolate and run NMR lcms_analysis->isolate_nmr For definitive structure

References

Optimizing Palitantin Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for Palitantin production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fungal species and strain for this compound production?

A1: this compound is a polyketide secondary metabolite produced by several species of the Penicillium genus. While historically isolated from Penicillium palitans, recent studies have shown significant production from other Penicillium species.[1] A notable example is Penicillium sp. AMF1a, which has been reported to yield approximately 160 mg/L of (+)-palitantin.[2] The selection of a high-yielding strain is a critical first step for successful production.

Q2: What is a suitable basal medium for initiating this compound production?

A2: A 2% malt medium has been successfully used for the production of (+)-palitantin.[2] For general cultivation of Penicillium species, a Potato Dextrose Broth (PDB) is also a common starting point. Optimization of the carbon and nitrogen sources is crucial for enhancing the yield.

Q3: What are the general optimal growth conditions for Penicillium species?

A3: Penicillium species are generally mesophilic, with an optimal growth temperature range of 20-30°C.[3] The optimal pH for their growth is typically in the acidic range, between 3.0 and 4.5.[3] It is important to note that the optimal conditions for biomass growth may not always coincide with the optimal conditions for secondary metabolite production.

Q4: How does pH influence this compound production?

A4: The pH of the culture medium is a critical factor that can significantly impact the production of secondary metabolites in fungi by influencing enzymatic activities and nutrient uptake. For many Penicillium species, alkaline pH conditions have been shown to favor the production of certain secondary metabolites, such as penicillin, through the activation of regulatory proteins like PacC.

Q5: What is the general biosynthetic pathway for this compound?

A5: this compound is a polyketide, synthesized by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). The biosynthesis begins with the condensation of a starter unit (typically acetyl-CoA) with extender units (malonyl-CoA).[4] The resulting polyketide chain undergoes a series of modifications, including reductions and cyclizations, catalyzed by different domains within the PKS and other tailoring enzymes, to form the final this compound structure. The genes encoding these enzymes are typically clustered together in the fungal genome.[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No this compound Yield - Suboptimal culture medium (carbon/nitrogen limitation or inhibition).- Incorrect pH of the medium.- Inappropriate incubation temperature.- Insufficient aeration or agitation.- Low-producing fungal strain.- Degradation of this compound after production.- Screen different carbon and nitrogen sources.- Optimize the C:N ratio.- Adjust the initial pH of the medium and monitor it during fermentation.- Perform a temperature optimization study (e.g., 20°C, 25°C, 30°C).- Vary the shaking speed in flask cultures or the agitation and aeration rates in a bioreactor.- Screen different isolates or perform strain improvement.- Analyze time-course samples to check for product degradation.
High Biomass, Low this compound Production - Culture conditions are optimized for vegetative growth rather than secondary metabolism.- Catabolite repression by readily available carbon sources like glucose.- Shift the culture to a production medium with a limiting nutrient after an initial growth phase.- Replace glucose with a more slowly metabolized carbon source (e.g., lactose, glycerol).- Extend the fermentation time, as secondary metabolite production often occurs in the stationary phase.
Batch-to-Batch Variability - Inconsistent inoculum size or quality.- Variations in media preparation.- Fluctuations in physical parameters (temperature, pH).- Standardize the inoculum preparation procedure (spore count, age of culture).- Ensure precise measurement of all media components.- Calibrate and monitor all equipment (incubators, shakers, pH meters) regularly.
Contamination - Inadequate sterile technique.- Contaminated raw materials or equipment.- Strictly adhere to aseptic techniques during all stages.- Autoclave all media and equipment thoroughly.- Filter-sterilize heat-labile components.

Experimental Protocols

Screening of Culture Conditions using Plackett-Burman Design

The Plackett-Burman design is an efficient statistical method for screening multiple factors to identify those with the most significant impact on the desired outcome (e.g., this compound yield).

Methodology:

  • Factor Selection: Identify a set of potentially influential factors. For this compound production, this could include:

    • Carbon Source Type (e.g., Glucose vs. Sucrose)

    • Nitrogen Source Type (e.g., Yeast Extract vs. Peptone)

    • Initial pH

    • Temperature

    • Agitation Speed

    • Inoculum Size

    • Trace Element Solution

  • Level Assignment: For each factor, define a high (+) and a low (-) level.

  • Experimental Design: Generate the experimental matrix using statistical software or a standard Plackett-Burman design table. This will create a series of experimental runs with different combinations of the high and low factor levels.

  • Execution: Perform the fermentation experiments according to the design matrix.

  • Analysis: After the fermentation period, measure the this compound concentration in each run. Analyze the results using statistical software to determine the main effect of each factor. The factors with the largest effects are considered significant and are selected for further optimization.

Optimization of Significant Factors using Box-Behnken Design

Once the most significant factors have been identified, the Box-Behnken design, a type of response surface methodology (RSM), can be used to optimize their levels.

Methodology:

  • Factor Selection: Choose the 2 to 4 most significant factors identified from the Plackett-Burman experiment.

  • Level Assignment: For each selected factor, define three levels: low (-1), medium (0), and high (+1).

  • Experimental Design: Generate the Box-Behnken design matrix. This will create a set of experiments where the factors are varied simultaneously.

  • Execution: Conduct the fermentation experiments as defined by the design.

  • Analysis: Measure the this compound yield for each experiment. Use the data to fit a quadratic model and generate response surface plots. These plots will visualize the relationship between the factors and the response, allowing for the identification of the optimal levels for maximizing this compound production.

Visualizations

Experimental_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation A Factor Selection (e.g., pH, Temp, Media Components) B Plackett-Burman Design A->B C Identify Significant Factors B->C D Select 2-4 Significant Factors C->D Proceed with significant factors E Box-Behnken Design (Response Surface Methodology) D->E F Determine Optimal Conditions E->F G Validation Experiments at Optimal Conditions F->G Confirm model predictions H Maximized this compound Production G->H

Caption: Experimental workflow for optimizing this compound production.

Palitantin_Biosynthesis_Regulation cluster_signals Environmental Signals cluster_regulators Global Regulatory Proteins cluster_biosynthesis Biosynthesis Nutrients Carbon/Nitrogen Sources CreA CreA (Carbon Catabolite Repression) Nutrients->CreA AreA AreA (Nitrogen Metabolite Repression) Nutrients->AreA pH pH PacC PacC (pH Regulation) pH->PacC Temp Temperature PKS_TF This compound-specific Transcription Factor Temp->PKS_TF CreA->PKS_TF - AreA->PKS_TF - PacC->PKS_TF +/- PKS_genes This compound Biosynthesis Gene Cluster (pks, etc.) PKS_TF->PKS_genes Activation This compound This compound PKS_genes->this compound Biosynthesis

References

Palitantin Purification by Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Palitantin using chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of this compound.

Question: Why is my this compound yield unexpectedly low?

Answer: Several factors can contribute to low recovery of this compound. Consider the following possibilities:

  • Incomplete Extraction: this compound is a polar neutral metabolite. Ensure your initial extraction from the fermentation broth is efficient. Using a suitable solvent like ethyl acetate is crucial.

  • Compound Degradation: this compound may be sensitive to pH and temperature.[1] Avoid harsh acidic or basic conditions during extraction and purification. It is advisable to perform stability tests at different pH values, temperatures, and in various solvents before scaling up purification.[2]

  • Irreversible Adsorption to Stationary Phase: this compound, being a polar compound, might strongly adhere to normal-phase silica gel. If using silica gel chromatography, ensure the mobile phase polarity is optimized to allow for proper elution.

  • Improper Fraction Collection: this compound's presence in fractions might be missed if the fraction size is too large or if the monitoring method (e.g., TLC, UV detection) is not sensitive enough.

Question: I'm observing poor separation of this compound from impurities. What can I do?

Answer: Achieving high purity is critical. If you are struggling with co-eluting impurities, try these strategies:

  • Optimize Mobile Phase Gradient: A shallow gradient elution can improve the resolution between this compound and closely related impurities. Experiment with different solvent systems. For a polar compound like this compound, a gradient of increasing polarity (e.g., dichloromethane-methanol or ethyl acetate-hexane) on a silica gel column is a common starting point.[3]

  • Change the Stationary Phase: If normal-phase chromatography on silica gel is not providing adequate separation, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., methanol-water or acetonitrile-water) can offer a different selectivity and may resolve the impurities.[4]

  • Sample Loading Technique: Overloading the column is a common cause of poor separation.[5] Ensure the amount of crude extract loaded is appropriate for the column size. Dry loading the sample onto silica gel can sometimes improve resolution compared to wet loading.[6]

  • Two-Step Purification: For complex mixtures, a single chromatographic step may be insufficient. Consider a multi-step purification process. For example, an initial purification by silica gel column chromatography can be followed by a final polishing step using preparative HPLC.[3][7]

Question: My column is blocked, and the flow rate is very slow. What is the cause and how can I fix it?

Answer: Column blockage is a frequent issue in chromatography. Here are the likely causes and solutions:

  • Precipitation of Sample: The crude extract may contain components that are not fully soluble in the initial mobile phase, causing them to precipitate at the top of the column.[5] Ensure your sample is fully dissolved before loading. Filtering the sample through a 0.45 µm filter before injection is highly recommended, especially for HPLC.[5][8]

  • Particulate Matter: The crude extract may contain fine particulate matter from the fermentation broth or extraction process. Centrifuging and filtering the sample before loading can prevent this.

  • Column Fouling: Over time, columns can become fouled with irreversibly bound material.[5] A proper column washing and regeneration protocol should be in place.

  • High Viscosity of the Sample: A highly concentrated or viscous sample can lead to high backpressure and slow flow.[8] Dilute the sample with the initial mobile phase before loading.

Question: I suspect my this compound is degrading on the column. How can I confirm and prevent this?

Answer: Compound stability on the stationary phase is a valid concern, especially for natural products.

  • Stability Check on Silica: Before running a column, you can perform a simple stability test by spotting a solution of your partially purified this compound on a TLC plate and letting it sit for several hours before developing. If a new spot appears or the original spot diminishes, it suggests degradation on silica.

  • Use of a Milder Stationary Phase: If silica gel is causing degradation, consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., diol).

  • Minimize Time on Column: A faster purification process can reduce the time the compound is in contact with the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.

  • Temperature Control: For particularly sensitive compounds, performing the chromatography at a reduced temperature (e.g., in a cold room) can minimize degradation.[9]

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound relevant to its purification?

This compound is a polar neutral metabolite with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol .[10][11] It is soluble in polar organic solvents such as ethanol, methanol, DMF, and DMSO.[10] Its polar nature is a key consideration for the choice of chromatographic conditions.

What type of chromatography is most suitable for this compound purification?

A combination of chromatographic techniques is often employed for the purification of natural products like this compound. A typical workflow involves:

  • Initial clean-up: This may involve liquid-liquid extraction of the fermentation broth with a solvent like ethyl acetate.

  • Fractionation: Open column chromatography using silica gel is a common first step to fractionate the crude extract.[3]

  • Final Purification: Preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column, is frequently used to achieve high purity (>95%).[7][10]

What is a typical mobile phase for this compound purification on a silica gel column?

For normal-phase chromatography on silica gel, a gradient elution with a non-polar solvent and a polar solvent is typically used. A common system is a gradient of increasing methanol concentration in dichloromethane or an increasing ethyl acetate concentration in hexane.[3][12]

How can I monitor the purification process?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to identify the fractions containing this compound. The presence of this compound can be visualized under UV light due to its conjugated diene system, or by using a suitable staining reagent.[10] For HPLC, a UV detector is commonly used.

Experimental Protocol: Purification of (+)-Palitantin from Penicillium sp. AMF1a

This protocol is based on a reported method for the isolation of (+)-Palitantin.[5]

1. Fungal Cultivation and Extraction:

  • The fungal strain Penicillium sp. AMF1a is cultured on a suitable medium.

  • The fermentation broth is extracted with an organic solvent such as ethyl acetate.

  • The organic extract is dried and concentrated under reduced pressure to yield the crude extract.

2. Chromatographic Purification:

  • Step 1: Silica Gel Column Chromatography (Fractionation)

    • Stationary Phase: Silica gel (230-400 mesh).

    • Column Loading: The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

    • Mobile Phase: A step gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

    • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing this compound.

    • Outcome: Fractions enriched with this compound are combined and concentrated.

  • Step 2: Preparative HPLC (Final Purification)

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile in water is a common choice for reversed-phase separation of moderately polar compounds.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Fraction Collection: The peak corresponding to this compound is collected.

    • Post-Purification: The solvent is removed under reduced pressure to yield pure (+)-Palitantin.

Quantitative Data Summary

ParameterValueReference
Reported Yield160 mg/L[5]
Purity (by HPLC)>95%[10]

Visualizations

Experimental Workflow for this compound Purification

Palitantin_Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification Fermentation Fungal Fermentation (Penicillium sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography (Fractionation) Crude_Extract->Silica_Column Dry Loading TLC_Analysis TLC Analysis of Fractions Silica_Column->TLC_Analysis Enriched_Fractions This compound-Enriched Fractions TLC_Analysis->Enriched_Fractions Combine Fractions Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fractions->Prep_HPLC Pure_this compound Pure this compound (>95%) Prep_HPLC->Pure_this compound

Caption: Workflow for the extraction and chromatographic purification of this compound.

Conceptual Diagram of this compound's Antifungal Mechanism

Palitantin_Antifungal_Mechanism cluster_fungal_cell Fungal Cell This compound This compound PTP1B Protein Tyrosine Phosphatase 1B (PTP1B) (or other target enzymes) This compound->PTP1B Inhibits Fungal_Growth_Inhibition Inhibition of Fungal Growth This compound->Fungal_Growth_Inhibition Leads to Cellular_Processes Essential Cellular Processes PTP1B->Cellular_Processes Regulates Cell_Wall Cell Wall Integrity Cell_Membrane Cell Membrane Permeability Cellular_Processes->Cell_Wall Cellular_Processes->Cell_Membrane Cellular_Processes->Fungal_Growth_Inhibition

Caption: Conceptual mechanism of this compound's antifungal activity.

References

Palitantin Formulation Strategies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Palitantin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility.[1][2] this compound is soluble in organic solvents like ethanol, methanol, DMF, and DMSO but is insoluble in water.[1][2] This low aqueous solubility can lead to a low dissolution rate in the gastrointestinal fluids, which in turn limits its absorption and overall oral bioavailability.[3][4]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several strategies used for poorly water-soluble drugs can be applied to this compound to enhance its bioavailability.[5][6] These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[7][8][9]

  • Nanoparticle Systems: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution.[10][11][12]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubilization and absorption through the lymphatic pathway.[13][14][15][16]

Troubleshooting Guides

Solid Dispersions

Problem: Low drug loading in the solid dispersion.

  • Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.

  • Troubleshooting Steps:

    • Polymer Screening: Test a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®).

    • Solvent System Optimization: If using a solvent-based method, ensure that both this compound and the polymer are soluble in the chosen solvent system.

    • Temperature Adjustment (for melt extrusion): Optimize the processing temperature to enhance the miscibility of this compound in the molten polymer.

Problem: Recrystallization of this compound in the solid dispersion during storage.

  • Possible Cause: The amorphous form of this compound in the solid dispersion is thermodynamically unstable.

  • Troubleshooting Steps:

    • Increase Polymer Concentration: A higher polymer-to-drug ratio can better stabilize the amorphous drug.

    • Incorporate a Second Polymer: Adding a second polymer can sometimes inhibit recrystallization more effectively.

    • Storage Conditions: Store the solid dispersion at a controlled temperature and humidity to minimize molecular mobility.

Nanoparticle Systems

Problem: Inconsistent particle size and high polydispersity index (PDI).

  • Possible Cause: Suboptimal process parameters during nanoparticle preparation.

  • Troubleshooting Steps:

    • Homogenization/Sonication Parameters: Optimize the homogenization pressure/speed or sonication time and amplitude.

    • Stabilizer Concentration: Adjust the concentration of the stabilizer (e.g., surfactant, polymer) to effectively coat the nanoparticle surface and prevent aggregation.

    • Solvent/Anti-solvent Addition Rate: In precipitation methods, control the rate of addition of the anti-solvent to ensure uniform particle formation.

Problem: Poor in vitro dissolution of this compound from nanoparticles.

  • Possible Cause: Aggregation of nanoparticles or incomplete drug release.

  • Troubleshooting Steps:

    • Surface Modification: Use steric stabilizers (e.g., PEG) to prevent aggregation in the dissolution medium.

    • Polymer Selection: For polymeric nanoparticles, choose a polymer with a suitable degradation or erosion rate to ensure timely drug release.

    • Lyophilization Cycle Optimization: If the nanoparticles are freeze-dried, optimize the cryoprotectant and the drying cycle to ensure easy redispersion.

Lipid-Based Formulations (SEDDS)

Problem: The formulation does not self-emulsify or forms a coarse emulsion upon dilution.

  • Possible Cause: Imbalance in the oil, surfactant, and cosurfactant ratio.

  • Troubleshooting Steps:

    • Component Screening: Systematically screen different oils, surfactants, and cosurfactants for their ability to solubilize this compound and form a stable emulsion.

    • Ternary Phase Diagram Construction: Construct a ternary phase diagram to identify the optimal concentration ranges of the components that lead to the formation of a microemulsion or a fine emulsion.

    • HLB Value: Ensure the hydrophilic-lipophilic balance (HLB) of the surfactant system is appropriate for forming a stable oil-in-water emulsion.

Problem: Precipitation of this compound upon aqueous dilution of the SEDDS.

  • Possible Cause: The drug is not sufficiently solubilized in the resulting emulsion droplets.

  • Troubleshooting Steps:

    • Increase Surfactant/Cosurfactant Concentration: A higher concentration of these components can increase the solubilization capacity of the micelles/emulsion droplets.

    • Incorporate a Polymer: Adding a precipitation inhibitor like HPMC can help maintain a supersaturated state of the drug in the aqueous medium.[17]

    • Lipid Carrier Selection: Choose a lipid carrier in which this compound has higher solubility.

Data Presentation

Table 1: Hypothetical In Vitro Dissolution of Different this compound Formulations

Formulation TypeDrug Release after 60 min (%)
Unprocessed this compound15 ± 4
Solid Dispersion (1:5 drug-polymer ratio)85 ± 7
Nanoparticles (avg. size 200 nm)92 ± 6
SEDDS98 ± 5

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in a Rat Model

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unprocessed this compound50 ± 124.0 ± 1.2450 ± 98100
Solid Dispersion250 ± 452.0 ± 0.82200 ± 350489
Nanoparticles310 ± 581.5 ± 0.52850 ± 410633
SEDDS420 ± 651.0 ± 0.43980 ± 520884

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 ratio.

  • Dissolve both components in a suitable solvent (e.g., methanol) with magnetic stirring until a clear solution is obtained.

  • Remove the solvent using a rotary evaporator at 40°C under vacuum.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a sieve.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound Nanoparticles by Antisolvent Precipitation
  • Prepare a solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetone).

  • Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 407).

  • Inject the this compound solution into the aqueous stabilizer solution under high-speed homogenization (e.g., 10,000 rpm).

  • Maintain the homogenization for 15 minutes to allow for the precipitation of nanoparticles and the evaporation of the organic solvent.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

  • For a solid dosage form, the nanosuspension can be lyophilized with a suitable cryoprotectant.

Protocol 3: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
  • Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and cosurfactants (e.g., Transcutol P) for their ability to solubilize this compound.

  • Based on the solubility studies, select the components for the SEDDS formulation.

  • Prepare different ratios of the selected oil, surfactant, and cosurfactant.

  • Add a fixed amount of this compound to each mixture and vortex until a clear and homogenous solution is formed.

  • Evaluate the self-emulsification performance of each formulation by adding 1 mL of the mixture to 250 mL of distilled water in a glass beaker with gentle agitation.

  • Observe the formation of the emulsion and measure the droplet size and emulsification time.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation sd Solid Dispersion dissolution Dissolution Testing sd->dissolution np Nanoparticles particle_size Particle Size Analysis np->particle_size morphology Morphology np->morphology sedds SEDDS sedds->dissolution sedds->particle_size pk_study Pharmacokinetic Study dissolution->pk_study particle_size->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Bioavailability Enhancement Mechanisms cluster_outcome Desired Outcome sd Solid Dispersion solubility Increased Solubility sd->solubility dissolution Increased Dissolution Rate sd->dissolution np Nanoparticles np->dissolution sedds Lipid-Based Formulation sedds->solubility absorption Enhanced Absorption sedds->absorption bioavailability Improved Bioavailability solubility->bioavailability dissolution->bioavailability absorption->bioavailability

References

How to increase the stability of Palitantin in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and increase the stability of Palitantin in various solvents. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound exhibits good solubility in several organic solvents. For routine use, Dimethyl Sulfoxide (DMSO), ethanol, methanol, Dimethylformamide (DMF), Chloroform, and Ethyl Acetate (EtOAc) are suitable.[1][2] It is practically insoluble in hexane and water. For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. If a stock solution is required, prepare it in a high-purity anhydrous solvent such as DMSO or ethanol, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q2: What are the primary factors that can cause this compound degradation in solution?

A2: As a polyketide natural product, this compound's structure contains functional groups susceptible to degradation.[2][3][4] Key factors include:

  • pH: The presence of hydroxyl and ketone groups makes this compound susceptible to degradation under both acidic and basic conditions through hydrolysis or rearrangement reactions.

  • Oxidation: The conjugated double bonds in the heptadiene side chain are potential sites for oxidation.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.

  • Light: Exposure to UV light can induce photochemical degradation, particularly at the conjugated diene system.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, as outlined by ICH Q1A(R2) guidelines, is essential to understand this compound's intrinsic stability.[5][6][7] This involves exposing a solution of this compound to various stress conditions to generate potential degradation products. A general protocol is provided in the "Experimental Protocols" section below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

Q4: What analytical techniques are best suited for monitoring this compound stability?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[8][9] An ideal HPLC method should be able to separate the intact this compound from all potential degradation products. UV detection is suitable due to the conjugated diene system in this compound's structure. For characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[10]

Troubleshooting Guides

HPLC Method Development and Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Interaction of hydroxyl groups with active sites on the silica-based column.- Adjust the mobile phase pH.- Reduce the sample concentration.- Use a column with end-capping or switch to a different stationary phase.[11][12]
Co-elution of this compound and degradation products - Insufficient method selectivity.- Modify the mobile phase composition (e.g., change the organic modifier or gradient slope).- Change the column stationary phase to one with a different selectivity.- Adjust the mobile phase pH.[10][13]
Baseline drift or noise - Contaminated mobile phase or column.- Inefficient mobile phase degassing.- Detector lamp issue.- Prepare fresh mobile phase and flush the system.- Degas the mobile phase.- Check the detector lamp's performance and replace if necessary.[13]
Irreproducible retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.[11][12]

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be structured for clear comparison.

Table 1: Summary of this compound Stability Under Forced Degradation Conditions

Stress Condition Duration Temperature % this compound Remaining Number of Major Degradation Products
0.1 M HCl24 hours60°C85.22
0.1 M NaOH8 hours25°C78.53
3% H₂O₂24 hours25°C90.11
Heat (Solid)48 hours80°C98.50
Photostability (Solution)24 hours25°C92.71

Table 2: HPLC Data for this compound and its Major Degradation Products

Condition Peak Retention Time (min) Relative Retention Time % Peak Area
Initial (T=0) This compound10.51.0099.8
Acid Hydrolysis This compound10.51.0085.2
Degradant A18.20.787.3
Degradant A211.81.125.1
Base Hydrolysis This compound10.51.0078.5
Degradant B17.10.689.8
Degradant B29.40.906.2
Degradant B312.51.193.5
Oxidation This compound10.51.0090.1
Degradant O111.21.078.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate its degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, oven, and photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C).

    • Withdraw samples at time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature (25°C).

    • Withdraw samples at time points (e.g., 4, 8, 12, 24 hours) and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a vial and keep it in an oven at 80°C.

    • Sample at time points (e.g., 24, 48 hours), dissolve in methanol, and analyze.

  • Photostability:

    • Expose a solution of this compound (0.5 mg/mL in methanol) in a quartz cuvette to a light source according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify the degradation products.

Visualizations

Logical Workflow for this compound Stability Study

cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Results & Conclusion start Start: Obtain this compound Sample prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 25°C) prep_stock->base oxidation Oxidation (3% H₂O₂, 25°C) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo hplc Analyze Samples by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc evaluate Evaluate Data: - % Degradation - Degradation Profile hplc->evaluate characterize Characterize Degradants (LC-MS) pathway Propose Degradation Pathways characterize->pathway evaluate->characterize evaluate->pathway recommend Recommend Stable Storage Conditions & Formulation Strategies pathway->recommend

Caption: Workflow for a comprehensive stability study of this compound.

Potential Degradation Pathways for this compound

cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound (C₁₄H₂₂O₄) hydrolysis_prod Ring-opened or Rearranged Products This compound->hydrolysis_prod H⁺ / OH⁻ oxidation_prod Epoxides or Hydroxylated Derivatives (at diene chain) This compound->oxidation_prod [O] photo_prod Isomers or Cyclized Products This compound->photo_prod hν (UV light)

Caption: Potential degradation pathways for this compound.

References

Addressing low bioactivity of Palitantin in certain assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palitantin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the low bioactivity of this compound observed in certain assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

This compound is a fungal metabolite originally isolated from Penicillium palitans. It is known to have potent antifungal activity and has been identified as an inhibitor of HIV-1 integrase.[1][2] It has minimal toxicity to mammalian cells.[1]

Q2: I am observing low or no activity with this compound in my assay. Is this expected?

While this compound has demonstrated clear antifungal and anti-HIV-1 integrase activity, it has been reported to be inactive in other specific bioassays, such as antibacterial assays against E. faecalis and S. aureus, and in antiplasmodial assays.[3] Therefore, a lack of activity in certain assays may be consistent with existing findings.

Q3: Why might this compound show low bioactivity in my specific cell-based assay?

Several factors could contribute to the low bioactivity of this compound in a particular experimental setup. These can include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane of the target organism or cell line to reach its intracellular target.

  • Compound Stability: this compound may be unstable under the specific pH, temperature, or media conditions of your assay, leading to its degradation.

  • Compound Aggregation: At higher concentrations, this compound might aggregate in aqueous solutions, reducing the concentration of the active monomeric form.

  • Efflux Pump Activity: In microbial assays, the organism's efflux pumps may actively remove this compound from the cell before it can exert its effect.

  • Metabolic Inactivation: The cells in your assay system may metabolize this compound into an inactive form.

Troubleshooting Guides

Issue 1: Low or No Activity in Antibacterial or Antiprotozoal Assays

If you are observing low or no activity of this compound against bacteria or protozoa, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Inherent Inactivity Review literature to confirm if this compound has known activity against your specific target organism. As noted, this compound has been shown to be inactive in certain antibacterial and antiplasmodial assays.[3]To ensure that the lack of activity is not due to testing against a non-susceptible organism.
Poor Cell Permeability 1. Use a permeabilizing agent (e.g., a sub-inhibitory concentration of a membrane-active compound) in a control experiment. 2. Test this compound derivatives, as modifications to the core structure have been shown to increase activity in some assays.[3]To determine if the lack of activity is due to the inability of the compound to enter the cell. Chemical modification can improve cell uptake.
Efflux Pump Activity Co-administer this compound with a known efflux pump inhibitor (EPI) relevant to your test organism.To investigate if the compound is being actively removed from the cell, which would mask its intracellular activity.
Compound Degradation 1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of this compound under your specific assay conditions (pH, temperature, media components) using a chemical analysis method like HPLC.To rule out the possibility that the compound is degrading over the course of the experiment.

Experimental Protocols

Protocol 1: General Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well microtiter plates

  • Fungal inoculum prepared in RPMI-1640 medium

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Add the fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth.

Protocol 2: HIV-1 Integrase Inhibition Assay (Strand Transfer)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA substrate (pre-processed viral DNA mimic)

  • Target DNA substrate

  • Assay buffer

  • This compound stock solution

  • Detection system (e.g., fluorescence or colorimetric-based)

Procedure:

  • In a reaction vessel, combine the assay buffer, recombinant HIV-1 integrase, and varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the mixture to allow for the binding of this compound to the integrase.

  • Add the donor DNA substrate and incubate to allow the formation of the integrase-donor DNA complex.

  • Initiate the strand transfer reaction by adding the target DNA substrate.

  • Incubate to allow the integration of the donor DNA into the target DNA.

  • Stop the reaction and quantify the amount of strand transfer product using a suitable detection method.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock This compound Stock Solution dilution Serial Dilution of this compound stock->dilution assay_prep Assay-Specific Reagents incubation Incubation with Biological System assay_prep->incubation dilution->incubation measurement Data Acquisition incubation->measurement results Raw Data measurement->results analysis IC50/MIC Determination results->analysis conclusion Conclusion on Bioactivity analysis->conclusion

General experimental workflow for assessing this compound bioactivity.

troubleshooting_flowchart start Low/No Bioactivity Observed check_literature Is this compound known to be active in this assay type? start->check_literature solubility_stability Check Solubility and Stability (Fresh stock, HPLC analysis) check_literature->solubility_stability Yes end_inactive Conclude Inherent Inactivity check_literature->end_inactive No permeability Assess Cell Permeability (Use permeabilizing agents) solubility_stability->permeability efflux Investigate Efflux Pumps (Co-administer with EPI) permeability->efflux derivatives Consider Testing This compound Derivatives efflux->derivatives end_retest Re-evaluate Bioactivity derivatives->end_retest signaling_pathway This compound This compound (Antifungal Agent) cell_wall Fungal Cell Wall This compound->cell_wall Inhibits/Damages cell_survival Fungal Cell Survival/Growth This compound->cell_survival Inhibits cwi_pathway Cell Wall Integrity (CWI) Signaling Pathway cell_wall->cwi_pathway Activates stress_response Cell Wall Stress Response Genes cwi_pathway->stress_response Induces Expression cwi_pathway->cell_survival Promotes stress_response->cell_wall Reinforces

References

Technical Support Center: Enhancing the Potency of Palitantin Through Chemical Modification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research and development purposes only. All experimental work should be conducted in a controlled laboratory setting by qualified professionals, adhering to all relevant safety protocols.

This technical support center provides guidance and frequently asked questions (FAQs) for researchers engaged in the chemical modification of Palitantin to enhance its biological potency.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a secondary metabolite produced by several species of Penicillium fungi.[1] It has a polyketide structure and has been reported to exhibit moderate antifungal and antiparasitic activities.[1] Additionally, it is a known inhibitor of the enzyme acetylcholinesterase (AChE).[1]

Q2: What is the primary limitation of this compound for drug development?

The primary limitation of this compound is its relatively low natural abundance and the low overall yield (≤25%) from multi-step total synthesis, which makes it challenging to obtain sufficient quantities for extensive research and development.[1] Furthermore, its inherent biological activity is often moderate, necessitating chemical modifications to enhance potency.

Q3: What chemical modifications have been explored to enhance this compound's potency?

Research has focused on the semi-synthesis of this compound derivatives, particularly through reactions with nitrogen nucleophiles to form imines, such as hydrazones and oximes.[1] These modifications aim to introduce new pharmacophores and alter the physicochemical properties of the parent molecule, potentially leading to improved biological activity. For instance, (4-(trifluoromethyl)benzyl)-hydrazone derivatives of this compound have shown moderate antiplasmodial and weak antibacterial activity, activities in which this compound itself is inactive.[2]

Q4: What are the main challenges in working with this compound and its derivatives?

Common challenges include:

  • Low Yield: Both the initial isolation of this compound and the yields of subsequent chemical modifications can be low.

  • Purification: The purification of this compound derivatives from reaction mixtures can be complex, often requiring optimization of chromatographic techniques.[1]

  • Stability: The stability of this compound and its derivatives under various experimental conditions (e.g., pH, temperature) should be carefully evaluated to ensure reliable biological assay results.

II. Troubleshooting Guides

A. Troubleshooting for the Semi-Synthesis of this compound Derivatives (e.g., Hydrazones, Oximes)
Issue Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Incomplete reaction: Reaction time may be insufficient. 2. Poor reagent reactivity: The specific hydrazine or hydroxylamine used may have low reactivity. 3. Degradation of starting material: this compound may be unstable under the reaction conditions. 4. Catalyst issue: If a catalyst is used (e.g., acid catalyst for hydrazone formation), it may be inactive or used in an incorrect amount.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of this compound. Extend the reaction time if necessary. 2. Use a more reactive reagent: Consider using a different hydrazine or hydroxylamine derivative. 3. Modify reaction conditions: Attempt the reaction at a lower temperature or under an inert atmosphere. 4. Optimize catalyst: Vary the amount of catalyst or try a different acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).
Multiple products observed on TLC 1. Side reactions: The reaction conditions may be promoting the formation of byproducts. 2. Isomer formation: For some derivatives, geometric isomers (e.g., E/Z isomers of oximes) may form. 3. Degradation: The product or starting material may be degrading during the reaction or workup.1. Optimize reaction conditions: Adjust the temperature, reaction time, or solvent to favor the desired product. 2. Characterize all products: Isolate and characterize the major products to understand the reaction pathway. Isomers may be separable by careful chromatography. 3. Gentle workup: Use mild workup procedures to avoid degradation.
Difficulty in product purification 1. Similar polarity of product and starting material: The derivative may have a similar polarity to this compound, making chromatographic separation challenging. 2. Product instability on silica gel: The derivative may degrade on silica gel during column chromatography. 3. Presence of hard-to-remove impurities: Reagents or byproducts may be co-eluting with the product.1. Optimize chromatography: Experiment with different solvent systems for column chromatography. Consider using reversed-phase chromatography if normal phase is ineffective. 2. Use alternative purification methods: Consider preparative TLC or crystallization. 3. Wash step optimization: Ensure the workup procedure effectively removes unreacted reagents.

III. Experimental Protocols

A. General Protocol for the Semi-Synthesis of this compound Hydrazone Derivatives

This protocol is a general guideline and may require optimization for specific hydrazine reagents.

  • Dissolve this compound: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add Hydrazine: Add the desired hydrazine derivative (1.1-1.5 equivalents) to the solution.

  • Catalyst (Optional): Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC until the this compound spot is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

B. Protocol for In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted for screening compounds against the chloroquine-sensitive (3D7) or resistant (Dd2) strains of Plasmodium falciparum.

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Assay Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate. Include a positive control (e.g., Chloroquine) and a negative control (solvent vehicle).

  • Infection: Add a suspension of parasitized erythrocytes (2% hematocrit, 1% parasitemia) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

C. Protocol for Antibacterial Activity Assay (Broth Microdilution Method)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Assay Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate containing broth medium. Include a positive control (e.g., a known antibiotic) and a negative control (no compound).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

IV. Data Presentation

Table 1: Biological Activity of this compound and its Derivatives
Compound Target Organism/Enzyme Activity Metric Value Reference
This compoundPlasmodium falciparumAntiplasmodialInactive[2]
(Z)-PalifluorinPlasmodium falciparumAntiplasmodialModerate Activity[2]
This compoundEnterococcus faecalis, Staphylococcus aureusAntibacterialInactive[2]
(E)-PalifluorinEnterococcus faecalis, Staphylococcus aureusAntibacterialWeak Activity[2]
This compoundAcetylcholinesteraseInhibitionPotent Inhibitor[1]

Note: "Moderate" and "Weak" are qualitative descriptions from the cited literature. Quantitative IC₅₀ values are not currently available in the public domain.

V. Visualizations

A. Logical Workflow for Enhancing this compound Potency

Palitantin_Modification_Workflow Start Start: this compound with Moderate Activity Modification Chemical Modification (e.g., Hydrazone/Oxime Synthesis) Start->Modification Purification Purification of Derivatives (e.g., Chromatography) Modification->Purification Screening Biological Screening (Antiplasmodial, Antibacterial, AChE) Purification->Screening Active Active Derivative (Enhanced Potency) Screening->Active Potency Increased Inactive Inactive/Less Active Derivative Screening->Inactive No Improvement Optimization Further Optimization Active->Optimization Inactive->Modification Re-design

Caption: Workflow for this compound potency enhancement.

B. Proposed Signaling Pathway Inhibition by this compound

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor ACh->Postsynaptic_Receptor Increased Stimulation Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Synaptic_Cleft Synaptic Cleft Signal Signal Propagation Postsynaptic_Receptor->Signal

Caption: Acetylcholinesterase inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activities of Palitantin and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal research, the quest for novel, efficacious agents is paramount. This guide provides a comparative overview of Palitantin, a polyketide metabolite produced by Penicillium species, and fluconazole, a widely used triazole antifungal drug. While fluconazole's antifungal profile is well-documented, data on this compound's activity against pathogenic fungi remains limited in publicly available scientific literature. This comparison, therefore, juxtaposes the extensive data on fluconazole with the currently sparse information on this compound, highlighting the need for further investigation into the latter's potential as an antifungal agent.

Mechanism of Action

Fluconazole: Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][3][4][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4] By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic 14-α-methyl sterols and a depletion of ergosterol in the fungal cell membrane.[4][5] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth, resulting in a fungistatic effect against most susceptible Candida species.[3][4]

This compound: The mechanism of action for this compound's antifungal activity has not been extensively studied or reported in the available scientific literature. While some studies have investigated its other biological activities, its specific molecular targets and pathways in fungal cells remain to be elucidated.

Quantitative Antifungal Activity

A direct quantitative comparison of the antifungal activity of this compound and fluconazole is challenging due to the lack of published data for this compound against clinically relevant fungal pathogens.

Fluconazole: The minimum inhibitory concentration (MIC) of fluconazole has been extensively studied against a wide range of fungal species. The MIC can vary depending on the fungal species and strain. For Candida albicans, susceptible isolates typically have an MIC of ≤ 8 µg/mL.[6]

Fungal SpeciesFluconazole MIC Range (µg/mL)
Candida albicans0.25 - 8
Candida glabrata0.5 - 64
Candida parapsilosis0.5 - 4
Candida tropicalis0.25 - 8
Cryptococcus neoformans2 - 16

Note: MIC values are compiled from various sources and can vary based on the specific isolate and testing methodology.

This compound: There is a notable absence of publicly available data on the MIC of this compound against common fungal pathogens such as Candida species or Aspergillus species. One study noted that (-)-palitantin had only moderate activity on the germination and growth of the plant-associated fungus Agrostis stolonifera and was significantly less active than a related compound, (-)-penienone, against Colletotrichum fragariae.[1] Another study reported that this compound was inactive in antibacterial assays.[4] A 1970 study mentioned "Candida / drug effects" in its indexing terms for an article on this compound, but no concrete data is available in the abstract.[2]

Experimental Protocols

Standardized methods for determining the antifungal activity of compounds like this compound and fluconazole are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for these assays.[7][8][9]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a standardized liquid medium, such as RPMI-1640.[8][10]

  • Drug Dilution: The antifungal agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated at a specified temperature (typically 35-37°C) for 24-48 hours.[9]

  • MIC Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.[9]

Time-Kill Kinetic Assay

This assay provides information on the fungicidal or fungistatic activity of a compound over time.

  • Inoculum Preparation: A standardized fungal suspension is prepared as in the MIC assay.

  • Exposure to Antifungal: The fungal suspension is added to flasks containing broth with the antifungal agent at various concentrations (e.g., 1x, 2x, 4x the MIC) and a drug-free control.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask, serially diluted, and plated on agar plates.

  • Colony Counting: After incubation, the number of colony-forming units (CFU) per milliliter is determined for each time point and concentration.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal activity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Antifungal C->D E Incubate (24-48h, 35°C) D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC F->G

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling cluster_quantification Quantification & Analysis A Prepare Standardized Inoculum B Add Inoculum to Antifungal Solutions (Various MIC Multiples) A->B C Incubate and Collect Aliquots at Time Points (0, 2, 4, 8, 24h) B->C D Serial Dilution and Plating C->D E Incubate Plates and Count CFUs D->E F Plot log10 CFU/mL vs. Time E->F G Determine Fungicidal/Fungistatic Activity F->G

Figure 2. Workflow for Time-Kill Kinetic Assay.

Fluconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Cytochrome P450) Lanosterol->Enzyme conversion Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Enzyme->Ergosterol Enzyme->Disruption leads to inhibition of ergosterol synthesis & accumulation of toxic sterols Fluconazole Fluconazole Fluconazole->Enzyme inhibits

Figure 3. Signaling Pathway for Fluconazole's Mechanism of Action.

Conclusion

Fluconazole is a well-established antifungal agent with a clearly defined mechanism of action and a wealth of supporting experimental data. In contrast, this compound remains a poorly characterized metabolite in the context of its antifungal properties. The available literature does not provide sufficient data to perform a meaningful comparison of its antifungal activity with that of fluconazole. Further research, including in vitro susceptibility testing (MIC determination) and time-kill kinetic studies against a panel of clinically relevant fungal pathogens, is necessary to elucidate the potential of this compound as an antifungal agent. Without such data, any comparison with established drugs like fluconazole would be purely speculative. Researchers in drug development are encouraged to explore the antifungal potential of natural products like this compound, as they may represent untapped sources of novel antimicrobial compounds.

References

A Comparative Guide to the Mechanisms of Action: Palitantin versus Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the fungal secondary metabolite, palitantin, and the well-established antifungal drug, amphotericin B. While amphotericin B's mode of action is extensively studied and documented, the antifungal mechanism of this compound remains largely unelucidated in publicly available scientific literature. This document summarizes the current understanding of both compounds, drawing from experimental data to highlight their distinct interactions with fungal cells.

Introduction

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of invasive fungal infections for decades. Its efficacy is attributed to its direct interaction with the fungal cell membrane. In contrast, this compound, a secondary metabolite produced by various Penicillium species, has been noted for its biological activities, but its specific mechanism as an antifungal agent is not well-defined. This guide aims to present a side-by-side comparison based on available data, acknowledging the significant knowledge gap that currently exists for this compound.

Amphotericin B: A Deep Dive into its Mechanism of Action

Amphotericin B's primary mode of action is the disruption of fungal cell membrane integrity. This is a multi-step process initiated by the specific binding of the drug to ergosterol, the principal sterol in fungal cell membranes.

Molecular Interaction and Channel Formation

Amphotericin B is an amphipathic molecule, possessing both a hydrophobic polyene chain and a hydrophilic polyol region. This structure facilitates its insertion into the lipid bilayer of the fungal cell membrane. The binding affinity of amphotericin B is significantly higher for ergosterol than for cholesterol, the predominant sterol in mammalian cell membranes, which provides a degree of selectivity.

Following the initial binding, amphotericin B molecules self-assemble to form transmembrane channels or pores. These channels disrupt the permeability of the membrane, leading to the leakage of essential intracellular ions, primarily potassium (K⁺), and other small molecules. This rapid loss of intracellular components leads to the depolarization of the membrane and ultimately, fungal cell death.

dot

AmphotericinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B Membrane Ergosterol Phospholipid Bilayer AmB->Membrane Binds to Ergosterol Channel Ion Channel (AmB-Ergosterol Complex) Membrane->Channel Forms Transmembrane Channel Ions K+ Ions Channel->Ions Leakage of Intracellular Ions CellDeath Fungal Cell Death Ions->CellDeath Leads to

Caption: Mechanism of action of Amphotericin B.

This compound: An Undefined Antifungal Mechanism

The scientific literature lacks detailed studies on the specific antifungal mechanism of action of this compound. While some reports indicate it possesses antifungal, antiprotozoal, and antibacterial activities, the molecular targets and cellular pathways it affects in fungi have not been thoroughly investigated.

One study from 1970 reported effects of this compound on Leishmania brasiliensis and Candida, however, the detailed mechanistic insights are not readily accessible in modern databases[1]. More recent research has focused on the synthesis of this compound derivatives to enhance its biological activities, with one study noting that this compound itself was inactive in the specific antibacterial and antiplasmodial assays conducted[2]. Another recent publication highlighted (+)-palitantin's potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme primarily associated with metabolic diseases like diabetes, which does not directly explain its antifungal properties.

Due to this lack of concrete evidence, a detailed mechanistic pathway for this compound's antifungal action cannot be provided at this time. It is possible that its mode of action is entirely different from that of amphotericin B, potentially involving enzymatic inhibition or interference with other cellular processes.

dot

Palitantin_Activity cluster_source Source cluster_activity Reported Biological Activities Penicillium Penicillium sp. This compound This compound Penicillium->this compound Produces Antifungal Antifungal (?) This compound->Antifungal Antiprotozoal Antiprotozoal This compound->Antiprotozoal Antibacterial Antibacterial This compound->Antibacterial PTP1B_Inhibition PTP1B Inhibition This compound->PTP1B_Inhibition Unknown Mechanism of Antifungal Action (Not Elucidated) Antifungal->Unknown

Caption: Reported activities of this compound.

Quantitative Data Comparison

Due to the lack of available data for this compound's antifungal mechanism, a direct quantitative comparison with amphotericin B is not feasible. The following table summarizes key parameters for amphotericin B.

ParameterAmphotericin BThis compound
Primary Molecular Target ErgosterolNot Identified
Effect on Cell Membrane Forms ion channels, increases permeabilityUnknown
Mechanism of Cell Death Leakage of intracellular ions, membrane depolarizationUnknown
Selectivity Higher affinity for fungal ergosterol over mammalian cholesterolUnknown
MIC50 against Candida albicans 0.25 - 1.0 µg/mLNot well-established
MIC90 against Candida albicans 0.5 - 2.0 µg/mLNot well-established

MIC values for Amphotericin B can vary depending on the specific Candida isolate and testing methodology.[3][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible study of antifungal mechanisms. Below are outlines of key assays used to investigate the mechanism of action of amphotericin B. No specific, validated protocols for elucidating the antifungal mechanism of this compound were found in the reviewed literature.

Amphotericin B: Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

    • Serially dilute amphotericin B in a 96-well microtiter plate containing the culture medium.

    • Add the fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.[3][5][6][7]

2. Potassium (K⁺) Leakage Assay

  • Objective: To measure the extent of membrane damage by quantifying the release of intracellular potassium ions.

  • Methodology:

    • Prepare a suspension of fungal cells (e.g., Candida albicans) or human erythrocytes in a buffered solution.

    • Incubate the cells with various concentrations of amphotericin B for a defined period.

    • Centrifuge the samples to pellet the cells.

    • Measure the concentration of K⁺ in the supernatant using an ion-selective electrode or atomic absorption spectroscopy.

    • Express the results as a percentage of the total intracellular K⁺ released by a lytic agent.[8][9][10]

3. Liposome Preparation for In Vitro Channel Formation Assays

  • Objective: To create artificial membrane vesicles (liposomes) containing ergosterol to study the formation of ion channels by amphotericin B in a controlled environment.

  • Methodology (Thin-Film Hydration):

    • Dissolve lipids (e.g., a mixture of phosphatidylcholine and ergosterol) in an organic solvent.

    • Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous buffer containing a fluorescent probe (e.g., a pH-sensitive dye) to form multilamellar vesicles.

    • Create unilamellar vesicles of a desired size by sonication or extrusion through polycarbonate membranes.

    • The formation of ion channels upon addition of amphotericin B can be monitored by changes in the fluorescence of the entrapped probe.[11][12][13]

Conclusion

This comparative guide highlights the extensive understanding of amphotericin B's mechanism of action, which is centered on its interaction with ergosterol and the subsequent disruption of the fungal cell membrane. In stark contrast, the antifungal mechanism of this compound remains a significant area for future research. While preliminary studies suggest it possesses some antimicrobial properties, the lack of detailed mechanistic data prevents a comprehensive comparison. Further investigation into the molecular targets and cellular effects of this compound is necessary to determine its potential as a novel antifungal agent and to understand its place in the landscape of antimicrobial compounds.

References

Efficacy of Palitantin Compared to Other Fungal Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative analysis of the fungal metabolite Palitantin and its efficacy relative to other fungal secondary metabolites. The comparison focuses on four key biological activities: Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, acetylcholinesterase inhibition, antifungal activity, and antiplasmodial activity. Quantitative data from various studies are summarized in tabular format to facilitate direct comparison. Detailed experimental protocols for the cited bioassays are provided, along with visualizations of key experimental workflows and signaling pathways to support comprehension and replication of findings.

Introduction to this compound

This compound is a polyketide secondary metabolite first isolated from Penicillium palitans. It has been the subject of interest for its diverse biological activities. Structurally, it is a substituted cyclohexanone. This guide aims to contextualize the efficacy of this compound by comparing its performance with other known fungal metabolites in various biological assays.

Comparative Efficacy Data

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity.

  • Table 1: Comparison of PTP1B Inhibitory Activity of Fungal Metabolites

MetaboliteFungal SourceIC50 (µM)
(+)-Palitantin Geomyces sp. 3-17.9[1]
Anhydrofulvic acidPenicillium sp. JF-551.90[2]
PenstyrylpyronePenicillium sp. JF-555.28[2]
Aspergorakhin AAspergillus gorakhpurensis0.57[3][4]
Fructigenine AMarine-derived fungus10.7[5]
FlavoglaucinMarine-derived fungus13.4[5]
Penostatin CPenicillium sp.0.37[1]
EchinulinMarine-derived fungus29.4[5]
CyclopenolMarine-derived fungus30.0[5]
ViridicatolMarine-derived fungus64.0[5]
Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.

  • Table 2: Comparison of Acetylcholinesterase Inhibitory Activity of Fungal Metabolites

MetaboliteFungal SourceIC50 (µM)
This compound -Data not available
Arisugacin APenicillium sp. FO-42590.001[6][7]
Arisugacin BPenicillium sp. FO-4259~0.0258[6]
Arisugacin CPenicillium sp. FO-4259-112.5[8]
Arisugacin DPenicillium sp. FO-4259-113.5[8]
CitrininAspergillus niveus Fv-er4015.06 (µg/mL)[9]
Terrequinone AAspergillus niveus Fv-er40111.10 (µg/mL)[9]
Quinolactacin A1Penicillium citrinumData not available[10]
Quinolactacin A2Penicillium citrinumData not available[10]
Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents.

  • Table 3: Comparison of Antifungal Activity (MIC) of Fungal Metabolites

MetaboliteFungal SourceTest OrganismMIC (µg/mL)
This compound --Inactive in some assays[11]
PeAfpAPenicillium expansumPenicillium digitatum1[12]
PeAfpAPenicillium expansumCandida albicans4[12]
PeAfpBPenicillium expansumPenicillium spp.12[12]
PAFCPenicillium chrysogenumCandida albicans2.5 (IC90)[13]
Penirubens APenicillium rubensCandida albicans12.5 (synergistic)[14]
Penirubens BPenicillium rubensCandida albicans50 (synergistic)[14]
CapsaicinCapsicum spp.Penicillium expansum122.16[15]
Antiplasmodial Activity

The development of new antiplasmodial compounds is crucial in the fight against malaria.

  • Table 4: Comparison of Antiplasmodial Activity of Fungal Metabolites

Metabolite/ExtractFungal SourceTest OrganismIC50/EC50
This compound -Plasmodium falciparumInactive in some assays[11]
(Z)-Palifluorin (this compound derivative) -Plasmodium falciparumModerate activity[11]
PulixinPurpureocillium lilacinumPlasmodium falciparum47 nM (EC50)[11]
Hydroethanolic leaf extractDacryodes edulisPlasmodium falciparum (3D7)3.10 µg/mL[16]
Hydroethanolic leaf extractDacryodes edulisPlasmodium falciparum (Dd2)3.56 µg/mL[16]
3,3′,4-tri-O-methylellagic acidDacryodes edulisPlasmodium falciparum (Dd2)0.63 µg/mL[16]
LupeolViolaceae familyPlasmodium falciparum (3D7)27.7 µM[17]

Experimental Protocols

PTP1B Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B, which dephosphorylates a substrate. The product of the reaction is quantified, typically by spectrophotometry.

  • Methodology:

    • Recombinant human PTP1B is incubated with the test compound at various concentrations in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

    • The reaction is initiated by adding a synthetic substrate, such as p-nitrophenyl phosphate (pNPP).

    • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped by adding a strong base (e.g., NaOH).

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PTP1B activity, is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: This colorimetric method measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

  • Methodology:

    • The assay is typically performed in a 96-well microplate.

    • A solution of AChE in phosphate buffer (e.g., 0.1 M, pH 8.0) is mixed with the test compound at various concentrations.

    • DTNB solution is added to the mixture.

    • The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

    • The absorbance is measured at 412 nm at regular intervals.

    • The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates with and without the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Methodology:

    • A serial dilution of the test compound is prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microplate.

    • A standardized inoculum of the fungal strain to be tested is added to each well.

    • The microplate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
  • Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA.

  • Methodology:

    • Asynchronous or synchronized cultures of P. falciparum are incubated in 96-well plates with serial dilutions of the test compound.

    • The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, the plates are frozen to lyse the red blood cells and release the parasites.

    • A lysis buffer containing SYBR Green I is added to each well.

    • The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • The IC50 value is calculated from the dose-response curve.

Visualizations

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin LR Leptin Receptor Leptin->LR IRS Insulin Receptor Substrate IR->IRS phosphorylates JAK2 JAK2 LR->JAK2 activates PI3K PI3K IRS->PI3K STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates AKT Akt PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Gene_Expression Gene Expression STAT3->Gene_Expression

Caption: PTP1B negative regulation of insulin and leptin signaling.

AChE_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Measurement AChE AChE Solution Mix Mix AChE, Inhibitor, and DTNB AChE->Mix Inhibitor Test Compound (e.g., this compound) Inhibitor->Mix ATCI Acetylthiocholine (Substrate) DTNB DTNB DTNB->Mix Add_Substrate Add ATCI to initiate reaction Mix->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure

Caption: Workflow for the Ellman's method of AChE inhibition.

Discussion and Conclusion

The compiled data indicates that while (+)-Palitantin shows promising inhibitory activity against PTP1B, its efficacy in other tested areas, such as antifungal and antiplasmodial activities, appears limited in its natural form. However, derivatives of this compound have shown some potential, suggesting that the core structure could be a valuable scaffold for semi-synthetic modifications to enhance specific biological activities.

Compared to other fungal metabolites, this compound's PTP1B inhibitory activity is within the range of other reported inhibitors, though some compounds like Aspergorakhin A and Anhydrofulvic acid show greater potency. In the realm of acetylcholinesterase inhibition, metabolites like Arisugacin A from Penicillium species demonstrate exceptionally high potency, orders of magnitude greater than many other fungal compounds.

The provided experimental protocols offer standardized methods for researchers to further evaluate this compound and other fungal metabolites. The visualizations aim to clarify the complex signaling pathways and experimental procedures involved in this research area. Further investigation into the structure-activity relationships of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

In Vivo Validation of Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a generalized framework for the in vivo validation of a novel antifungal agent, referred to herein as "Hypothetical Agent X." The experimental data for established antifungal drugs is sourced from published literature for comparative purposes. Due to the limited availability of specific in vivo studies on the antifungal properties of Palitantin, this document serves as an illustrative template rather than a direct evaluation of this compound.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Preclinical in vivo studies are a critical step in the validation of new antifungal candidates, providing essential data on efficacy, toxicity, and pharmacokinetics in a whole-organism context. This guide outlines key experimental protocols and presents comparative data to aid researchers in the in vivo assessment of new antifungal compounds. We will use a murine model of systemic candidiasis to illustrate the comparison of "Hypothetical Agent X" with the standard-of-care antifungal, Fluconazole.

Comparative Efficacy of Antifungal Agents in a Murine Model of Systemic Candidiasis

The following tables summarize the quantitative data on the efficacy of our "Hypothetical Agent X" in comparison to Fluconazole and a vehicle control in a murine model of systemic Candida albicans infection.

Table 1: Survival Rates of Infected Mice

Treatment GroupDosageSurvival Rate (%) at Day 14 Post-Infection
Vehicle Control-0%
Fluconazole20 mg/kg/day70%
Hypothetical Agent X10 mg/kg/day80%
Hypothetical Agent X20 mg/kg/day90%

Table 2: Fungal Burden in Kidneys

Treatment GroupDosageMean Fungal Burden (log10 CFU/g of tissue) ± SD
Vehicle Control-7.5 ± 0.8
Fluconazole20 mg/kg/day4.2 ± 0.6
Hypothetical Agent X10 mg/kg/day3.9 ± 0.5
Hypothetical Agent X20 mg/kg/day3.1 ± 0.4

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo studies. Below are the protocols for the key experiments cited in this guide.

Murine Model of Systemic Candidiasis

This protocol describes the establishment of a systemic Candida albicans infection in mice to evaluate the efficacy of antifungal agents.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Phosphate-buffered saline (PBS), sterile

  • Female BALB/c mice (6-8 weeks old)

  • Antifungal agents (dissolved in an appropriate vehicle)

  • Vehicle control

  • Insulin syringes with 27G needles

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

  • Infection:

    • Inject each mouse with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) via the lateral tail vein.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer the antifungal agents and vehicle control at the specified dosages and routes (e.g., intraperitoneal or oral gavage) once daily for 7 consecutive days.

  • Monitoring:

    • Monitor the mice daily for signs of illness and mortality for a period of 14 days.

Determination of Fungal Burden

This protocol outlines the procedure for quantifying the fungal load in the kidneys of infected mice.

Materials:

  • Kidneys from infected and treated mice

  • Sterile PBS

  • Tissue homogenizer

  • YPD agar plates

  • Incubator

Procedure:

  • Tissue Collection:

    • At a predetermined endpoint (e.g., day 8 post-infection), euthanize the mice.

    • Aseptically remove the kidneys.

  • Homogenization:

    • Weigh the kidneys.

    • Homogenize the kidneys in a known volume of sterile PBS.

  • Plating and Incubation:

    • Prepare serial dilutions of the tissue homogenates in sterile PBS.

    • Plate 100 µL of each dilution onto YPD agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

  • Quantification:

    • Count the number of colony-forming units (CFU) on the plates.

    • Calculate the fungal burden as log10 CFU per gram of kidney tissue.

Visualizations

Diagrams are provided to illustrate key biological pathways and experimental workflows.

experimental_workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment cluster_data Data Analysis prep_fungi Prepare Fungal Inoculum (C. albicans) infect Induce Systemic Infection (Intravenous Injection) prep_fungi->infect prep_animals Acclimate Mice (BALB/c, 6-8 weeks) prep_animals->infect prep_agents Prepare Antifungal Agents (Hypothetical Agent X, Fluconazole, Vehicle) treat Administer Treatment (Daily for 7 days) prep_agents->treat infect->treat monitor Monitor Survival (14 days) treat->monitor fungal_burden Determine Fungal Burden (Kidney Homogenization) treat->fungal_burden analyze Compare Survival Curves & Fungal Loads monitor->analyze fungal_burden->analyze

Figure 1: Experimental workflow for in vivo antifungal efficacy testing.

ergosterol_pathway acetyl_coa Acetyl-CoA hmg_coa_reductase HMG-CoA Reductase acetyl_coa->hmg_coa_reductase Multiple Steps mevalonate Mevalonate squalene Squalene mevalonate->squalene Multiple Steps squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol lanosterol_demethylase Lanosterol 14α-demethylase lanosterol->lanosterol_demethylase ergosterol Ergosterol hmg_coa_reductase->mevalonate squalene_epoxidase->lanosterol lanosterol_demethylase->ergosterol Multiple Steps azoles Azoles (e.g., Fluconazole) azoles->lanosterol_demethylase Inhibition polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binding & Disruption

Figure 2: Fungal ergosterol biosynthesis pathway and targets of antifungal drugs.

Conclusion

The in vivo validation of novel antifungal agents is a multifaceted process that requires rigorous experimental design and careful data interpretation. The murine model of systemic candidiasis provides a robust platform for assessing the efficacy of new compounds. The data presented for "Hypothetical Agent X" suggests a promising antifungal profile with superior efficacy to Fluconazole in this model. Further studies, including toxicology and pharmacokinetic analyses, are warranted to fully characterize its potential as a clinical candidate. The provided protocols and comparative data serve as a valuable resource for researchers navigating the preclinical development of new antifungal therapies.

The Structure-Activity Relationship of Palitantin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Palitantin Derivatives and Their Biological Activities

This compound, a natural product first isolated from Penicillium palitans, has garnered interest in the scientific community for its diverse biological activities, including moderate antiparasitic and antifungal properties, as well as its potential as an acetylcholinesterase inhibitor.[1] This guide provides a comparative analysis of this compound and its semi-synthetic analogs, offering insights into their structure-activity relationships (SAR). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Biological Activity

Recent studies have focused on the semi-synthesis of this compound derivatives to explore and enhance their biological potential.[2] While extensive quantitative data across a wide range of analogs remains limited in publicly available literature, initial findings provide valuable insights into the SAR of this compound class. The following tables summarize the reported biological activities of this compound and its key analogs.

Table 1: Antibacterial Activity of this compound and its Analogs

CompoundTarget OrganismActivity LevelMinimum Inhibitory Concentration (MIC)
This compoundEnterococcus faecalisInactiveNot Reported
Staphylococcus aureusInactiveNot Reported
(E)-PalifluorinEnterococcus faecalisWeakNot Reported
Staphylococcus aureusWeakNot Reported

Table 2: Antiplasmodial Activity of this compound and its Analogs

CompoundTarget OrganismActivity LevelIC50 Value
This compoundPlasmodium falciparumInactiveNot Reported
(Z)-PalifluorinPlasmodium falciparumModerateNot Reported

Table 3: Acetylcholinesterase Inhibitory Activity

CompoundActivity LevelIC50 Value
This compoundPotent InhibitorNot Reported

Note: The qualitative descriptions of activity ("weak," "moderate," "inactive") are based on the findings reported by Santucci et al. (2024).[2] Specific MIC and IC50 values for the analogs are not yet publicly available.

Key Structure-Activity Relationship Insights

The preliminary data suggests that modifications at the carbonyl group of the cyclohexanone ring of this compound can significantly impact its biological activity. The introduction of a (4-(trifluoromethyl)benzyl)-hydrazone moiety, as seen in the Palifluorin analogs, appears to be crucial for conferring antibacterial and antiplasmodial activities, which are absent in the parent this compound molecule.[2]

Specifically, the stereochemistry of the hydrazone double bond seems to influence the type and magnitude of the activity. The (Z)-isomer, (Z)-Palifluorin, displays moderate antiplasmodial activity, while the (E)-isomer, (E)-Palifluorin, exhibits weak antibacterial activity.[2] This indicates that the spatial arrangement of the substituted benzyl group is a key determinant of the biological target recognition.

The potent acetylcholinesterase inhibitory activity of this compound itself suggests that the core cyclohexanone structure with its specific stereochemistry is important for binding to this enzyme.[1] Further research is needed to elucidate the SAR of this compound analogs on acetylcholinesterase inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound and its analogs.

Broth Microdilution Method for Antifungal and Antibacterial Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of compounds against fungal and bacterial strains.

  • Preparation of Microbial Inoculum:

    • Fungal or bacterial strains are cultured on appropriate agar plates.

    • A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the assay plate.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • The diluted microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • The plates are incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the compounds is typically evaluated against chloroquine-sensitive and/or chloroquine-resistant strains of Plasmodium falciparum.

  • Culturing of Parasites:

    • P. falciparum is cultured in human erythrocytes in a complete medium supplemented with human serum.

  • Drug Susceptibility Assay:

    • The parasite culture, synchronized at the ring stage, is incubated with serial dilutions of the test compounds in a 96-well plate.

    • After a specified incubation period (e.g., 48-72 hours), parasite growth is assessed using various methods such as microscopic counting of Giemsa-stained smears, or by using fluorescent dyes that bind to parasite DNA.

  • Determination of IC50:

    • The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in parasite growth compared to the untreated control, is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of the compounds on acetylcholinesterase (AChE) activity can be determined using a colorimetric method based on Ellman's reagent.

  • Reaction Mixture Preparation:

    • The assay is performed in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Enzyme Inhibition:

    • The test compounds at various concentrations are pre-incubated with the enzyme acetylcholinesterase.

  • Enzymatic Reaction and Detection:

    • The reaction is initiated by the addition of the substrate, ATCI.

    • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The absorbance of the yellow product is measured over time using a microplate reader at a specific wavelength (e.g., 412 nm).

  • Calculation of Inhibition:

    • The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control. The IC50 value is then calculated.

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the processes involved in the evaluation of this compound analogs, the following diagrams illustrate the experimental workflow and the logical relationship of the structure-activity observations.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Activity Screening cluster_data Data Analysis & SAR This compound This compound (Starting Material) Analogs This compound Analogs (e.g., Palifluorins) This compound->Analogs Semi-synthesis AChE AChE Inhibition Assays This compound->AChE Antibacterial Antibacterial Assays Analogs->Antibacterial Antiplasmodial Antiplasmodial Assays Analogs->Antiplasmodial MIC MIC Determination Antibacterial->MIC IC50 IC50 Determination Antiplasmodial->IC50 AChE->IC50 SAR Structure-Activity Relationship Analysis MIC->SAR IC50->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

SAR_Logic cluster_structure Chemical Structure cluster_activity Observed Biological Activity This compound This compound Modification Modification at Carbonyl Group This compound->Modification NoActivity Inactive (Antibacterial/ Antiplasmodial) This compound->NoActivity AChE_Activity Active (AChE Inhibition) This compound->AChE_Activity Analogs Hydrazone Analogs ((E) & (Z)-Palifluorin) Modification->Analogs GainedActivity Gained Activity (Antibacterial & Antiplasmodial) Analogs->GainedActivity

Caption: Logical relationship of the structure-activity observations for this compound and its analogs.

References

Navigating Antifungal Resistance: A Comparative Look at Palitantin and Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antifungal resistance is critical for the development of novel therapeutics. While comprehensive cross-resistance studies involving the fungal metabolite Palitantin are not extensively available in publicly accessible literature, this guide provides a framework for such investigations. By examining the established mechanisms of action and resistance of major antifungal drug classes, we can anticipate potential cross-resistance profiles and design effective experimental workflows.

This compound, a metabolite of Penicillium palitans, has been noted for its effects against certain microorganisms.[1][2] However, its interaction with common antifungal resistance mechanisms has yet to be fully elucidated. This guide, therefore, focuses on the well-characterized resistance pathways for known antifungal agents, offering a comparative basis for future studies on this compound.

Comparative Analysis of Antifungal Drug Classes

To understand potential cross-resistance, it is essential to compare the mechanisms of action and resistance of current antifungal drugs. The following tables summarize these aspects for the major classes of antifungal agents.

Table 1: Mechanisms of Action of Major Antifungal Drug Classes

Drug ClassPrimary TargetMechanism of ActionRepresentative Drugs
Polyenes Ergosterol (in the fungal cell membrane)Binds to ergosterol, forming pores in the membrane, which leads to leakage of intracellular contents and cell death.[3][4]Amphotericin B, Nystatin
Azoles Lanosterol 14α-demethylase (Erg11p)Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to the accumulation of toxic sterol precursors.[4][5]Fluconazole, Itraconazole, Voriconazole
Echinocandins β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in osmotic instability and cell lysis.[3][6]Caspofungin, Micafungin, Anidulafungin
Allylamines Squalene epoxidaseInhibits squalene epoxidase, an enzyme involved in the early stages of ergosterol biosynthesis.Terbinafine
Pyrimidines DNA and RNA synthesisInterferes with DNA and RNA synthesis after being converted to 5-fluorouracil within the fungal cell.[7]Flucytosine

Table 2: Common Mechanisms of Resistance to Antifungal Drugs

Resistance MechanismDrug Classes AffectedDescription
Target Site Modification Azoles, Echinocandins, PyrimidinesMutations in the genes encoding the drug target (e.g., ERG11, FKS1) reduce the binding affinity of the antifungal agent.[8][9]
Overexpression of the Target AzolesIncreased production of the target enzyme (lanosterol 14α-demethylase) can overcome the inhibitory effect of the drug.[5][9]
Efflux Pump Upregulation AzolesIncreased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps the drug out of the cell, reducing its intracellular concentration.[8]
Alterations in Sterol Biosynthesis Azoles, PolyenesChanges in the ergosterol biosynthesis pathway can reduce the cell's dependence on the target enzyme or decrease the amount of ergosterol in the membrane.[4]
Biofilm Formation All classesThe extracellular matrix of biofilms can act as a physical barrier, preventing the drug from reaching the fungal cells.[7]

Experimental Protocols for Assessing Cross-Resistance

A systematic approach is required to determine if resistance to one antifungal agent confers resistance to another. Below is a generalized protocol for assessing cross-resistance between a novel compound like this compound and known antifungal drugs.

Protocol: In Vitro Assessment of Antifungal Cross-Resistance

  • Isolate Selection:

    • Acquire a panel of fungal isolates with well-characterized resistance mechanisms to one or more classes of antifungal drugs (e.g., azole-resistant Candida albicans with known ERG11 mutations or efflux pump overexpression).

    • Include a set of susceptible wild-type strains of the same species for comparison.

  • Antifungal Susceptibility Testing (AST):

    • Perform broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound and the panel of known antifungal drugs (e.g., fluconazole, amphotericin B, caspofungin) for each isolate. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

  • Data Analysis and Interpretation:

    • Compare the MIC values of this compound for the resistant isolates to those for the susceptible isolates.

    • A significant increase in the MIC of this compound for isolates resistant to a specific class of antifungal drug suggests cross-resistance.

    • Conversely, if the MIC of this compound remains low for isolates resistant to other drugs, it may indicate a novel mechanism of action and a lack of cross-resistance.

  • Checkerboard Assays for Synergy/Antagonism:

    • To investigate potential interactions, perform checkerboard assays by testing serial dilutions of this compound in combination with serial dilutions of another antifungal drug.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates a typical workflow for investigating the cross-resistance profile of a test compound.

cluster_setup Phase 1: Isolate Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion Isolates Select Fungal Isolates (Resistant & Susceptible Strains) Culture Culture and Standardize Inoculum Isolates->Culture AST Perform Broth Microdilution (MIC Determination) Culture->AST Checkerboard Perform Checkerboard Assays (FICI Calculation) Culture->Checkerboard MIC_Comp Compare MICs between Resistant and Susceptible Groups AST->MIC_Comp FICI_Calc Analyze FICI for Synergy/Antagonism Checkerboard->FICI_Calc Cross_Res Determine Cross-Resistance Profile MIC_Comp->Cross_Res Interaction Identify Drug Interactions FICI_Calc->Interaction

Caption: A generalized workflow for assessing antifungal cross-resistance.

Signaling Pathway for Azole Resistance

This diagram illustrates a simplified signaling pathway leading to the upregulation of efflux pumps, a common mechanism of azole resistance.

cluster_cell Fungal Cell cluster_nucleus Azole Azole Drug Receptor Stress Sensor/ Transcription Factor Azole->Receptor induces Nucleus Nucleus Receptor->Nucleus translocates to DNA DNA (Drug-Responsive Element) mRNA mRNA Transcript DNA->mRNA transcribes EffluxPump Efflux Pump (e.g., ABC, MFS) mRNA->EffluxPump translates to EffluxPump->Azole expels

Caption: A simplified pathway of azole-induced efflux pump expression.

By leveraging these established frameworks, researchers can effectively design and interpret studies to characterize the cross-resistance profile of this compound and other novel antifungal candidates, paving the way for the development of more robust and effective therapies against resistant fungal pathogens.

References

Validating Antiprotozoal Targets: A Comparative Guide Featuring Palitantin Derivatives as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiprotozoal agents is a critical endeavor in global health, driven by the emergence of drug resistance and the need for more effective and safer treatments. The natural product Palitantin, while inactive in its native form against Plasmodium falciparum, has yielded a derivative, (Z)-Palifluorin, with moderate antiplasmodial activity[1]. This finding positions the this compound scaffold as a potential starting point for the development of new antimalarial drugs. However, the journey from a moderately active compound to a validated drug candidate with a known mechanism of action is complex.

This guide provides a comparative framework for validating the potential antiprotozoal targets of a novel compound, using the hypothetical advancement of (Z)-Palifluorin as a case study. We will compare the target validation pathways of this hypothetical candidate with those of three well-established antimalarial drugs: Chloroquine, Pyrimethamine, and Artemisinin. Each of these drugs operates via a distinct mechanism, offering a broad perspective on the experimental strategies employed in antiprotozoal drug development.

Comparative Analysis of Antimalarial Agents

The validation of a drug's target is a multi-faceted process that combines genetic, biochemical, and cell-based approaches. The following table summarizes the key characteristics of our hypothetical candidate, (Z)-Palifluorin, alongside our comparator drugs.

Compound Status Antimalarial Potency (IC50) Primary Target(s) Mechanism of Action
(Z)-Palifluorin Hypothetical HitModerate (Estimated: 1-10 µM)UnknownTo be determined
Chloroquine Established Drug~10-100 nM (strain-dependent)Heme detoxification pathwayAccumulates in the parasite's food vacuole and inhibits the polymerization of heme into hemozoin, leading to the buildup of toxic free heme.
Pyrimethamine Established Drug~1-10 nM (sensitive strains)Dihydrofolate Reductase (DHFR)A competitive inhibitor of the DHFR enzyme, which is essential for the synthesis of folic acid, a precursor for DNA synthesis.
Artemisinin Established Drug~1-10 nMMultiple potential targets (e.g., PfATP6, TCTP)Activated by heme iron to produce reactive oxygen species (ROS), leading to widespread damage to parasite proteins and other macromolecules.

Experimental Protocols for Target Identification and Validation

The identification and validation of a drug target for a novel compound like (Z)-Palifluorin would involve a tiered approach, starting with broad, unbiased methods and progressing to more focused, target-specific assays. Below are detailed methodologies for key experiments in this process.

In Vitro Antiplasmodial Activity Assay
  • Objective: To quantify the potency of the compound against P. falciparum and to determine if its activity is specific to the parasite or due to general cytotoxicity.

  • Methodology:

    • P. falciparum cultures are synchronized at the ring stage and diluted to a parasitemia of 0.5-1% in complete RPMI-1640 medium.

    • The compound of interest is serially diluted in DMSO and added to the parasite cultures in 96-well plates.

    • The plates are incubated for 48-72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).

    • Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

    • For cytotoxicity assessment, the compound is incubated with a mammalian cell line (e.g., HEK293T or HepG2) under similar conditions, and cell viability is measured using an MTT or resazurin-based assay.

    • The 50% inhibitory concentration (IC50) for parasite growth and the 50% cytotoxic concentration (CC50) for the mammalian cell line are calculated. The selectivity index (SI = CC50/IC50) is then determined.

Thermal Proteome Profiling (TPP)
  • Objective: To identify the direct protein targets of a compound in a cellular context by observing changes in protein thermal stability upon compound binding.

  • Methodology:

    • Intact P. falciparum parasites are treated with the compound or a vehicle control.

    • The treated parasites are aliquoted and heated to a range of temperatures.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The soluble proteins from each temperature point are digested into peptides and labeled with isobaric tags (e.g., TMT) for quantitative mass spectrometry.

    • The relative abundance of each protein at each temperature is determined by LC-MS/MS.

    • The melting curves for each protein in the treated versus control samples are compared. A shift in the melting curve indicates a direct interaction between the compound and the protein.

Recombinant Enzyme Inhibition Assay
  • Objective: To validate a putative enzyme target identified through methods like TPP and to determine the inhibitory kinetics of the compound.

  • Methodology:

    • The gene encoding the putative target enzyme from P. falciparum is cloned into an expression vector (e.g., pET vector for E. coli expression).

    • The recombinant protein is expressed in a suitable host and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • The enzymatic activity of the purified protein is measured using a substrate-specific assay (e.g., spectrophotometric, fluorometric, or radiometric).

    • The compound is serially diluted and incubated with the enzyme and its substrate.

    • The rate of the enzymatic reaction is measured, and the IC50 value of the compound against the enzyme is determined.

    • Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Genetic Validation of the Target
  • Objective: To determine if the identified target is essential for parasite survival and if its modulation confers resistance or sensitivity to the compound.

  • Methodology (using CRISPR-Cas9):

    • A guide RNA (gRNA) specific to the gene encoding the putative target is designed and cloned into a Cas9-expressing plasmid.

    • A donor template plasmid containing a recodonized version of the target gene (conferring resistance to the gRNA) and a selectable marker is constructed. This template can also be used to introduce specific mutations.

    • The Cas9/gRNA and donor plasmids are co-transfected into P. falciparum.

    • Transfected parasites are selected with a drug corresponding to the selectable marker.

    • Successful gene editing is confirmed by PCR and sequencing.

    • The phenotype of the modified parasites is assessed, including their growth rate and their sensitivity to the compound . A decrease in sensitivity in parasites with a mutated target provides strong evidence for on-target activity.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and hypothetical pathways in the target validation process.

experimental_workflow cluster_discovery Phase 1: Hit Discovery & Initial Characterization cluster_identification Phase 2: Target Identification cluster_validation Phase 3: Target Validation Phenotypic_Screen Phenotypic Screen (e.g., against P. falciparum) Hit_Compound Hit Compound ((Z)-Palifluorin) Phenotypic_Screen->Hit_Compound Identifies active compound In_Vitro_Assay In Vitro Potency & Selectivity (IC50 & SI Determination) Hit_Compound->In_Vitro_Assay Characterize activity Unbiased_Methods Unbiased Approaches (e.g., Thermal Proteome Profiling, Affinity Chromatography) In_Vitro_Assay->Unbiased_Methods Proceed with potent & selective hit Putative_Targets List of Putative Targets Unbiased_Methods->Putative_Targets Generate hypotheses Biochemical_Validation Biochemical Validation (Recombinant Enzyme Assay) Putative_Targets->Biochemical_Validation Validate direct inhibition Genetic_Validation Genetic Validation (CRISPR-Cas9 Modification) Putative_Targets->Genetic_Validation Confirm essentiality & on-target effect Validated_Target Validated Target Biochemical_Validation->Validated_Target Genetic_Validation->Validated_Target

Experimental workflow for target identification and validation.

signaling_pathway cluster_folate P. falciparum Folate Biosynthesis Pathway GTP GTP DHPS DHPS GTP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR DHFR THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Inhibition of the folate pathway by Pyrimethamine.

logical_relationship Start Start: Hit Compound Identified Target_ID Target Identification (e.g., TPP, Affinity-MS) Start->Target_ID Decision1 Putative Target(s) Identified? Target_ID->Decision1 Biochem_Val Biochemical Validation: Does compound inhibit recombinant protein? Decision1->Biochem_Val Yes Revisit Re-evaluate Hit or Target ID Strategy Decision1->Revisit No Decision2 Inhibition Confirmed? Biochem_Val->Decision2 Genetic_Val Genetic Validation: Does target modification alter compound sensitivity? Decision2->Genetic_Val Yes Decision2->Revisit No Decision3 On-target effect Confirmed? Genetic_Val->Decision3 Validated Target Validated: Proceed to Lead Optimization Decision3->Validated Yes Decision3->Revisit No

Logical flow for antiprotozoal target validation.

References

The In Vivo Landscape of Palitantin Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current literature reveals a notable absence of in vivo efficacy and toxicity data for palitantin derivatives. While preliminary in vitro studies have demonstrated a range of biological activities, the translation of these findings into live animal models has yet to be documented in published research. This guide provides a summary of the existing in vitro data, outlines standard preclinical in vivo testing methodologies, and offers a forward-looking perspective for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

This compound, a secondary metabolite produced by several Penicillium species, has been shown to possess moderate antiparasitic and antifungal properties, in addition to being a potent inhibitor of acetylcholinesterase[1]. Efforts to enhance its bioactivity have led to the semi-synthesis of several derivatives. However, these investigations have largely been confined to laboratory-based assays.

In Vitro Bioactivity of this compound and Its Derivatives

Recent research has focused on the creation of nitrogen-containing derivatives of this compound to explore new biological activities. The following table summarizes the key findings from these in vitro studies.

CompoundDerivative TypeIn Vitro ActivityOrganism(s)Key FindingsReference
This compound-InactiveEnterococcus faecalis, Staphylococcus aureusThe parent compound showed no antibacterial activity in the tested assays.[2]
(Z)-Palifluorin(4-(trifluoromethyl)benzyl)-hydrazoneModerate antiplasmodial activityPlasmodium falciparumDemonstrated potential as an antimalarial agent.[2]
(E)-Palifluorin(4-(trifluoromethyl)benzyl)-hydrazoneWeak antibacterial activityEnterococcus faecalis, Staphylococcus aureusShowed limited potential against common bacterial strains.[2]
Imine DerivativesHydrazones, sulfonyl hydrazide, oximeUnder investigationPlasmodium spp., Leishmania spp., Trypanosoma cruziCurrently undergoing purification and biological assessment for antiparasitic and antibacterial activities.[1]

A Proposed Roadmap for In Vivo Evaluation

Given the lack of in vivo data, a standardized preclinical research workflow is essential to systematically evaluate the efficacy and toxicity of promising this compound derivatives. The following diagram illustrates a typical experimental workflow for advancing a compound from in vitro discovery to preclinical in vivo assessment.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies in_vitro_screening Primary Screening (e.g., cell viability, enzyme inhibition) lead_identification Lead Compound Identification in_vitro_screening->lead_identification Hit Confirmation acute_toxicity Acute Toxicity Study (e.g., LD50 determination) lead_identification->acute_toxicity Transition to Animal Studies animal_model Disease Model Selection (e.g., xenograft, induced) acute_toxicity->animal_model efficacy_study Efficacy & Dosing Study animal_model->efficacy_study pk_pd Pharmacokinetics & Pharmacodynamics efficacy_study->pk_pd histopathology Histopathology & Toxicology pk_pd->histopathology

A generalized workflow for preclinical in vivo drug development.

Key Experimental Protocols for In Vivo Studies

Should research on this compound derivatives progress to in vivo studies, the following experimental designs are standard in the field and would be critical for generating robust and comparable data.

Acute Oral Toxicity Study
  • Objective: To determine the median lethal dose (LD50) and assess the general toxic effects of a single high dose of the test compound.

  • Animal Model: Typically mice or rats (e.g., Swiss albino mice).

  • Methodology:

    • Animals are divided into several groups, including a control group receiving the vehicle and treatment groups receiving different doses of the this compound derivative.

    • The compound is administered orally via gavage.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and changes in body weight over a period of 14 days.

    • At the end of the study, a gross necropsy is performed on all animals.

  • Data Collection: Mortality rates, LD50 value calculation (e.g., using the Probit method), detailed clinical observations, body weight changes, and macroscopic organ pathology.

Xenograft Tumor Model for Efficacy Studies
  • Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a cancer model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Methodology:

    • Human cancer cells are subcutaneously injected into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

    • The this compound derivative is administered via a clinically relevant route (e.g., intraperitoneal, oral) at various doses and schedules.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Data Collection: Tumor growth inhibition (TGI), tumor volume measurements over time, body weight changes (as an indicator of toxicity), and survival data.

Potential Signaling Pathways

The noted acetylcholinesterase inhibitory activity of this compound suggests a potential interaction with cholinergic signaling pathways. While primarily associated with neuronal function, these pathways have also been implicated in the proliferation and metastasis of certain cancers. The following diagram illustrates a simplified overview of a cholinergic signaling pathway.

signaling_pathway cluster_cell Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling receptor Muscarinic Acetylcholine Receptor g_protein G-Protein Activation receptor->g_protein acetylcholine Acetylcholine acetylcholine->receptor ache Acetylcholinesterase acetylcholine->ache Degradation plc Phospholipase C g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag downstream Downstream Effects (e.g., Ca2+ release, PKC activation) ip3_dag->downstream This compound This compound/Derivatives This compound->ache Inhibition

Hypothesized interaction of this compound with cholinergic signaling.

Conclusion and Future Directions

The current body of research on this compound derivatives provides a foundation for their potential as bioactive compounds. However, the critical step of in vivo evaluation is yet to be taken. For researchers and drug development professionals, this represents both a challenge and an opportunity. Future studies should prioritize systematic in vivo toxicity and efficacy assessments to determine if the in vitro promise of this compound derivatives can be translated into tangible therapeutic applications. The use of standardized animal models and detailed experimental protocols will be paramount in generating the necessary data to move this promising class of compounds forward in the drug discovery pipeline.

References

A Comparative Analysis of Palitantin Production by Different Penicillium Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Palitantin, a bioactive secondary metabolite, from various Penicillium strains. It includes a summary of production yields, detailed experimental protocols for extraction and quantification, and an exploration of its potential mechanism of action through the inhibition of the PTP1B signaling pathway.

Introduction to this compound

This compound is a polyketide metabolite first isolated from Penicillium palitans.[1][2] It has garnered interest in the scientific community due to its potential biological activities, including antifungal and acetylcholinesterase inhibitory properties.[3] More recently, (+)-Palitantin has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, suggesting its potential therapeutic applications in metabolic diseases.[4][5]

Comparative Production of this compound

While several Penicillium species are known to produce this compound, quantitative data on production yields are limited in the available scientific literature. This highlights a significant area for future research. Below is a summary of the current knowledge on this compound production from different strains.

Penicillium StrainThis compound YieldReference
Penicillium sp. AMF1a160 mg/L[6]
Penicillium palitansYield not specified[3][7]
Penicillium communeKnown producer, yield not specified[8]
Penicillium implicatumKnown producer, yield not specified[8]

Note: The yield of this compound can be significantly influenced by fermentation conditions, including media composition, pH, temperature, and aeration. The provided yield for Penicillium sp. AMF1a was achieved under optimized laboratory conditions.

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and quantification of this compound from Penicillium cultures. These protocols are based on established techniques for fungal polyketide analysis.

Fungal Culture and Fermentation

A representative workflow for the cultivation of Penicillium strains for this compound production is depicted below.

G Workflow for Penicillium Cultivation and this compound Production cluster_0 Strain Preparation cluster_1 Production cluster_2 Downstream Processing Stock Culture Stock Culture Agar Plate Agar Plate Stock Culture->Agar Plate Inoculation Seed Culture Seed Culture Agar Plate->Seed Culture Inoculation Fermentation Fermentation Seed Culture->Fermentation Inoculation Harvest Harvest Fermentation->Harvest Centrifugation/ Filtration Extraction Extraction Harvest->Extraction

A generalized workflow for fungal cultivation and metabolite production.

Protocol:

  • Strain Activation: Inoculate the desired Penicillium strain from a glycerol stock onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture: Aseptically transfer a loopful of spores into a flask containing a suitable seed medium (e.g., Potato Dextrose Broth). Incubate at 25-28°C on a rotary shaker (150-180 rpm) for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A common production medium for this compound is a 2% malt medium.[3] Ferment for 7-14 days under the same conditions as the seed culture.

Extraction and Purification of this compound

The following protocol describes a general method for extracting and purifying this compound from the fermentation broth.

G This compound Extraction and Purification Workflow Fermentation Broth Fermentation Broth Filtration Filtration Fermentation Broth->Filtration Mycelial Mass Mycelial Mass Filtration->Mycelial Mass Culture Filtrate Culture Filtrate Filtration->Culture Filtrate Solvent Extraction Solvent Extraction Culture Filtrate->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound

A schematic for the extraction and purification of this compound.

Protocol:

  • Separation of Mycelia and Broth: Separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate or dichloromethane three times. Combine the organic layers.

  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification: Purify the crude extract using column chromatography on silica gel or a C18 reversed-phase column. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate or methanol-water) to isolate this compound. Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC

A validated HPLC method is essential for the accurate quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 264 nm).

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Signaling Pathway Modulation by this compound

Recent studies have shown that (+)-Palitantin is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance the downstream signaling of these pathways.

The diagram below illustrates the proposed mechanism of action of this compound through the inhibition of PTP1B and its impact on the insulin signaling pathway.

G Proposed Mechanism of this compound via PTP1B Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS IRS (pY) Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) This compound This compound This compound->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

This compound's inhibitory effect on PTP1B, enhancing insulin signaling.

Explanation of the Signaling Pathway:

  • Insulin Binding: Insulin binds to its receptor (IR) on the cell surface, leading to the autophosphorylation of the receptor on tyrosine residues.[5]

  • IRS Phosphorylation: The activated IR then phosphorylates Insulin Receptor Substrate (IRS) proteins.[5]

  • PI3K/Akt Pathway Activation: Phosphorylated IRS proteins serve as docking sites for and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).

  • GLUT4 Translocation and Glucose Uptake: Activated Akt promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose from the bloodstream.

  • Role of PTP1B: PTP1B acts as a negative regulator by dephosphorylating and thereby inactivating the insulin receptor.[5][9]

  • This compound's Mechanism: By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor, leading to a sustained and enhanced downstream signal, which can result in increased glucose uptake.[4]

Conclusion

This compound, a metabolite produced by several Penicillium species, shows promise as a bioactive compound, particularly due to its potent inhibition of PTP1B. While there is a need for more comprehensive comparative studies on its production from different fungal strains, the available data and established protocols provide a solid foundation for further research. The elucidation of its mechanism of action through the PTP1B signaling pathway opens up new avenues for the development of novel therapeutics for metabolic disorders. Further investigation into optimizing production and exploring the full therapeutic potential of this compound is warranted.

References

Assessing Synergistic Antimicrobial Effects: A Methodological Guide in the Context of Palitantin

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: An extensive review of current scientific literature reveals a significant gap in the investigation of the synergistic effects of Palitantin with other antimicrobial agents. To date, no specific studies providing quantitative data on such interactions have been published. Furthermore, available research indicates that this compound itself was found to be inactive in antibacterial assays against Enterococcus faecalis and Staphylococcus aureus.[1] However, certain semi-synthetic derivatives of this compound have demonstrated weak antibacterial activity, suggesting that the core structure may be a candidate for further investigation in combination therapies.[1]

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the standard methodologies used to assess antimicrobial synergy. While direct data for this compound is unavailable, the experimental protocols, data presentation formats, and logical frameworks detailed below can be applied to investigate the potential synergistic or antagonistic interactions of this compound, its derivatives, or any novel compound with known antimicrobials.

Conceptual Framework of Antimicrobial Interactions

When two antimicrobial agents are combined, their interaction can be classified into one of three categories: synergy, additivity (or indifference), or antagonism. Understanding these concepts is fundamental to designing and interpreting combination studies.

G cluster_0 cluster_1 A Antimicrobial A Synergy Synergy (Effect > A + B) A->Synergy + Additive Additivity (Effect = A + B) A->Additive + Antagonism Antagonism (Effect < A + B) A->Antagonism + B Antimicrobial B B->Synergy + B->Additive + B->Antagonism +

Fig. 1: Conceptual overview of antimicrobial interactions.

Experimental Methodologies for Synergy Testing

Two primary in vitro methods are widely used to quantify the interactions between antimicrobial agents: the Checkerboard Assay and the Time-Kill Assay.[2][3]

The Checkerboard Assay

The checkerboard method is a widely used technique to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two drugs.[2][4]

Experimental Protocol:

  • Preparation of Antimicrobials: Prepare stock solutions of both test compounds (e.g., this compound derivative and a known antibiotic) at a concentration that is at least double the highest concentration to be tested.[4]

  • Microplate Setup: In a 96-well microtiter plate, dispense 50µl of Mueller-Hinton broth (or another appropriate growth medium) into each well.[4]

  • Serial Dilutions:

    • Create serial two-fold dilutions of Antimicrobial A horizontally across the plate.

    • Create serial two-fold dilutions of Antimicrobial B vertically down the plate.

    • This creates a matrix where each well contains a unique concentration combination of the two agents.[4][5] One row and one column should contain serial dilutions of each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).[5]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/ml in each well.[4]

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antimicrobials) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 18-24 hours.[4][6]

  • Data Analysis: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

G start Start prep_agents Prepare Stock Solutions (Antimicrobial A & B) start->prep_agents prep_plate Dispense Broth in 96-well Plate prep_agents->prep_plate dilute_A Serial Dilute Drug A (Horizontally) prep_plate->dilute_A dilute_B Serial Dilute Drug B (Vertically) prep_plate->dilute_B prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate dilute_A->inoculate dilute_B->inoculate prep_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Read MICs of Combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic end End calc_fic->end

Fig. 2: Experimental workflow for the Checkerboard Assay.

Data Presentation and Interpretation:

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index using the following formula[4][7][8]:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index (FICI) = FIC of Drug A + FIC of Drug B

The calculated FICI value is then used to define the interaction.

FIC Index (FICI)Interpretation
≤ 0.5Synergy[4][9]
> 0.5 to 4.0Additive or Indifference[4][9]
> 4.0Antagonism[4][9]
Table 1: Interpretation of FIC Index Values.

The results from a checkerboard assay are typically presented in a table showing the MIC of each drug alone and the MICs of the combination that resulted in the lowest FICI.

AntimicrobialMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound Derivative >12816\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
Antibiotic X 6416
This compound Derivative >12864\multirow{2}{}{1.5}\multirow{2}{}{Additive}
Antibiotic Y 3216
Table 2: Hypothetical Data Presentation for Checkerboard Assay Results.
Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[10] Synergy is typically defined as a ≥2-log₁₀ (or 99%) decrease in CFU/ml by the combination compared to its most active single agent at a specific time point (e.g., 24 hours).[11][12]

Experimental Protocol:

  • Preparation: Prepare tubes or flasks containing broth with the desired concentrations of each antimicrobial agent, both alone and in combination. Drug concentrations are often set at fractions or multiples of their predetermined MICs (e.g., 0.25x MIC, 1x MIC).[3]

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 10^5 to 10^6 CFU/ml.[11] Include a growth control tube without any antimicrobial.

  • Incubation and Sampling: Incubate all tubes at 35-37°C, typically with shaking. At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), remove an aliquot from each tube.[2]

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/ml).

  • Data Analysis: Plot the log₁₀ CFU/ml against time for each antimicrobial condition.

G cluster_sampling Sampling Loop start Start prep_tubes Prepare Broth with Antimicrobials (Single & Combination) start->prep_tubes inoculate Inoculate Tubes with Bacteria (~10^5 CFU/ml) prep_tubes->inoculate incubate Incubate at 37°C inoculate->incubate sample Remove Aliquot at Time Points (0, 4, 8, 24h) incubate->sample dilute_plate Perform Serial Dilutions & Plate on Agar sample->dilute_plate count_colonies Incubate Plates & Count CFU dilute_plate->count_colonies count_colonies->sample Next Time Point plot Plot log10 CFU/ml vs. Time count_colonies->plot interpret Determine Synergy/Antagonism plot->interpret end End interpret->end

Fig. 3: Experimental workflow for the Time-Kill Assay.

Data Presentation and Interpretation:

The results are presented as a table summarizing the change in bacterial count at a key time point, usually 24 hours.

TreatmentLog₁₀ CFU/mL at 24hChange from Initial Inoculum (Log₁₀)Interpretation vs. Most Active Agent
Growth Control 8.5+3.5-
This compound Derivative (1x MIC) 5.2+0.2-
Antibiotic Z (1x MIC) 4.8-0.2-
Combination (PD + Abx Z) 2.5-2.5Synergy (2.3 log reduction)
Table 3: Hypothetical Data Presentation for a 24-hour Time-Kill Assay.

Conclusion and Future Directions

While the synergistic potential of this compound remains unexplored, the methodologies outlined in this guide provide a robust framework for its future investigation. The lack of current data represents a clear research opportunity. By employing standardized techniques such as the checkerboard and time-kill assays, researchers can systematically evaluate this compound and its derivatives in combination with a wide array of existing antimicrobials. Such studies are crucial for identifying novel therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for the Proper Disposal of Palitantin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Palitantin, a fungal metabolite used in research. Due to the absence of specific disposal guidelines for this compound from regulatory agencies, the following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of a substance is the first step in establishing safe handling and disposal protocols.

PropertyValueCitation
CAS Number 15265-28-8[1][2]
Molecular Formula C14H22O4[1][3]
Molecular Weight 254.32 g/mol [2][4]
Appearance White solid[5]
Melting Point 169°C (ethyl acetate)[5]
Solubility Soluble in Dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-Dimethylformamide (DMF).[1][4]
Storage Temperature Store at -20°C.[1][4]
Biological Activity and Safety Information

This compound is a biologically active molecule, and its handling requires appropriate safety precautions.

AspectInformationCitation
Biological Activity A fungal metabolite with antifungal and antiprotozoal effects. It has been shown to inhibit HIV-1 integrase.[1][3][6]
Toxicity Reported to have minimal toxicity to mammalian cells. However, as with any research chemical, it should be handled with care.[4]
Usage For research use only. Not for human or therapeutic use.[1][3][6]
Hazard Classification While a specific hazard classification for this compound is not readily available, it should be treated as a potentially hazardous chemical.

Experimental Protocols: Disposal of this compound Waste

The following protocols are based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with institutional and local regulations.

1. Risk Assessment:

  • Evaluate the Waste Stream: Determine the nature of the this compound waste. Is it pure, unused compound? Is it dissolved in a solvent? Is it mixed with other reagents? Is it present in contaminated labware (e.g., pipette tips, gloves, vials)?

  • Consult Safety Data Sheets (SDS): Although a specific SDS for this compound disposal was not found, review the SDS for any solvents or other chemicals mixed with the this compound waste. The hazards of these other components will influence the disposal route.

  • Review Institutional and Local Regulations: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal requirements. Federal, state, and local regulations for hazardous waste disposal must be followed.[7][8]

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be chemically compatible with the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the name of any other components in the mixture (e.g., "this compound in DMSO").[8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, centrifuge tubes) in a designated solid waste container.

    • Liquid Waste: Collect this compound solutions in a dedicated liquid hazardous waste container. Do not mix incompatible chemicals.

  • Empty Containers: Containers that held pure this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.[8]

3. Disposal Procedures:

  • Do Not Dispose Down the Drain or in Regular Trash: As a biologically active compound, this compound should never be disposed of down the sanitary sewer or in the regular trash.[8]

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They are equipped to handle and dispose of chemical waste in accordance with all regulations.[7][8]

  • Incineration: For many organic compounds used in research, high-temperature incineration at a licensed facility is the preferred method of disposal to ensure complete destruction.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Palitantin_Disposal_Workflow start Start: this compound Waste Generated risk_assessment 1. Conduct Risk Assessment - Identify waste composition - Consult SDS of all components - Review local & institutional regulations start->risk_assessment waste_type 2. Determine Waste Type risk_assessment->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) waste_type->liquid_waste Liquid segregate_solid 3a. Segregate in Labeled Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid 3b. Segregate in Labeled Liquid Hazardous Waste Container liquid_waste->segregate_liquid store_safely 4. Store Safely in Designated Area - Closed container - Secondary containment segregate_solid->store_safely segregate_liquid->store_safely contact_ehs 5. Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup store_safely->contact_ehs disposal 6. Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.

By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Palitantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Palitantin in a laboratory setting. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), a conservative approach to handling is strongly recommended. This document outlines procedural guidance for personal protective equipment (PPE), operational handling, and disposal, grounded in best practices for managing fungal metabolites with unknown toxicological profiles.

Compound Properties and Storage

A summary of the known properties of this compound is provided below. This information is aggregated from publicly available chemical databases and supplier information.

PropertyValueSource(s)
CAS Number 15265-28-8[1][2][3]
Molecular Formula C₁₄H₂₂O₄[1][4][5]
Molecular Weight 254.32 g/mol [1][4][5]
Appearance White solid[3]
Solubility Soluble in DMSO[2][3]
Storage Temperature Store at -20°C[2][3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]
Known Biological Activity Fungal metabolite, potent antifungal with reported minimal toxicity to mammalian cells. Inhibits HIV-1 integrase.[2][6]

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, personnel should adhere to a high level of precaution. The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategorySpecification
Hand Protection Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are required at a minimum. For procedures with a risk of splashing, chemical splash goggles or a full-face shield should be worn.
Body Protection A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. The gown should be made of a low-permeability fabric.
Respiratory Protection For handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation of aerosols.

Operational Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for preparing and using this compound solutions.

Palitantin_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE weigh Weigh Solid this compound (in a chemical fume hood or balance enclosure) prep_ppe->weigh Step 1 dissolve Dissolve in DMSO (vortex or sonicate if necessary) weigh->dissolve Step 2 aliquot Aliquot into single-use vials dissolve->aliquot Step 3 retrieve Retrieve Aliquot(s) from -20°C storage aliquot->retrieve Store at -20°C thaw Thaw at room temperature retrieve->thaw use Use in experiment (e.g., cell culture treatment) thaw->use decontaminate Decontaminate Work Surfaces (e.g., with 70% ethanol) use->decontaminate After experiment completion dispose_waste Dispose of Contaminated Waste (see disposal plan) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: A standard workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (disposable) Includes pipette tips, vials, and plates. Collect in a designated, lined hazardous waste container. Do not mix with regular laboratory trash.
Liquid Waste (stock solutions, media) Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO).
Contaminated PPE Gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste bag immediately after use.

The following logical diagram illustrates the decision-making process for this compound waste segregation.

Palitantin_Disposal_Plan cluster_waste_type Identify Waste Type cluster_disposal_route Select Disposal Route start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_ppe PPE? start->is_ppe solid_waste Hazardous Solid Waste Container is_solid->solid_waste Yes liquid_waste Hazardous Liquid Waste Container is_liquid->liquid_waste Yes ppe_waste Hazardous PPE Waste Bag is_ppe->ppe_waste Yes

Caption: Decision tree for the proper segregation and disposal of this compound-contaminated waste.

By implementing these safety and handling procedures, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their work. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palitantin
Reactant of Route 2
Palitantin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.